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  • Product: Cyclohexylmethanesulfonyl fluoride
  • CAS: 4352-31-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Cyclohexylmethanesulfonyl Fluoride (CAS 4352-31-2) in Covalent Drug Discovery

Executive Summary Cyclohexylmethanesulfonyl fluoride (CHMSF, CAS 4352-31-2) has emerged as a privileged scaffold in the realm of covalent drug discovery and chemical biology. Operating as an aliphatic sulfonyl fluoride,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexylmethanesulfonyl fluoride (CHMSF, CAS 4352-31-2) has emerged as a privileged scaffold in the realm of covalent drug discovery and chemical biology. Operating as an aliphatic sulfonyl fluoride, it leverages Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to selectively target nucleophilic residues within protein binding pockets. This whitepaper provides a comprehensive technical breakdown of CHMSF, detailing its physicochemical properties, the mechanistic causality of its SuFEx warhead, and validated protocols for its synthesis and application in enzyme inhibition assays.

Molecular Architecture & Physicochemical Profile

The molecular architecture of CHMSF is defined by two critical components: a cyclohexylmethane moiety and a sulfonyl fluoride warhead . Unlike its aromatic counterpart, Phenylmethanesulfonyl fluoride (PMSF), CHMSF utilizes a fully saturated cyclohexane ring. This structural shift alters its lipophilicity and three-dimensional footprint, making it exceptionally suited for targeting specific hydrophobic pockets (e.g., the S1 pocket of neutrophil elastase and other inflammatory serine proteases).

Table 1: Physicochemical Properties of CHMSF

PropertyValue / DescriptionCausality / Relevance
CAS Number 4352-31-2[1]Unique chemical identifier for procurement and safety tracking.
Molecular Formula C7​H13​FO2​S [2]Determines the exact mass for LC-MS validation assays.
Molecular Weight 180.24 g/mol Low molecular weight ensures high ligand efficiency (LE).
SMILES C1CCC(CC1)CS(=O)(=O)F[3]Facilitates computational docking and cheminformatics.
Covalent Warhead Sulfonyl Fluoride ( −SO2​F )Provides context-specific reactivity via SuFEx chemistry.
Mass Shift (Δ) +160.23 DaExpected mass addition upon covalent binding to a target protein (loss of HF).

Mechanistic Causality: The SuFEx Warhead & Hydrophobic Targeting

The Thermodynamic Stability of the S-F Bond

A fundamental challenge in covalent probe development is balancing reactivity with aqueous stability. Sulfonyl chlorides rapidly hydrolyze in aqueous buffers, rendering them ineffective for prolonged biological assays. In contrast, aliphatic sulfonyl fluorides like CHMSF are remarkably stable in water[4]. This stability is driven by the high bond dissociation energy of the S-F bond (~90 kcal/mol) compared to the S-Cl bond (~60 kcal/mol).

Context-Specific SuFEx Reactivity

Despite its aqueous stability, CHMSF becomes highly reactive under specific microenvironmental conditions—a hallmark of . When CHMSF binds to a target enzyme, the local protein environment lowers the activation energy for fluoride displacement. This typically involves:

  • Initial Non-Covalent Binding ( KI​ ) : The bulky, non-aromatic cyclohexyl group anchors into a hydrophobic pocket.

  • Hydrogen Bonding : Local backbone amides or water molecules hydrogen-bond to the fluorine atom, increasing the electrophilicity of the sulfur center.

  • Nucleophilic Attack ( kinact​ ) : A precisely oriented nucleophile (e.g., the hydroxyl group of a catalytic Serine or Tyrosine) attacks the sulfur(VI) center, eliminating hydrogen fluoride (HF) and forming an irreversible sulfonate ester[5].

SuFEx_Mechanism A CHMSF (CAS 4352-31-2) C Pre-covalent Complex (Hydrophobic S1 Pocket) A->C Non-covalent Binding (K_i) B Target Enzyme (e.g., Serine Protease) B->C D Transition State (Nucleophilic Attack) C->D Ser-OH Attack (k_inact) E Irreversible Covalent Sulfonate Ester D->E HF Elimination

Figure 1: Mechanistic pathway of SuFEx-mediated covalent inhibition by CHMSF.

Synthetic Pathways & Validation Protocols

The construction of aliphatic sulfonyl fluorides is historically more challenging than their aryl counterparts. However, modern synthetic protocols leverage halogen exchange to achieve high yields[5].

Step-by-Step Synthesis via Halide Exchange

Objective: Convert cyclohexylmethanesulfonyl chloride to CHMSF using phase-transfer catalysis.

  • Reagent Preparation: Dissolve 1.0 equivalent of cyclohexylmethanesulfonyl chloride in a biphasic mixture of dichloromethane (DCM) and water (1:1 v/v).

  • Catalyst Addition: Add 0.1 equivalents of a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide). Causality: The catalyst shuttles the fluoride ion from the aqueous phase into the organic phase, overcoming the poor solubility of inorganic fluorides in DCM.

  • Fluorination: Add 3.0 equivalents of Potassium Fluoride (KF). Stir vigorously at room temperature for 12-16 hours.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Hexanes/Ethyl Acetate) to yield the pure CHMSF.

Self-Validating System (QA/QC)

To ensure the integrity of the synthesized CHMSF, the protocol must be self-validating:

  • 19F NMR Spectroscopy: A successful reaction is confirmed by the appearance of a distinct fluorine signal (typically a triplet or multiplet around +50 to +60 ppm), confirming the S-F bond formation.

  • Aqueous Stability Check: Dissolve a fraction of the product in a 50/50 mixture of DMSO and pH 7.4 PBS. Monitor by LC-MS over 24 hours. The absence of the sulfonic acid degradation product confirms the stability of the sulfonyl fluoride warhead.

Application Workflow: Covalent Probe Development & Enzyme Inhibition

CHMSF is primarily utilized to profile serine proteases and other enzymes implicated in inflammatory pathways. Because it is a covalent inhibitor, its potency cannot be accurately described by a simple IC50​ value; instead, it must be evaluated using time-dependent kinetic parameters ( kinact​/KI​ ).

Protocol: Time-Dependent Inhibition Assay
  • Buffer Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20). Causality: Tween-20 prevents non-specific protein aggregation and non-specific binding of the lipophilic CHMSF to the microplate.

  • Inhibitor Dilution: Prepare a serial dilution of CHMSF in anhydrous DMSO. Keep the final DMSO concentration in the assay below 1% to prevent enzyme denaturation.

  • Co-Incubation: Mix the target enzyme (e.g., neutrophil elastase) with varying concentrations of CHMSF.

  • Kinetic Profiling: At specific time intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw an aliquot and add a fluorogenic substrate. Measure the initial velocity of the residual enzyme activity.

  • Data Analysis: Plot the natural log of residual activity versus time to determine the observed rate constant ( kobs​ ). Plot kobs​ against inhibitor concentration to extract KI​ (non-covalent binding affinity) and kinact​ (maximum rate of covalent inactivation).

  • Mass Spectrometry Validation: Incubate the enzyme with a 10-fold molar excess of CHMSF for 2 hours. Perform intact protein LC-MS. A mass shift of +160.2 Da confirms a 1:1 stoichiometric covalent modification.

Screening_Workflow Step1 1. Reagent Preparation Dissolve CHMSF in anhydrous DMSO Dilute in aqueous assay buffer (pH 7.4) Step2 2. Target Incubation Co-incubate CHMSF with target enzyme at multiple time points (0-60 min) Step1->Step2 Step3 3. Kinetic Profiling Measure residual enzyme activity Calculate k_inact / K_I parameters Step2->Step3 Step4 4. MS Validation Intact protein LC-MS analysis Confirm +160.2 Da covalent mass shift Step3->Step4

Figure 2: Step-by-step experimental workflow for evaluating CHMSF covalent inhibition.

Comparative Efficacy Data

To contextualize the utility of CHMSF, it is essential to compare it against other standard sulfonyl fluorides used in biochemistry.

Table 2: Comparative Reactivity & Stability Profiles

InhibitorStructure TypePrimary Target ProfileAqueous Stability (pH 7.4)
Methanesulfonyl Fluoride (MSF) Short AliphaticAcetylcholinesteraseHigh
Phenylmethanesulfonyl Fluoride (PMSF) Aryl-AliphaticBroad-spectrum Serine ProteasesModerate (t1/2 ~ 110 min at 25°C)
Cyclohexylmethanesulfonyl Fluoride (CHMSF) Bulky AliphaticHydrophobic-pocket Proteases (e.g., Elastase)High
Hexadecanesulfonyl Fluoride (AM374) [4]Long-chain AliphaticPhospholipase A / Lipid-binding enzymesVery High (Requires detergents)

Analysis: CHMSF bridges the gap between the broad-spectrum reactivity of PMSF and the highly lipophilic nature of long-chain probes like AM374. Its saturated ring system provides a unique steric bulk that is highly advantageous for selectively targeting enzymes with deep, non-aromatic S1 pockets.

References

  • Wang, J., et al. - Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Journal of Organic Chemistry. Retrieved from:[Link]

  • PubChemLite Database - Cyclohexylmethanesulfonyl fluoride (C7H13FO2S). University of Luxembourg. Retrieved from:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Predicted Reactivity of Cyclohexylmethanesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract Cyclohexylmethanesulfonyl fluoride (CHMSF) is an aliphatic sulfonyl fluoride that holds significant pote...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Cyclohexylmethanesulfonyl fluoride (CHMSF) is an aliphatic sulfonyl fluoride that holds significant potential as a covalent modifier for biological targets in drug discovery. This guide provides a comprehensive analysis of the predicted reactivity of CHMSF, drawing upon the well-established principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry and the extensive study of sulfonyl fluorides as "privileged" warheads in chemical biology. We will delve into the nuanced interplay of steric and electronic factors conferred by the cyclohexylmethyl group, offering predictions on its reactivity profile with key biological nucleophiles. Furthermore, this document outlines detailed experimental protocols for the synthesis of CHMSF and the validation of its covalent inhibitory potential, equipping researchers with the foundational knowledge and practical tools to explore its applications in the development of novel therapeutics.

Introduction: The Rise of Sulfonyl Fluorides in Covalent Drug Discovery

The paradigm of covalent drug discovery has seen a resurgence, driven by the pursuit of therapeutics with enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1][2] While early efforts predominantly focused on the high nucleophilicity of cysteine residues, the repertoire of covalent warheads has expanded to engage a broader range of amino acids.[3][4] Among these, sulfonyl fluorides (SFs) have emerged as a particularly versatile class of electrophiles.[5]

The utility of sulfonyl fluorides is rooted in a unique balance of stability and reactivity.[3] They exhibit remarkable stability in aqueous environments, resisting hydrolysis under physiological conditions, yet can be "activated" within the microenvironment of a protein binding pocket to react with a variety of nucleophilic amino acid side chains.[6][7] This "context-dependent" reactivity allows for the targeting of not only the highly reactive cysteine but also serine, threonine, tyrosine, lysine, and histidine residues.[7][8] This expansion of the targetable proteome makes SFs a highly attractive scaffold for the design of novel covalent probes and inhibitors.[8]

This guide focuses on a specific, yet underexplored, member of this class: Cyclohexylmethanesulfonyl fluoride (CHMSF). By dissecting its structural features and extrapolating from the extensive knowledge base of sulfonyl fluoride chemistry, we aim to provide a robust predictive framework for its reactivity and a practical guide for its experimental validation.

Molecular Architecture and its Predicted Influence on Reactivity

The reactivity of a sulfonyl fluoride is primarily dictated by the electrophilicity of the sulfur atom and the stability of the transition state during nucleophilic attack. These factors are, in turn, heavily influenced by the steric and electronic nature of the substituent attached to the sulfonyl group.

Structural Features of Cyclohexylmethanesulfonyl Fluoride

Cyclohexylmethanesulfonyl fluoride (CAS: 4352-31-2) possesses a unique molecular structure that distinguishes it from the more commonly studied aryl sulfonyl fluorides.[9]

PropertyValueSource
Molecular Formula C7H13FO2S[9]
Molecular Weight 180.24 g/mol [9]
Structure A cyclohexyl ring connected via a methylene linker to the sulfonyl fluoride moiety.

The key features to consider are:

  • The Cyclohexyl Ring: A bulky, non-aromatic, and conformationally flexible group.

  • The Methylene Linker (-CH2-): This spacer separates the bulky cyclohexyl group from the electrophilic sulfur center.

  • The Sulfonyl Fluoride (-SO2F): The electrophilic "warhead".

Predicted Electronic Effects

The cyclohexylmethyl group is a saturated alkyl substituent and is expected to be weakly electron-donating through an inductive effect. This is in contrast to the electron-withdrawing nature of the aryl groups often found in sulfonyl fluoride probes. This electron-donating character is predicted to slightly decrease the electrophilicity of the sulfur atom in CHMSF compared to its aryl counterparts. A less electrophilic sulfur center would suggest a lower intrinsic reactivity.

Predicted Steric Effects

Steric hindrance plays a critical role in the accessibility of the electrophilic sulfur to an incoming nucleophile.[2][10] The cyclohexyl group is significantly bulkier than a simple methyl or ethyl group. However, the presence of the methylene linker is crucial. It places the bulky cyclohexyl group at a distance from the reaction center, mitigating direct steric clash with the approaching nucleophile.[10] This suggests that while the overall size of the molecule is considerable, the immediate environment of the sulfonyl fluoride may be relatively unhindered.

The conformational flexibility of the cyclohexane ring could also play a role. The ring can adopt chair and boat conformations, which may influence the overall shape of the molecule and how it is recognized by a protein binding pocket.

Predicted Reactivity Profile with Biological Nucleophiles

Based on the interplay of these electronic and steric factors, we can predict the reactivity of CHMSF towards key amino acid residues. The general order of reactivity for sulfonyl fluorides with N-acyl-protected amino acids at physiological pH is N-Ac-Cys > N-Ac-Tyr > Nα-Ac-Lys > N-Ac-His.[7][11]

  • Cysteine: While sulfonyl fluorides can react with cysteine, the resulting thiosulfonate ester adduct is often unstable.[3][7] Therefore, CHMSF is not predicted to be an ideal warhead for durable covalent inhibition of cysteine residues.

  • Tyrosine and Lysine: These are key targets for sulfonyl fluorides, forming stable sulfonate ester and sulfonamide adducts, respectively.[3][7] The moderate reactivity predicted for CHMSF, due to its aliphatic nature, suggests that it will likely require significant binding affinity (a low Ki) to achieve efficient covalent modification of these residues within a protein binding pocket. The reaction with tyrosine is anticipated to be faster than with lysine.[7]

  • Serine, Threonine, and Histidine: These residues are also potential targets.[8] However, their lower intrinsic nucleophilicity means that reaction with CHMSF will be highly dependent on the specific microenvironment of the protein active site, such as the presence of nearby basic residues that can deprotonate the nucleophile.[12]

Synthesis of Cyclohexylmethanesulfonyl Fluoride

The synthesis of aliphatic sulfonyl fluorides can be achieved through several routes. For CHMSF, a practical approach involves the conversion of a precursor such as cyclohexylmethanol or cyclohexylmethanethiol. A common and reliable method is the conversion of the corresponding sulfonyl chloride.[3][13]

Proposed Synthetic Pathway

A plausible two-step synthesis starting from the commercially available cyclohexylmethanethiol is outlined below.

Synthesis_of_CHMSF cluster_0 Step 1: Oxidative Chlorination cluster_1 Step 2: Fluoride Exchange A Cyclohexylmethanethiol reagents1 SOCl2, H2O2 B Cyclohexylmethanesulfonyl Chloride C Cyclohexylmethanesulfonyl Chloride reagents1->B Oxidative Chlorination reagents2 KHF2 (aq) D Cyclohexylmethanesulfonyl Fluoride reagents2->D Halogen Exchange

Caption: Proposed two-step synthesis of Cyclohexylmethanesulfonyl fluoride.

Detailed Experimental Protocol

Step 1: Synthesis of Cyclohexylmethanesulfonyl Chloride

This protocol is adapted from a general method for the one-pot conversion of thiols to sulfonyl fluorides.[14][15]

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagents: To the flask, add cyclohexylmethanethiol (1.0 mmol).

  • Oxidative Chlorination: Cool the flask in an ice bath. Add thionyl chloride (SOCl2, 3.0 mmol) dropwise, maintaining the temperature below 10°C. Following the addition, add 30% hydrogen peroxide (H2O2, 8.0 mmol) dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature for 15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Synthesis of Cyclohexylmethanesulfonyl Fluoride

  • Fluorination: To the reaction mixture containing the crude cyclohexylmethanesulfonyl chloride, add a saturated aqueous solution of potassium bifluoride (KHF2).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12 hours.[13]

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety Precautions: Thionyl chloride and hydrogen peroxide are corrosive and strong oxidizing agents. Potassium bifluoride is toxic. All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Predicted Applications in Drug Development

The unique predicted reactivity profile of CHMSF makes it an attractive candidate for several applications in drug discovery.

Covalent Inhibitor Development

The primary application of CHMSF is as a warhead for the design of targeted covalent inhibitors. Its moderate reactivity suggests that it will likely exhibit high selectivity for its intended target, as covalent bond formation will be highly dependent on the initial non-covalent binding affinity.[16] This can minimize off-target effects, a critical consideration in drug development. The cyclohexyl group can also be exploited to make favorable hydrophobic interactions within a protein binding pocket, contributing to the overall binding affinity.

Chemical Probe Design

CHMSF can be incorporated into chemical probes to identify and validate novel drug targets. By attaching a reporter tag (e.g., a biotin or a fluorescent dye) to the cyclohexyl ring, researchers can use these probes in activity-based protein profiling (ABPP) experiments to identify proteins that are covalently modified by the CHMSF warhead.[17]

Fragment-Based Drug Discovery (FBDD)

The cyclohexylmethanesulfonyl fluoride moiety itself can be considered a "fragment" in FBDD campaigns. Screening of a fragment library containing CHMSF against a protein of interest could identify initial hits that can then be elaborated into more potent and selective inhibitors.

Experimental Validation of Predicted Reactivity

The predictions outlined in this guide must be validated through rigorous experimentation. The following protocols provide a framework for characterizing the reactivity and biological activity of CHMSF.

Determination of Second-Order Rate Constants (kinact/KI)

The potency of a covalent inhibitor is best described by the second-order rate constant kinact/KI, which accounts for both the initial binding affinity (KI) and the rate of covalent bond formation (kinact).[18][19]

Workflow for kinact/KI Determination

kinact_KI_Workflow A Incubate purified target protein with varying concentrations of CHMSF over time B Monitor the percentage of covalently modified protein A->B LC-MS Analysis C Determine the observed rate constant (k_obs) for each CHMSF concentration B->C Data Analysis D Plot k_obs versus CHMSF concentration C->D E Calculate kinact and KI from the resulting hyperbola D->E F Determine kinact/KI E->F

Caption: Workflow for determining the kinetic parameters of a covalent inhibitor.

Detailed Protocol:

  • Reaction Setup: Incubate the purified target protein at a fixed concentration with a range of CHMSF concentrations in a suitable assay buffer at 37°C.

  • Time-Course Analysis: At various time points, quench the reaction and analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the percentage of the protein that has been covalently modified.[18][20]

  • Data Analysis: For each concentration of CHMSF, plot the percentage of modified protein against time and fit the data to a single exponential equation to determine the observed rate of inactivation (kobs).

  • kinact and KI Determination: Plot the calculated kobs values against the corresponding CHMSF concentrations. Fit the data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I])

  • Calculate kinact/KI: The ratio of kinact to KI provides the second-order rate constant of inhibition.

Competitive Profiling in Cell Lysates

To assess the selectivity of CHMSF in a more complex biological context, competitive profiling experiments can be performed in cell lysates.[17][21]

Workflow for Competitive Profiling

Competitive_Profiling_Workflow A Treat cell lysate with varying concentrations of CHMSF B Add a broad-spectrum, tagged covalent probe A->B C Enrich for probe-labeled proteins B->C e.g., Biotin-Streptavidin pulldown D Identify and quantify proteins by LC-MS/MS C->D E Identify proteins where probe labeling is competed off by CHMSF D->E Data Analysis

Caption: Workflow for identifying cellular targets of a covalent inhibitor.

Detailed Protocol:

  • Lysate Preparation: Prepare a proteome lysate from a relevant cell line.

  • Inhibitor Treatment: Treat aliquots of the lysate with a range of CHMSF concentrations (and a vehicle control) for a defined period.

  • Probe Labeling: Add a broad-spectrum covalent probe with a reporter tag (e.g., a biotinylated sulfonyl fluoride) to each lysate to label the available reactive sites on proteins.

  • Enrichment: Use the reporter tag to enrich for probe-labeled proteins (e.g., using streptavidin beads for a biotin tag).

  • Proteomic Analysis: Digest the enriched proteins into peptides and analyze by LC-MS/MS to identify and quantify the proteins that were labeled by the probe.

  • Target Identification: Proteins that show a dose-dependent decrease in probe labeling in the CHMSF-treated samples are considered potential targets of CHMSF.

Characterization of Covalent Adducts

Mass spectrometry is a powerful tool for confirming the covalent modification of a target protein and identifying the specific amino acid residue that has been modified.[9][22]

  • Intact Protein Analysis: Analysis of the intact protein by LC-MS can confirm the formation of a covalent adduct by observing a mass shift corresponding to the addition of the CHMSF molecule.[20]

  • Peptide Mapping: To identify the site of modification, the protein-CHMSF adduct can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. The modified peptide will exhibit a characteristic mass shift, and fragmentation analysis can pinpoint the exact modified amino acid.[22]

Conclusion

Cyclohexylmethanesulfonyl fluoride represents a promising, yet understudied, scaffold for the development of novel covalent therapeutics. Based on a thorough analysis of its structure and the established principles of sulfonyl fluoride chemistry, we predict that CHMSF will behave as a moderately reactive, highly selective covalent warhead. The electron-donating nature of the cyclohexylmethyl group is expected to temper the intrinsic reactivity of the sulfonyl fluoride, while the methylene linker should mitigate significant steric hindrance at the electrophilic center. This combination is predicted to favor context-dependent reactivity, making CHMSF an ideal candidate for targeting nucleophilic residues within specific protein binding pockets.

The experimental protocols detailed in this guide provide a clear roadmap for the synthesis of CHMSF and the rigorous validation of its predicted reactivity profile. Through the determination of kinetic parameters, competitive proteomic profiling, and detailed mass spectrometric analysis of covalent adducts, researchers can fully characterize the potential of Cyclohexylmethanesulfonyl fluoride as a valuable tool in the advancement of covalent drug discovery.

References

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  • Qin, H.-L., et al. A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides Using H2O2 as an Oxidant. Synfacts2024, 20, 0848.
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Foundational

Unmasking the Cellular Targets of Cyclohexylmethanesulfonyl Fluoride: A Technical Guide for Researchers

This guide provides a comprehensive technical overview of Cyclohexylmethanesulfonyl fluoride (CMSF), a reactive chemical probe with significant potential for identifying and characterizing novel biological targets. Desig...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Cyclohexylmethanesulfonyl fluoride (CMSF), a reactive chemical probe with significant potential for identifying and characterizing novel biological targets. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of CMSF's reactivity, outlines potential enzyme classes it may inhibit, and provides detailed, field-proven methodologies for its application in target discovery. We will explore the causality behind experimental choices, ensuring a deep understanding of the "why" behind the "how," and ground our discussion in authoritative scientific literature.

Introduction: The Power of the Sulfonyl Fluoride Warhead

Cyclohexylmethanesulfonyl fluoride (CMSF) belongs to the broader class of sulfonyl fluorides (SFs), which have emerged as powerful tools in chemical biology and drug discovery.[1] The utility of SFs lies in their unique combination of stability in aqueous environments and their ability to act as "privileged" electrophilic warheads.[1][2] This means they can covalently modify multiple nucleophilic amino acid residues within the binding sites of proteins, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[1][2] This irreversible binding makes them excellent candidates for activity-based protein profiling (ABPP), a technique used to identify the active proteins in a complex biological sample.[3][4] The cyclohexyl group of CMSF may also confer specific binding properties, potentially leading to a unique protein target profile compared to other sulfonyl fluoride probes.[1]

Potential Biological Targets of Cyclohexylmethanesulfonyl Fluoride

Given the reactivity of the sulfonyl fluoride moiety, CMSF is anticipated to target a range of enzymes, particularly those with a nucleophilic residue in their active site. The primary and most well-documented targets for similar sulfonyl fluorides are serine proteases .

Serine Proteases: A Prime Target Class

Serine proteases are a large and diverse family of enzymes that play crucial roles in a vast array of physiological processes, including digestion, blood clotting, and immunity.[5][6] They are characterized by a highly reactive serine residue in their active site, which is responsible for cleaving peptide bonds in other proteins.[5] Sulfonyl fluorides, including the related compound methanesulfonyl fluoride, are known to be effective inhibitors of serine proteases like acetylcholinesterase.[7]

The mechanism of inhibition involves the nucleophilic attack of the active site serine on the sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable, covalent sulfonyl-enzyme adduct, thereby irreversibly inactivating the enzyme.[1]

Mechanism of Serine Protease Inhibition by CMSF

Inhibition_Mechanism Enzyme Serine Protease (Active Site Serine-OH) Complex Enzyme-CMSF Non-covalent Complex Enzyme->Complex Binding CMSF Cyclohexylmethanesulfonyl Fluoride (R-SO2F) CMSF->Complex Covalent_Adduct Inactive Covalent Adduct (Enzyme-O-SO2-R) Complex->Covalent_Adduct Nucleophilic Attack (Serine-OH on Sulfur) Fluoride Fluoride Ion (F-) Complex->Fluoride Fluoride Expulsion

Caption: General mechanism of serine protease inactivation by CMSF.

Beyond serine proteases, the broad reactivity of the sulfonyl fluoride warhead suggests that CMSF could potentially target other enzyme classes, including:

  • Serine Hydrolases: A superfamily of enzymes that utilize a catalytic serine nucleophile.

  • Certain Cysteine Proteases: Depending on the specific active site environment.

  • Tyrosine Phosphatases: Where a tyrosine residue might be targeted.

  • Kinases: Potentially targeting a reactive lysine in the active site.

Identifying CMSF Targets: An Activity-Based Protein Profiling (ABPP) Approach

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy for identifying the functional targets of small molecules in complex biological systems.[3] This approach utilizes chemical probes that form covalent bonds with the active sites of enzymes. A CMSF-based probe can be synthesized to include a reporter tag (e.g., biotin or a fluorescent dye) for the detection and enrichment of its protein targets.

Experimental Workflow: ABPP for CMSF Target Discovery

ABPP_Workflow Proteome Complex Proteome (e.g., Cell Lysate) Incubation Incubation Proteome->Incubation Probe CMSF-based ABPP Probe (with Reporter Tag) Probe->Incubation Labeling Covalent Labeling of Targets Incubation->Labeling Enrichment Enrichment of Labeled Proteins (e.g., Streptavidin Beads for Biotin Tag) Labeling->Enrichment Digestion On-bead Protein Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Identification Target Protein Identification LCMS->Identification

Caption: A typical workflow for identifying CMSF targets using ABPP.

Detailed Protocol: Competitive ABPP for Target Validation

This protocol describes a competitive ABPP experiment to confirm that a potential small-molecule inhibitor binds to the same targets as CMSF.

Materials:

  • CMSF-biotin probe (synthesized in-house or custom-ordered)

  • Cell lysate or tissue homogenate

  • Test inhibitor compound

  • DMSO (vehicle control)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Urea solution (8M in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting columns

Procedure:

  • Proteome Preparation: Prepare a cell lysate or tissue homogenate at a concentration of 1-2 mg/mL in a suitable buffer (e.g., PBS).

  • Competitive Inhibition:

    • Aliquot the proteome into two sets of tubes.

    • To one set, add the test inhibitor at various concentrations (e.g., 0.1, 1, 10, 100 µM).

    • To the other set, add an equivalent volume of DMSO as a vehicle control.

    • Incubate for 30 minutes at room temperature to allow the inhibitor to bind to its targets.

  • Probe Labeling:

    • Add the CMSF-biotin probe to all tubes at a final concentration of 1 µM.

    • Incubate for 1 hour at room temperature.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to each sample and incubate for 1 hour at 4°C with gentle rotation to capture the biotin-labeled proteins.

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. A typical wash sequence is:

      • PBS + 0.5% SDS

      • PBS

      • Water

  • On-Bead Digestion:

    • Resuspend the beads in 8M urea.

    • Reduce the proteins with DTT (10 mM) for 30 minutes at 37°C.

    • Alkylate with IAA (20 mM) for 30 minutes at room temperature in the dark.

    • Dilute the urea to <2M with 100 mM Tris-HCl (pH 8.0).

    • Add trypsin and incubate overnight at 37°C.

  • Sample Preparation for Mass Spectrometry:

    • Collect the supernatant containing the tryptic peptides.

    • Acidify the peptides with formic acid.

    • Desalt the peptides using C18 columns.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples on a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify the proteins in each sample using a proteomics database search engine (e.g., MaxQuant, Proteome Discoverer).

    • Quantify the relative abundance of each identified protein in the inhibitor-treated samples compared to the vehicle control.

    • Proteins that show a dose-dependent decrease in abundance in the inhibitor-treated samples are considered potential targets of the inhibitor, as it competes with the CMSF-biotin probe for binding.

Data Presentation: Summarizing Inhibition Data

Quantitative data from such experiments can be summarized in a table for easy comparison.

Target ProteinIC50 of Test Inhibitor (µM)
Protease X1.2
Hydrolase Y8.5
Kinase Z> 100

This is an example table. Actual data will vary based on the experiment.

Safety and Handling of Cyclohexylmethanesulfonyl Fluoride

Cyclohexylmethanesulfonyl fluoride should be handled with care in a well-ventilated fume hood.[8][9][10] It is a corrosive chemical, and contact can cause severe skin and eye irritation or burns.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[8][9][10] In case of skin contact, wash immediately with soap and water.[11] In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[8][9]

Conclusion

Cyclohexylmethanesulfonyl fluoride represents a valuable chemical tool for the exploration of the functional proteome. Its inherent reactivity towards nucleophilic amino acid residues, particularly the serine in serine proteases, makes it a powerful probe for identifying and characterizing enzyme function. The methodologies outlined in this guide, particularly the application of ABPP, provide a robust framework for researchers to uncover the specific biological targets of CMSF and to validate the targets of novel inhibitors. By understanding the principles behind these techniques and adhering to safe laboratory practices, scientists can effectively leverage CMSF to advance our understanding of complex biological processes and accelerate drug discovery efforts.

References

  • What are Serine protease inhibitors and how do they work? (n.d.).
  • Serine Protease Inhibitors. (n.d.). International Physiology Journal.
  • Activity based Protein Profiling (Abpp). (n.d.). Creative Biolabs.
  • Activity-Based Protein Profiling (ABPP) Service for Small-Molecule Target Discovery. (n.d.). Creative Proteomics.
  • Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride (CMSF) as a Chemical Probe. (n.d.). Benchchem.
  • SDS US - Login. (2015, October 15). Chemical Management.
  • SAFETY DATA SHEET. (n.d.).
  • Methanesulfonyl fluoride. (n.d.). Synquest Labs.
  • METHANESULFONYL FLUORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
  • Methanesulfonyl fluoride inactivation of acetylcholin-esterase in the presence of substrates and reversible inhibitors. (1974, November 24). Scilit.
  • Sulfonyl fluorides as privileged warheads in chemical biology. (n.d.). RSC Publishing.

Sources

Exploratory

Advanced Safety and Handling Protocols for Cyclohexylmethanesulfonyl Fluoride (CHMSF) in Chemical Biology

Executive Summary Cyclohexylmethanesulfonyl fluoride (CHMSF) is a highly reactive, aliphatic sulfonyl fluoride utilized extensively in proteomics, structural biology, and drug development. Operating as a versatile small...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexylmethanesulfonyl fluoride (CHMSF) is a highly reactive, aliphatic sulfonyl fluoride utilized extensively in proteomics, structural biology, and drug development. Operating as a versatile small molecule scaffold and a potent serine protease inhibitor, CHMSF is a critical reagent in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1][2]. However, the electrophilic nature that makes CHMSF an effective covalent modifier also renders it acutely toxic, corrosive, and moisture-sensitive[3][4].

This whitepaper provides an authoritative, in-depth guide on the chemical profile, mechanistic reactivity, and stringent safety protocols required for handling CHMSF. By understanding the causality behind these physicochemical behaviors, researchers can design self-validating experimental workflows that maximize reagent efficacy while ensuring absolute laboratory safety.

Chemical Profile & Mechanistic Rationale

Structural Causality: CHMSF vs. PMSF

CHMSF (CAS: 4352-31-2) is the saturated, aliphatic analog of the ubiquitous protease inhibitor Phenylmethanesulfonyl fluoride (PMSF)[5][6]. In modern drug development, transitioning from an aromatic ring (PMSF) to a saturated cyclohexyl ring (CHMSF) increases the fraction of sp³ hybridized carbons (Fsp³). This structural shift alters the molecule's lipophilicity and steric bulk, allowing CHMSF to probe distinct hydrophobic pockets within the active sites of serine hydrolases that planar aromatic rings cannot access[1].

Table 1: Physicochemical Comparison of CHMSF and PMSF

PropertyCyclohexylmethanesulfonyl fluoride (CHMSF)Phenylmethanesulfonyl fluoride (PMSF)
CAS Number 4352-31-2329-98-6
Molecular Formula C7H13FO2SC7H7FO2S
Molecular Weight 180.24 g/mol 174.19 g/mol
Structural Feature Saturated aliphatic ring (Cyclohexyl)Planar aromatic ring (Phenyl)
Primary Target Serine, Threonine, Tyrosine, LysineSerine, Threonine
Aqueous Stability Rapid hydrolysis (minutes to hours)Rapid hydrolysis (t½ ≈ 110 min at pH 7)
Mechanism of Action (SuFEx Chemistry)

CHMSF operates via SuFEx click chemistry, characterized by the selective activation of the high-oxidation-state sulfur center connected to the fluoride leaving group[2]. When introduced to a target protein, the hyper-reactive nucleophilic oxygen of the active-site serine attacks the sulfur atom. This forms a tetrahedral intermediate, which subsequently collapses, eliminating a fluoride ion and yielding a stable, covalently inhibited sulfonate ester complex[2][6].

Mechanism CHMSF CHMSF (Sulfonyl Fluoride) Intermediate Tetrahedral Intermediate CHMSF->Intermediate Nucleophilic Attack Enzyme Serine Protease (Active Site Ser-OH) Enzyme->Intermediate Inhibited Covalently Inhibited Enzyme Intermediate->Inhibited Fluoride Elimination HF HF Release (Toxic Byproduct) Intermediate->HF Aqueous Hydrolysis

Figure 1: Mechanism of SuFEx-mediated covalent inhibition by CHMSF and subsequent HF generation.

Toxicology and Hazard Assessment

The primary hazard of CHMSF lies in its reactivity with water. Sulfonyl fluorides undergo rapid hydrolysis in aqueous environments, a reaction that degrades the inhibitor and generates hydrofluoric acid (HF) and cyclohexylmethanesulfonic acid[4][6].

  • Hydrofluoric Acid (HF) Toxicity: Unlike other mineral acids, HF is highly lipophilic and penetrates tissue deeply. Once absorbed, the fluoride ions bind aggressively to systemic calcium and magnesium, leading to severe, potentially fatal hypocalcemia and cardiac arrhythmias[3].

  • Corrosive & Acute Toxicity: CHMSF powder and its solutions cause severe skin burns and eye damage. Ingestion or inhalation of the dust produces acute toxicity and respiratory tract damage[3][4].

  • The DMSO Hazard: While Dimethyl sulfoxide (DMSO) is a common laboratory solvent, it must be strictly avoided when formulating CHMSF stock solutions. DMSO acts as a transdermal carrier; if a DMSO-CHMSF solution contacts intact skin, the solvent will rapidly transport the highly toxic sulfonyl fluoride directly into the bloodstream[6].

Standard Operating Procedures (SOPs)

To mitigate the risks associated with hydrolysis and transdermal toxicity, the following self-validating protocols must be strictly adhered to.

Protocol 1: Preparation of 100 mM CHMSF Anhydrous Stock Solution

Causality: Anhydrous conditions prevent premature hydrolysis, preserving the integrity of the SuFEx warhead and preventing the buildup of pressurized HF gas in storage vessels[4]. Isopropanol is selected over DMSO to eliminate transdermal transport risks[6].

  • Preparation: Ensure the Class II Type B2 biological safety cabinet or chemical fume hood is operational (face velocity between 80 – 125 fpm)[4]. Don appropriate PPE: safety goggles, lab coat, and double nitrile gloves.

  • Weighing: Accurately weigh 180.2 mg of CHMSF powder into a sterile, moisture-free glass vial.

  • Dissolution: Add exactly 10 mL of anhydrous isopropanol (or absolute ethanol) to the vial to achieve a 100 mM concentration.

  • Homogenization: Vortex the solution for 30 seconds.

    • Validation Checkpoint: Perform a visual inspection against a light source. The solution must be perfectly clear. Any cloudiness indicates moisture contamination or incomplete dissolution; discard immediately if cloudy.

  • Aliquot & Storage: Divide the stock into 100 µL single-use aliquots in tightly sealed microcentrifuge tubes. Store at -20°C inside a sealed desiccator[6].

Protocol 2: Application in Aqueous Cell Lysis

Causality: Because the half-life of sulfonyl fluorides in aqueous buffers at pH 8.0 is extremely short (often <35 minutes at 25°C), CHMSF must be added to the lysis buffer at the exact moment of use to ensure active protease inhibition[6].

  • Thawing: Remove a single 100 µL aliquot of CHMSF (100 mM) from the desiccator and allow it to reach room temperature to prevent condensation upon opening.

  • Integration: Add the CHMSF directly to 10 mL of your aqueous lysis buffer (final concentration: 1 mM) immediately before resuspending the cell pellet.

  • Mixing: Invert the tube rapidly to disperse the hydrophobic CHMSF into the aqueous phase.

    • Validation Checkpoint: Monitor the pH of the lysis buffer using a micro-pH probe. A sudden, sharp drop in pH indicates excessive hydrolysis (release of HF and sulfonic acid), suggesting the stock has degraded and the experiment should be aborted.

SOP Step1 1. Weigh CHMSF Powder (Inside Fume Hood + PPE) Step2 2. Dissolve in Anhydrous Solvent (Isopropanol / Absolute EtOH) Step1->Step2 Step3 3. Aliquot into Single-Use Tubes (Minimize Freeze-Thaw) Step2->Step3 Step4 4. Store at -20°C (Desiccated Environment) Step3->Step4 Step5 5. Add to Aqueous Lysis Buffer (Immediately Before Use) Step4->Step5

Figure 2: Self-validating workflow for the preparation, storage, and application of CHMSF.

Spill Management & Decontamination

In the event of a CHMSF spill, immediate and chemically sound neutralization is required to prevent HF exposure.

  • Evacuation & PPE: Isolate the spill area. Ensure respiratory protection and heavy-duty neoprene gloves are worn[3].

  • Neutralization (Causality): Do not use water, as it will rapidly generate HF gas[4]. Instead, carefully cover the spill with a solid alkaline absorbent (e.g., sodium carbonate / soda ash) or slowly apply a 1M NaOH solution. The strong base safely forces the hydrolysis of the sulfonyl fluoride, neutralizing the resulting HF into inert sodium fluoride (NaF) and sodium cyclohexylmethanesulfonate[2].

  • Cleanup: Sweep the neutralized matrix into a hazardous waste container using non-sparking tools.

  • First Aid for Exposure: If skin contact occurs, immediately flush with water for 15 minutes. Because of the potential for HF burns, immediately apply 2.5% calcium gluconate gel to the affected area to bind free fluoride ions and seek emergency medical attention[3].

References

  • PubChemLite: Cyclohexylmethanesulfonyl fluoride (C7H13FO2S) - University of Luxembourg - 5

  • Cyclohexylmethanesulfonyl fluoride Product Information - CymitQuimica - 1

  • Sulfur fluoride exchange (SuFEx) - PMC - NIH - 2

  • SAFETY DATA SHEET: Phenylmethanesulfonyl fluoride - Fisher Scientific - 3

  • PMSF Chemical Properties and Toxicity - Wikipedia - 6

  • Standard Operating Procedure: Phenylmethanesulfonyl fluoride (PMSF) - Purdue University - 4

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing Cell Lysate Preparation Using Cyclohexylmethanesulfonyl Fluoride (CHMSF)

Introduction: The Proteolytic Challenge in Cell Lysis During the preparation of cell lysates, the disruption of cellular membranes releases a highly concentrated mixture of endogenous proteases. If left unchecked, these...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Proteolytic Challenge in Cell Lysis

During the preparation of cell lysates, the disruption of cellular membranes releases a highly concentrated mixture of endogenous proteases. If left unchecked, these enzymes rapidly degrade target proteins, compromising downstream applications such as Western blotting, immunoprecipitation, and mass spectrometry. To mitigate this, serine protease inhibitors like Phenylmethanesulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) have traditionally been employed.

However, the chemical biology toolkit has evolved. Aliphatic sulfonyl fluorides, such as Cyclohexylmethanesulfonyl fluoride (CHMSF) , are now recognized as privileged warheads due to their unique balance of aqueous stability and targeted protein reactivity[1]. Unlike planar, aromatic inhibitors, the saturated cyclohexyl ring of CHMSF provides a distinct steric profile that alters its solubility and target residence time, making it a highly effective alternative for stabilizing sensitive cell lysates.

Mechanistic Rationale: Why Aliphatic Sulfonyl Fluorides?

The efficacy of CHMSF lies in its sulfur(VI) fluoride (S-F) electrophilic center. When introduced to a cell lysate, CHMSF acts as a mechanism-based irreversible inhibitor. The catalytic triad (Ser-His-Asp) of endogenous serine proteases (e.g., trypsin, chymotrypsin, thrombin) activates the active-site serine, transforming it into a potent nucleophile.

This serine residue attacks the electrophilic sulfur atom of CHMSF. Because the fluorine bond cleavage is exclusively heterolytic, the reaction releases a fluoride ion (HF) and results in the covalent sulfonylation of the enzyme's active site[1]. This covalent modification permanently inactivates the protease, ensuring the long-term preservation of the lysate's proteome.

MOA Ser Active Site Serine (Protease) Complex Tetrahedral Intermediate Ser->Complex Nucleophilic Attack CHMSF CHMSF (Aliphatic Sulfonyl Fluoride) CHMSF->Complex Electrophilic Center Inhibited Sulfonylated Protease (Inactive) + HF Complex->Inhibited Fluoride Leaving Group

Mechanism of serine protease inactivation by CHMSF via covalent sulfonylation.

Comparative Inhibitor Profiling

Understanding the kinetic and physical differences between sulfonyl fluoride derivatives is critical for experimental design. PMSF is notoriously unstable in aqueous buffers, degrading rapidly at physiological pH[1]. AEBSF offers better stability but can cause off-target modifications at high concentrations[2]. CHMSF provides a balanced aliphatic alternative[3].

InhibitorStructure TypeMolecular FormulaAqueous Half-life (pH ~7.5 - 8.0)Primary SolventWorking Conc.
PMSF Aryl Sulfonyl FluorideC₇H₇FO₂S~35 min (pH 8.0, 25°C)[1]Isopropanol, EtOH0.1 - 1.0 mM
AEBSF Substituted Aryl Sulfonyl FluorideC₈H₁₀FNO₂S~6 hours (pH 7.0, 37°C)[2]Water0.1 - 1.0 mM
CHMSF Aliphatic Sulfonyl FluorideC₇H₁₃FO₂S[3]Intermediate (~1 - 4 hours)*Anhydrous DMSO0.1 - 1.0 mM

*Estimated based on the general hydrolytic stability profile of aliphatic vs. aryl sulfonyl fluorides.

Self-Validating Experimental Protocol: CHMSF-Mediated Cell Lysis

To ensure trustworthiness, this protocol is designed as a self-validating system . By running a parallel "Vehicle-Only" control lysate and analyzing it via Western Blot, researchers can empirically verify the protective causality of CHMSF against endogenous proteolysis.

A. Reagent Preparation & Causality
  • 100x CHMSF Stock Solution (100 mM): Dissolve 18.02 mg of CHMSF (MW: 180.24 g/mol [3]) in 1 mL of anhydrous DMSO or absolute ethanol.

  • Causality Check: Why anhydrous? The S-F bond is susceptible to nucleophilic attack by water (hydrolysis). Introducing water into the stock solution will prematurely convert CHMSF into an inactive sulfonic acid. Store the stock at -20°C in tightly sealed, desiccated aliquots.

B. Step-by-Step Lysis Methodology
  • Cell Harvesting: Wash cultured mammalian cells (e.g., HEK293 or HeLa) twice with ice-cold PBS to remove serum proteins, which contain exogenous proteases that can exhaust the inhibitor.

  • Buffer Activation: Prepare your basal lysis buffer (e.g., RIPA or NP-40 buffer). Immediately before use , add the 100x CHMSF stock to a final working concentration of 1 mM (10 µL stock per 1 mL buffer).

    • Causality Check: Due to the finite aqueous half-life of sulfonyl fluorides[1], adding CHMSF too early results in a loss of inhibitory capacity before cell lysis even begins.

  • Lysis: Resuspend the cell pellet in the activated lysis buffer (approx. 1 mL per 10⁷ cells). Incubate on ice for 30 minutes, vortexing for 10 seconds every 10 minutes to ensure complete membrane solubilization.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris and unlysed nuclei.

  • Collection: Carefully transfer the supernatant (stabilized lysate) to a pre-chilled microcentrifuge tube.

Workflow Step1 1. Prepare 100x CHMSF Stock (in anhydrous DMSO/EtOH) Step3 3. Prepare Lysis Buffer (Add CHMSF immediately before use) Step1->Step3 Step2 2. Harvest & Wash Cells (Ice-cold PBS) Step4 4. Resuspend & Lyse Cells (Incubate on ice 30 min) Step2->Step4 Step3->Step4 Step5 5. Centrifuge Lysate (14,000 x g, 15 min, 4°C) Step4->Step5 Step6 6. Collect Supernatant (Stable Cell Lysate) Step5->Step6

Step-by-step workflow for cell lysate preparation using CHMSF.

C. Protocol Validation Strategy

To validate the integrity of the protocol:

  • Prepare two lysates from the same cell batch: Lysate A (Lysis Buffer + 1 mM CHMSF) and Lysate B (Lysis Buffer + DMSO Vehicle).

  • Incubate both lysates at room temperature for 2 hours to force endogenous protease activity.

  • Resolve both samples via SDS-PAGE and perform a Western Blot targeting a highly protease-sensitive protein (e.g., PARP, Caspase-3, or a high-molecular-weight receptor).

  • Expected Outcome: Lysate A will show a distinct, intact high-molecular-weight band. Lysate B will show a smeared signal or lower-molecular-weight cleavage products, empirically validating the protective efficacy of CHMSF.

References[3] CymitQuimica. "Cyclohexylmethanesulfonyl fluoride - Product Information and Chemical Properties." CymitQuimica Catalog. URL:https://www.cymitquimica.com/products/3D-EAA35231/4352-31-2/cyclohexylmethanesulfonyl-fluoride/[1] Narayanan A, Jones LH. "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. 2015 Mar 16;6(5):2650-2659. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4459405/[2] Huang JL, Nagy A, Ivleva VB, Blackstock D, Arnold F, Cai CX. "Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26." Analytical Chemistry. 2018 Apr 3;90(7):4293-4296. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7446698/

Sources

Application

Application Note: Cyclohexylmethanesulfonyl Fluoride (CMSF) in Activity-Based Protein Profiling (ABPP)

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative warhead analysis, and validated competitive ABPP protocols. Introduction & Scientifi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative warhead analysis, and validated competitive ABPP protocols.

Introduction & Scientific Rationale

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technology that utilizes small-molecule probes to directly interrogate the functional state of enzymes within complex, native proteomes[1]. While fluorophosphonates (FPs) have historically served as the gold standard for profiling serine hydrolases, their broad, pan-reactive nature often precludes the identification of subtle, pocket-specific interactions.

To achieve more granular profiling, researchers have increasingly turned to sulfonyl fluorides (SFs) . SFs are highly tunable electrophiles capable of targeting both catalytic serines and hyper-reactive tyrosines[2]. Cyclohexylmethanesulfonyl fluoride (CMSF) represents a critical structural evolution from the classic protease inhibitor phenylmethanesulfonyl fluoride (PMSF). By replacing the planar, aromatic phenyl ring with a bulky, aliphatic cyclohexyl ring, CMSF fundamentally alters the steric and hydrophobic parameters of the inhibitor. This structural shift allows researchers to probe enzymes with aliphatic-preferring S1 pockets, offering a differentiated selectivity profile when mapping the reactive proteome.

Mechanistic Causality: How CMSF Modifies Targets

The efficacy of CMSF in ABPP relies on the unique chemical stability of the sulfur-fluorine (S-F) bond. Unlike sulfonyl chlorides, which rapidly hydrolyze in aqueous buffers, sulfonyl fluorides are highly resistant to water[3]. The CMSF warhead remains inert until it encounters a specific microenvironment—typically a catalytic serine activated by a Ser-His-Asp triad, or a highly reactive tyrosine residue[4].

Upon entering the active site, the nucleophilic hydroxyl group of the target residue attacks the electrophilic sulfur atom. This triggers the departure of the fluoride ion as a leaving group, resulting in a stable, irreversible sulfonate ester (or sulfonate ether) linkage[1]. Because this reaction is mechanism-based, CMSF only labels enzymes in their functionally active folded state.

Mechanism Target Active Enzyme (Serine/Tyrosine Nucleophile) Complex Reversible Michaelis Complex Target->Complex Non-covalent association CMSF Cyclohexylmethanesulfonyl Fluoride (CMSF) CMSF->Complex Non-covalent association Covalent Covalent Sulfonylated Enzyme (Irreversible Inhibition) Complex->Covalent Nucleophilic attack by Ser-OH or Tyr-OH Fluoride Released Fluoride Ion (F-) Complex->Fluoride Leaving group departure

Figure 1. Mechanistic pathway of covalent enzyme modification by CMSF.

Comparative Warhead Profiling

To select the appropriate probe for an ABPP workflow, it is essential to understand the quantitative and steric differences between available electrophiles. The table below summarizes the operational parameters of CMSF compared to other common ABPP warheads.

Inhibitor / ProbePrimary Target ResiduesTypical Working Conc.Incubation TimeAqueous Half-life (pH 7.4)Steric Profile
FP-TAMRA Serine1 - 2 µM30 - 60 min< 1 hourLinear aliphatic
PMSF Serine, Tyrosine1 - 2 mM15 - 30 min~110 minPlanar aromatic
CMSF Serine, Tyrosine0.5 - 2 mM15 - 30 min> 120 minBulky aliphatic
SuTEx Tyrosine10 - 50 µM60 - 120 min> 24 hoursTunable

Competitive ABPP Workflow

Because CMSF is an untagged inhibitor, it is most effectively utilized in a Competitive ABPP format[5]. In this self-validating system, the proteome is first pre-incubated with CMSF. The compound covalently occupies the active sites of its specific targets. Subsequently, a broad-spectrum, fluorophore-tagged probe (e.g., FP-TAMRA) is added to label all remaining uninhibited serine hydrolases. Targets bound by CMSF will exhibit a dose-dependent decrease in fluorescent signal, effectively mapping the CMSF target landscape[6].

Workflow Step1 1. Proteome Prep Native Cell Lysate Step2 2. CMSF Incubation Target Engagement Step1->Step2 Step3 3. ABP Labeling FP-TAMRA / FP-Biotin Step2->Step3 Step4 4. Analysis SDS-PAGE or LC-MS/MS Step3->Step4

Figure 2. Competitive ABPP workflow utilizing CMSF as a selective competitor.

Step-by-Step Protocol: Competitive ABPP using CMSF

This protocol outlines the methodology for profiling CMSF targets in native cell lysates using in-gel fluorescence.

Materials Required
  • Lysis Buffer: PBS (pH 7.4) or 50 mM HEPES (pH 7.4). Note: Avoid nucleophilic buffers like Tris at high concentrations, as they can slowly react with the sulfonyl fluoride electrophile.

  • Proteome: Native cell or tissue lysate (adjusted to 2 mg/mL protein concentration).

  • Competitor: CMSF (100x stocks prepared in anhydrous DMSO).

  • Reporter Probe: FP-TAMRA (ActivX™ or equivalent, 1 mM stock in DMSO).

  • Quenching Buffer: 4x SDS-PAGE loading buffer (reducing).

Step 1: Proteome Preparation
  • Lyse cells using Dounce homogenization or focused ultrasonication in cold PBS.

  • Centrifuge at 100,000 × g for 45 minutes at 4°C to separate the soluble proteome from the membrane fraction.

  • Adjust the protein concentration of the soluble fraction to exactly 2.0 mg/mL.

  • Causality Check: ABPP strictly relies on the active conformation of the enzyme. Do not use denaturing detergents (e.g., SDS) or heat during lysis. Denatured proteins lose their catalytic triad geometry, preventing the nucleophilic attack required for CMSF and FP-TAMRA binding[1].

Step 2: CMSF Pre-Incubation (Target Engagement)
  • Aliquot 50 µL of the proteome (100 µg total protein) into microcentrifuge tubes.

  • Add 0.5 µL of CMSF stock to achieve final concentrations ranging from 10 µM to 2 mM (dose-response). For the control sample, add 0.5 µL of pure DMSO.

  • Incubate the samples at 37°C for 30 minutes.

  • Causality Check: Because CMSF is a fragment-like, low-affinity binder prior to covalent attachment, relatively high concentrations (mM range) and physiological temperatures are required to drive the initial Michaelis complex formation and subsequent covalent trapping[5].

Step 3: Broad-Spectrum Probe Labeling
  • Add 0.5 µL of FP-TAMRA stock to each sample to achieve a final probe concentration of 1 µM.

  • Incubate at room temperature (20-25°C) for 30 minutes, protected from light.

  • Causality Check: The fluorophosphonate (FP) group is hyper-reactive towards uninhibited catalytic serines. A strict 30-minute incubation ensures complete labeling of available enzymes while minimizing non-specific background reactivity[6].

Step 4: Quenching and Analysis
  • Quench the reactions by adding 17 µL of 4x SDS-PAGE loading buffer to each tube.

  • Boil the samples at 95°C for 5 minutes to fully denature the proteins and halt all enzymatic activity.

  • Load 20 µL (approx. 30 µg protein) per lane onto a 10% SDS-PAGE gel.

  • Run the gel until the dye front exits the bottom.

  • Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) set to the TAMRA channel (Ex: 532 nm / Em: 580 nm).

  • Data Interpretation: Bands that appear in the DMSO control lane represent the baseline active serine hydrolase profile. Bands that disappear or diminish in intensity in the CMSF-treated lanes represent enzymes that were successfully engaged and covalently inhibited by CMSF.

References

  • Fang, H., Peng, B., Ong, S. Y., Wu, Q., Li, L., & Yao, S. Q. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(24), 8288-8310.[Link]

  • Jiang, L., Liu, S., Jia, X., Gong, Q., Wen, X., Lu, W., ... & Zhou, L. (2023). ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. Journal of the American Chemical Society, 145(46), 25283-25292.[Link]

  • Yedji, R. S., Sohm, B., Salnot, V., Guillonneau, F., Cossu-Leguille, C., & Battaglia, E. (2022). First Identification of a Large Set of Serine Hydrolases by Activity-Based Protein Profiling in Dibutyl Phthalate-Exposed Zebrafish Larvae. International Journal of Molecular Sciences, 23(24), 16060.[Link]

Sources

Method

Cyclohexylmethanesulfonyl Fluoride (CMSF): A Privileged Aliphatic Warhead for Chemical Biology

Executive Summary & Structural Rationale In the landscape of chemoproteomics and targeted covalent inhibitor (TCI) design, sulfonyl fluorides (SFs) have emerged as highly privileged electrophilic warheads[1]. While Pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of chemoproteomics and targeted covalent inhibitor (TCI) design, sulfonyl fluorides (SFs) have emerged as highly privileged electrophilic warheads[1]. While Phenylmethanesulfonyl fluoride (PMSF) is universally recognized as a broad-spectrum serine protease inhibitor, its planar aromatic structure limits its utility in profiling enzymes with strictly aliphatic or bulky hydrophobic binding pockets.

Cyclohexylmethanesulfonyl fluoride (CMSF) serves as a critical orthogonal tool. By replacing the planar phenyl ring with a non-planar, sterically bulky cyclohexyl ring (typically adopting a chair conformation), CMSF alters the partition coefficient (LogP) and spatial requirements for target engagement. This structural divergence makes CMSF an exceptional probe for interrogating lipases, specific esterases, and structurally distinct serine/threonine hydrolases that preferentially accommodate aliphatic substrates.

Mechanism of Action: S(VI) Fluoride Exchange (SuFEx)

The utility of CMSF is rooted in the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[2]. Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides are remarkably stable in aqueous environments. They remain inert until they enter a specific protein microenvironment where a context-activated nucleophile (such as the hydroxyl group of a catalytic Ser/Thr/Tyr, or the amine of a Lys/His) attacks the S(VI) center[1][3].

This proximity-driven reaction results in the heterolytic cleavage of the S–F bond, the release of a fluoride ion, and the formation of an irreversible covalent sulfonate ester bond, effectively neutralizing the enzyme's active site[1].

MOA Enz Target Enzyme (Nucleophilic Ser/Tyr/Lys) Complex Non-Covalent Encounter Complex Enz->Complex CMSF CMSF Warhead (Cyclohexyl-CH2-SO2F) CMSF->Complex Transition S(VI) Transition State (SuFEx Chemistry) Complex->Transition Proximity-driven attack Product Covalent Sulfonate Ester (Irreversible Inhibition) Transition->Product Covalent bond formation HF Fluoride (F-) Release Transition->HF Leaving group elimination

Caption: Mechanism of S(VI) fluoride exchange (SuFEx) between CMSF and a target nucleophile.

Physicochemical Profiling & Comparative Data

To deploy CMSF effectively, researchers must understand how its physicochemical properties dictate its behavior in biological matrices compared to other standard SF probes.

PropertyCMSF (Cyclohexylmethanesulfonyl fluoride)PMSF (Phenylmethanesulfonyl fluoride)AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride)
Structure Type Aliphatic / AlicyclicAromaticAromatic (Amine-functionalized)
Molecular Weight 180.24 g/mol 174.19 g/mol 239.69 g/mol
Aqueous Stability Moderate (t½ ~ hours at pH 7.4)Low (t½ ~ 30-60 min at pH 7.4)High (Highly stable in aqueous buffers)
Target Preference Aliphatic/Hydrophobic pockets (Lipases, specific esterases)Broad-spectrum Serine proteasesBroad-spectrum Serine proteases
Cell Permeability High (Lipophilic)High (Lipophilic)Low to Moderate (Charged at physiological pH)

Applications in Chemoproteomics

CMSF is primarily utilized in Activity-Based Protein Profiling (ABPP) [4]. Because CMSF lacks an intrinsic fluorophore or affinity tag (often referred to as a "fragment" or "stealth" probe), it is deployed in a competitive ABPP format[2][5]. In this workflow, the proteome is pre-incubated with CMSF, allowing it to covalently occupy its specific targets. Subsequently, a broad-spectrum, fluorophore-conjugated probe (e.g., Fluorophosphonate-Rhodamine for serine hydrolases) is added. Enzymes that have been covalently modified by CMSF will fail to bind the reporter probe, resulting in a quantifiable loss of fluorescent signal[5].

ABPP_Workflow Step1 1. Proteome Extraction (Standardized to 1-2 mg/mL) Step2 2. CMSF Pre-incubation (Concentration Gradient: 0.1 - 100 µM) Step1->Step2 Ensures uniform protein baseline Step3 3. Reporter Probe Addition (e.g., FP-Rhodamine for 30 min) Step2->Step3 Establishes covalent target occupancy Step4 4. SDS-PAGE & Fluorescence (Quantify Target Engagement) Step3->Step4 Competes for unliganded sites

Caption: Self-validating competitive ABPP workflow for quantifying CMSF target engagement.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust chemical biology requires protocols that inherently prove their own validity. The following methodologies are designed with built-in causal checks to ensure data integrity.

Protocol A: Reagent Preparation & Hydrolytic Stability Profiling

Causality: While sulfonyl fluorides are generally stable, their half-life is strictly pH-dependent[1]. Preparing stock solutions in aqueous buffers leads to premature hydrolysis, rendering the warhead inactive before it reaches the target. Testing stability in your specific assay buffer ensures that any observed lack of inhibition is due to a lack of target affinity, not reagent degradation.

  • Stock Preparation: Dissolve CMSF powder in 100% anhydrous DMSO to create a 100 mM stock. Aliquot into single-use tubes and store at -20°C in a desiccator.

  • Buffer Dilution: Dilute the stock to 1 mM in your chosen assay buffer (e.g., 50 mM HEPES, pH 7.4) immediately prior to use. Keep the final DMSO concentration below 1% to prevent protein denaturation.

  • Self-Validation Checkpoint (LC-MS Stability Tracking):

    • Inject a sample of the 1 mM CMSF buffer solution into an LC-MS system at t=0,1,2, and 4 hours.

    • Validation: Quantify the area under the curve (AUC) for the intact CMSF mass peak. A stable baseline (less than 10% degradation over the assay window) validates the integrity of the electrophile for subsequent biological assays.

Protocol B: Competitive ABPP in Cell Lysates

Causality: Direct detection of CMSF binding is impossible without a tag. By utilizing a competitive format, we force CMSF to prove its target engagement by actively blocking a secondary, visible probe[5]. Pre-incubation is mandatory because covalent bond formation is a time-dependent kinetic process ( kinact​/KI​ ).

  • Lysate Standardization: Extract the native proteome using a non-denaturing lysis buffer (e.g., DPBS with 0.1% NP-40, without commercial protease inhibitor cocktails, as these will compete with CMSF). Standardize protein concentration to exactly 1.0 mg/mL using a BCA assay.

  • Pre-Incubation (Target Engagement):

    • Aliquot 50 µL of lysate into a series of tubes.

    • Treat with a concentration gradient of CMSF (e.g., 0.1, 1, 10, 50, 100 µM).

    • Incubate at 37°C for 30 minutes. (This allows sufficient time for the SuFEx reaction to occur).

  • Reporter Labeling: Add 1 µM of a broad-spectrum reporter probe (e.g., FP-Rhodamine) to all tubes. Incubate for an additional 30 minutes at room temperature in the dark.

  • Reaction Quenching & Separation: Quench the reactions by adding 4X SDS loading buffer and boiling at 95°C for 5 minutes. Resolve the proteins via SDS-PAGE.

  • Self-Validation Checkpoints (In-Gel Fluorescence):

    • Positive Control (Vehicle): The DMSO-only lane must show robust, distinct fluorescent bands, confirming the enzymes in the lysate are catalytically active.

    • Negative Control (Denatured): A lane containing lysate boiled prior to probe addition must show zero fluorescence, proving the reporter probe only binds active enzymes, not denatured aggregates.

    • Data Validation: A successful assay will yield a dose-dependent decrease in fluorescence at specific molecular weights in the CMSF lanes, confirming selective, covalent target engagement.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.[Link]

  • Gilbert, K., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology.[Link]

  • Speers, A. E., & Cravatt, B. F. (2009). Activity-based protein profiling: A graphical review. Chemical Biology & Drug Design.[Link]

  • Wang, X., et al. (2023). ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. Journal of the American Chemical Society.[Link]

  • Chen, Y., et al. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.[Link]

Sources

Application

Incorporating Cyclohexylmethanesulfonyl fluoride into chemical probes

An Application Guide to the Design and Use of Cyclohexylmethanesulfonyl Fluoride (ChMSF) Chemical Probes Authored by: A Senior Application Scientist Introduction: The Ascendance of Covalent Probes in Chemical Biology In...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Design and Use of Cyclohexylmethanesulfonyl Fluoride (ChMSF) Chemical Probes

Authored by: A Senior Application Scientist

Introduction: The Ascendance of Covalent Probes in Chemical Biology

In the intricate landscape of drug discovery and chemical biology, the ability to selectively engage and study protein targets in their native environment is paramount. While reversible inhibitors have long been the mainstay, there is a renewed and vigorous interest in targeted covalent inhibitors.[1][2] These molecules offer distinct advantages, including prolonged duration of action, enhanced potency, and the potential to target shallow binding pockets often considered "undruggable."[2][3] At the heart of every covalent probe is an electrophilic "warhead" designed to form a stable, covalent bond with a nucleophilic amino acid residue on the target protein.[4]

Among the arsenal of available warheads, the sulfonyl fluoride (SF) moiety has emerged as a uniquely privileged electrophile.[5][6] Unlike traditional warheads that predominantly target the highly nucleophilic cysteine, sulfonyl fluorides exhibit a broader, yet highly context-dependent, reactivity profile. They are known to modify a range of important residues, including serine, threonine, tyrosine, lysine, and histidine, greatly expanding the scope of the "ligandable" proteome.[6][7] This versatility stems from a finely tuned balance of stability and reactivity; sulfonyl fluorides are remarkably stable in aqueous biological media yet become potently reactive when held in the proximity of a nucleophilic residue within a protein's binding site—a phenomenon known as "proximity-enhanced reactivity."[8][9]

This guide focuses on Cyclohexylmethanesulfonyl fluoride (ChMSF), a representative of the alkyl-sulfonyl fluoride class. While specific literature on ChMSF as a probe is nascent, the principles governing the broader sulfonyl fluoride class provide a robust framework for its application.[10] The non-aromatic, sterically defined cyclohexyl group may confer unique binding properties, potentially guiding the probe to distinct protein targets compared to its aryl or linear alkyl counterparts.[10] Here, we provide a comprehensive overview of the design principles, detailed experimental protocols, and data analysis workflows for incorporating ChMSF into novel chemical probes for target discovery and validation.

Section 1: The ChMSF Warhead - Mechanism and Rationale

The power of the ChMSF probe lies in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. The sulfur atom in the sulfonyl fluoride group is highly electrophilic. When the probe binds to a target protein, a suitably positioned nucleophilic amino acid side chain (e.g., the hydroxyl of serine or tyrosine, or the amine of lysine) attacks this electrophilic sulfur center. This attack results in the displacement of the fluoride ion and the formation of a highly stable sulfonate ester or sulfonamide bond, effectively linking the probe to the protein irreversibly.[9][11]

The catalytic activation of serine residues within the active sites of enzymes like hydrolases and proteases makes them particularly susceptible to modification by sulfonyl fluorides.[11][12][13] This reactivity has been historically exploited by classic serine protease inhibitors like Phenylmethylsulfonyl fluoride (PMSF).[11]

ChMSF_Mechanism cluster_0 Protein Active Site Prot_Ser Protein-Ser-OH Intermediate [Transition State] Prot_Ser->Intermediate Prot_His His (General Base) Prot_His->Prot_Ser Activates ChMSF Cyclohexyl-CH₂-SO₂-F (ChMSF Probe) ChMSF->Intermediate Nucleophilic Attack Product Protein-Ser-O-SO₂-CH₂-Cyclohexyl (Covalent Adduct) Intermediate->Product Fluoride Displacement HF H-F Intermediate->HF

Caption: Mechanism of covalent modification of a serine residue by ChMSF.

Advantages of Sulfonyl Fluoride Warheads

The strategic choice of a sulfonyl fluoride warhead like ChMSF is underpinned by several key advantages, summarized in the table below.

FeatureSulfonyl Fluoride (e.g., ChMSF)α,β-Unsaturated Carbonyl (e.g., Acrylamide)
Target Residues Ser, Thr, Tyr, Lys, His, Cys[6][7]Primarily Cys[6]
Aqueous Stability Generally high; resistant to hydrolysis at physiological pH[1][14]Can be susceptible to hydrolysis or reaction with glutathione
Reactivity Profile "Proximity-enhanced"; relatively inert in solution, highly reactive in a binding pocket[8]Intrinsically reactive, leading to potential off-target reactions[3]
Bond Stability Forms highly stable sulfonate esters and sulfonamidesThioether bond is stable
Synthetic Access Accessible from sulfonyl chlorides, thiols, sulfonamides[15][16]Typically incorporated via standard olefination or amidation reactions

Table 1: Comparison of key features of sulfonyl fluoride and acrylamide electrophilic warheads.

Section 2: Design and Synthesis of a ChMSF-Based Probe

A functional chemical probe requires two key components: the reactive warhead (ChMSF) and a reporter handle for detection and/or enrichment. A terminal alkyne group is an ideal handle as it facilitates bio-orthogonal "click chemistry" with azide-functionalized reporter tags (e.g., fluorophores, biotin).[8][17]

The synthesis of a ChMSF-alkyne probe can be approached through established methods for sulfonyl fluoride synthesis.[16] A common route involves the conversion of a corresponding sulfonyl chloride with a fluoride source like potassium fluoride (KF).[15]

Protocol 2.1: Synthesis of a Generic ChMSF-Alkyne Probe

Disclaimer: This is a representative synthetic protocol. Researchers should adapt this procedure based on their specific molecular scaffold. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To synthesize an alkyne-functionalized ChMSF probe from a suitable precursor.

Materials:

  • Cyclohexylmethanesulfonyl chloride

  • A bifunctional linker containing an alcohol and a terminal alkyne (e.g., 4-pentyn-1-ol)

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM, anhydrous)

  • Potassium fluoride (KF)

  • Acetonitrile (anhydrous)

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Esterification:

    • Dissolve cyclohexylmethanesulfonyl chloride (1.0 eq) and 4-pentyn-1-ol (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add pyridine (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting sulfonate ester by flash column chromatography.

    • Rationale: This step couples the cyclohexylmethanesulfonyl moiety to the alkyne handle via a stable ester linkage. Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Fluorination (Halide Exchange):

    • Note: While the above step describes creating a sulfonate ester, a more direct route to a probe involves starting with a molecule already containing the cyclohexylmethane group and another functional group that can be converted to the sulfonyl fluoride.

    • A more general and robust synthesis starts from a precursor like a sulfonamide or sulfonyl chloride attached to the desired scaffold.[15][18] For example, if starting with a scaffold-alkyne-sulfonyl chloride:

    • Dissolve the sulfonyl chloride precursor (1.0 eq) in anhydrous acetonitrile.

    • Add potassium fluoride (KF, 3.0-5.0 eq).

    • Heat the mixture to 60-80°C and stir for 4-8 hours.

    • Monitor the conversion by LC-MS.

    • Upon completion, cool the reaction, filter off the excess KF, and concentrate the filtrate.

    • Purify the final ChMSF-alkyne probe by flash column chromatography or preparative HPLC.

    • Confirm the structure and purity by ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry.

    • Rationale: This is a standard nucleophilic substitution reaction where fluoride displaces chloride on the sulfur atom. Acetonitrile is a suitable polar aprotic solvent for this transformation. This method is highly effective for installing the sulfonyl fluoride warhead.[16]

Section 3: Application Protocols for ChMSF Probes

Once synthesized and purified, the ChMSF-alkyne probe can be used to label, identify, and validate protein targets in complex biological samples.

Chemoproteomics_Workflow cluster_0 Experimental Phase cluster_1 Analysis Phase Lysate Prepare Cell Lysate or Recombinant Protein Incubate Incubate with ChMSF-Alkyne Probe Lysate->Incubate Covalent Labeling Click Click Chemistry: Add Azide-Reporter (Biotin or Fluorophore) Incubate->Click Bio-orthogonal Ligation SDS_PAGE In-Gel Fluorescence (Visualization) Click->SDS_PAGE Enrich Streptavidin Enrichment (for Biotin tag) Click->Enrich Digest On-Bead Digestion (Trypsin) Enrich->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Identify Data Analysis: Target & Site ID LC_MS->Identify

Caption: General chemoproteomic workflow using a ChMSF-alkyne probe.

Protocol 3.1: Protein Labeling in Cell Lysate

Objective: To covalently label target proteins in a complex proteome with the ChMSF-alkyne probe.

Materials:

  • Cultured cells of interest

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail without EDTA)

  • ChMSF-alkyne probe (stock solution in DMSO)

  • BCA Protein Assay Kit

  • Click chemistry reagents (e.g., Azide-fluorophore or Azide-biotin, CuSO₄, TBTA ligand, sodium ascorbate)

Step-by-Step Procedure:

  • Lysate Preparation:

    • Harvest cells and wash twice with cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off).[8]

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (proteome) and determine the protein concentration using a BCA assay.

    • Normalize the protein concentration of all samples to 1-2 mg/mL with Lysis Buffer.[8]

    • Rationale: Proper lysis on ice with protease inhibitors is crucial to maintain protein integrity and prevent degradation.

  • Probe Incubation:

    • To 100 µL of the normalized cell lysate, add the ChMSF-alkyne probe from a DMSO stock to a final concentration of 1-50 µM. Include a DMSO-only vehicle control.

    • Note: The optimal probe concentration and incubation time (e.g., 30 min to 4 hours) should be determined empirically.[19]

    • Incubate at 37°C for the desired time.

    • Rationale: Incubation allows the probe to bind to its target(s) and form a covalent bond. A concentration and time course experiment is essential for optimizing the labeling signal versus background.

  • Click Chemistry Reaction:

    • To the labeled lysate, add the click chemistry reagents. A typical final concentration would be: 100 µM Azide-reporter, 1 mM CuSO₄, 100 µM TBTA ligand, and 1 mM sodium ascorbate (freshly prepared).

    • Vortex and incubate at room temperature for 1 hour, protected from light if using a fluorescent azide.[8]

    • Rationale: This highly efficient and specific reaction attaches the reporter tag to the probe-labeled proteins, enabling downstream detection.

Protocol 3.2: Target Identification via Mass Spectrometry

Objective: To identify the specific proteins and modification sites labeled by the ChMSF probe. This protocol assumes a biotin-azide tag was used.

Step-by-Step Procedure:

  • Enrichment of Labeled Proteins:

    • Add pre-washed streptavidin-agarose beads to the "clicked" lysate.

    • Incubate for 1.5 hours at room temperature with rotation to capture biotinylated proteins.[8]

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins (e.g., sequentially with PBS + 0.5% SDS, 6 M Urea, and PBS).[8]

    • Rationale: Streptavidin's high affinity for biotin allows for the specific pulldown and enrichment of labeled proteins, significantly reducing the complexity of the sample for mass spectrometry analysis.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Add sequencing-grade trypsin and incubate overnight at 37°C to digest the proteins into peptides.

    • Collect the supernatant containing the peptides.

    • Rationale: Digesting the proteins while they are still bound to the beads is an efficient method that helps minimize sample loss and contamination.

  • LC-MS/MS Analysis:

    • Desalt the peptides using a C18 StageTip.[8]

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.[20][21][22]

    • Rationale: LC-MS/MS separates the complex peptide mixture and generates fragmentation spectra for individual peptides, which act as fingerprints for identification.

  • Data Analysis:

    • Search the generated MS/MS data against a protein database (e.g., UniProt/Swiss-Prot) using a search engine like MaxQuant or Proteome Discoverer.

    • Specify the mass of the ChMSF-alkyne adduct on the potential target residues (Ser, Thr, Tyr, Lys, His) as a variable modification.

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle control. This will yield the identity of the target proteins and the specific site of covalent modification.

    • Rationale: Bioinformatic analysis matches the experimental fragmentation spectra to theoretical spectra from a database, allowing for the confident identification of both the protein and the precise amino acid that was modified by the probe.

Section 4: Application in Target Validation and Competitive Profiling

A key application of a ChMSF probe is to validate the target engagement of a non-covalent, reversible inhibitor.[10][23]

Competitive_Profiling cluster_0 Control cluster_1 Experiment Lysate1 Cell Lysate Probe1 Add ChMSF-Alkyne Probe Lysate1->Probe1 Result1 Strong Labeling Signal (Target is available) Probe1->Result1 Lysate2 Cell Lysate Inhibitor Pre-incubate with Reversible Inhibitor Lysate2->Inhibitor Probe2 Add ChMSF-Alkyne Probe Inhibitor->Probe2 Result2 Reduced Labeling Signal (Target is occupied by inhibitor) Probe2->Result2

Caption: Workflow for competitive profiling to validate a reversible inhibitor.

This is achieved by pre-incubating the proteome with the reversible inhibitor before adding the ChMSF probe. If the inhibitor binds to the same site that the probe targets, it will block the covalent labeling, leading to a decrease in the signal. This can be quantified by in-gel fluorescence or by quantitative mass spectrometry (e.g., SILAC or TMT labeling). A dose-dependent reduction in the probe's signal with increasing concentrations of the reversible inhibitor provides strong evidence of target engagement in a native biological system.[10][24]

Section 5: Troubleshooting and Key Considerations

ProblemPossible Cause(s)Suggested Solution(s)
No/Weak Labeling Signal Probe is unstable or inactive.Verify probe integrity by NMR/MS. Synthesize a fresh batch.
Probe concentration is too low or incubation time is too short.Perform a dose-response and time-course experiment (e.g., 1-100 µM; 30 min - 6 hr).
Target protein is low in abundance or not expressed.Confirm target expression by Western Blot. Consider using an enriched fraction or over-expression system.
Lysis buffer components are interfering (e.g., high thiol content).Ensure buffers are free of nucleophiles like DTT or β-mercaptoethanol during labeling.
High Background Labeling Probe concentration is too high, leading to non-specific reactions.Lower the probe concentration. Reduce incubation time.
Probe is intrinsically too reactive.Consider designing a probe with slightly attenuated reactivity (e.g., by adding electron-withdrawing groups to the scaffold).[14]
Poor Enrichment in MS workflow Inefficient click chemistry or biotin capture.Optimize click reaction conditions. Ensure streptavidin beads are not saturated and are freshly washed.
Covalent adduct is not stable to MS analysis.Sulfonate esters/amides are generally stable. Check MS parameters.

Table 2: A guide for troubleshooting common issues in ChMSF probe experiments.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Singh, J., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. RSC Medicinal Chemistry, 14(6), 957-985. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.[Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Semantic Scholar.[Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. National Center for Biotechnology Information.[Link]

  • Kelly, M. J., et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 16(18), 2025-2043. [Link]

  • Bradbury, A. J., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 15(2), 607-611. [Link]

  • Tuley, A., & Fast, W. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Chemical Biology, 1(2), 99-111. [Link]

  • Zhang, Y., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 25(22), 13627. [Link]

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing.[Link]

  • Kelly, M. J., et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 16(18), 2025-2043. [Link]

  • Rogne, M., et al. (2024). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry, 6(11), 896-911. [Link]

  • Zhang, Z., et al. (2021). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(7), 896-906. [Link]

  • Axxam. (n.d.). Investigation of MOA of next generation covalent inhibitors. Axxam S.p.A.[Link]

  • Parker, C. G., & Jones, L. H. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology, 1(1), 17-27. [Link]

  • Lito, P., et al. (2018). Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor. Journal of the American Chemical Society, 140(4), 1278-1284. [Link]

  • Bar-Peled, L., et al. (2017). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry, 28(5), 925-934. [Link]

  • Zhang, G., et al. (2021). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. Angewandte Chemie International Edition, 60(22), 12245-12250. [Link]

  • In, S. (Ed.). (2017). Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development. IntechOpen. [Link]

  • Schilling, C., et al. (2021). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. ChemRxiv.[Link]

  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology, 18(2), 296-306. [Link]

  • Wang, H., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry, 5(1), 1-12. [Link]

  • Zanon, P. R., et al. (2018). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 16(44), 8546-8552. [Link]

  • Grimster, N. P., et al. (2019). Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Journal of Medicinal Chemistry, 62(12), 5616-5627. [Link]

  • Bradbury, A. J., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. National Center for Biotechnology Information.[Link]

  • Boca Scientific. (n.d.). Fluorescent Probes for Protein and Nucleic Acid Labeling. Boca Scientific Inc.[Link]

  • Li, S., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry, 17, 636-653. [Link]

  • Am Ende, C. W., et al. (2021). Molecular design principles of ionic liquids with a sulfonyl fluoride moiety. Chemical Science, 12(6), 2168-2175. [Link]

  • Zanon, P. R., et al. (2018). A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions. ResearchGate.[Link]

  • van der Hoorn, R. A., et al. (2013). Chemical Proteomics With Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. The FEBS Journal, 280(13), 3105-3116. [Link]

  • Papayannopoulos, I. A. (2021). Mass spectrometry applications for drug discovery and development. Drug Target Review.[Link]

  • Am Ende, C. W., et al. (2016). Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. Organic Letters, 18(21), 5628-5631. [Link]

  • Foster, A. B., & Westwood, J. H. (1974). THE SYNTHESIS OF FLUORINATED CARBOHYDRATES. Pure and Applied Chemistry, 35(2), 147-168. [Link]

  • Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Angewandte Chemie International Edition, 59(42), 18456-18460. [Link]

  • Foley, D. G., & Glick, M. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link]

  • Chintala, R., et al. (2019). Mass Spectrometry as a Workhorse for Preclinical Drug Discovery: Special Emphasis on Drug Metabolism and Pharmacokinetics. IntechOpen.[Link]

  • Liu, Y., et al. (2025). Drug discovery through biophysical techniques: Methods and applications. Pharmacology & Therapeutics, 269, 108947. [Link]

  • Doud, E. H., et al. (2025). Analytical development and application of a targeted liquid chromatography-tandem mass spectrometry assay for chimeric aducanumab. Expert Review of Proteomics, 17(1), 2537118. [Link]

Sources

Method

Application Note: Cyclohexylmethanesulfonyl Fluoride (CMSF) as a Covalent Probe for Enzyme Kinetics and Chemoproteomics

Executive Summary Cyclohexylmethanesulfonyl fluoride (CMSF, CAS: 4352-31-2)[1] is a highly specialized alkylsulfonyl fluoride utilized in chemical biology to interrogate enzyme kinetics and profile active sites. While ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexylmethanesulfonyl fluoride (CMSF, CAS: 4352-31-2)[1] is a highly specialized alkylsulfonyl fluoride utilized in chemical biology to interrogate enzyme kinetics and profile active sites. While phenylmethanesulfonyl fluoride (PMSF) remains the classical standard for serine protease inhibition, CMSF offers a unique structural alternative. By replacing the planar, aromatic phenyl ring with a bulky, aliphatic cyclohexyl ring, CMSF alters the hydrophobic and steric interactions within the enzyme's binding pocket. This application note provides a comprehensive guide to utilizing CMSF in kinetic modeling and Activity-Based Protein Profiling (ABPP), detailing the causality behind experimental design and self-validating protocols.

Mechanism of Action & Chemical Rationale

Sulfonyl fluorides (SFs) are recognized as privileged warheads in covalent drug discovery and chemical biology[2]. Unlike sulfonyl chlorides, which are highly reactive and prone to rapid aqueous hydrolysis, the S–F bond is thermodynamically stable and undergoes exclusively heterolytic cleavage[2].

The Causality of Activation: SFs remain inert in standard aqueous buffers but become highly reactive when positioned within a specific protein microenvironment. This requires a nucleophilic residue (such as the active-site serine, threonine, tyrosine, or lysine) and often a proximal proton acceptor to catalyze the fluoride displacement[3]. Upon nucleophilic attack, the fluoride ion is expelled, yielding a stable, irreversible sulfonyl-enzyme adduct.

Using CMSF specifically allows researchers to probe the geometric constraints of an enzyme's S1 pocket. If an enzyme is efficiently inhibited by PMSF but poorly by CMSF, it indicates a strict requirement for π−π stacking or a narrow binding cleft that cannot accommodate the non-planar chair conformation of the cyclohexyl ring.

Kinetic Modeling of Covalent Inhibition

Because CMSF forms a covalent bond, traditional equilibrium metrics like IC50​ are fundamentally flawed for describing its potency; the apparent inhibition will continuously increase over time. Instead, the interaction must be evaluated using a two-step kinetic model: initial reversible binding ( KI​ ) followed by irreversible inactivation ( kinact​ ).

kinetics E Enzyme (E) EI Non-covalent Complex (E·I) E->EI k1 I CMSF (I) I->EI k1 EI->E k-1 EI_cov Covalent Adduct (E-I) EI->EI_cov kinact

Kinetic pathway of covalent enzyme inhibition by CMSF.

The Logic of kinact​/KI​ : The ratio kinact​/KI​ represents the second-order rate constant of inactivation. This is the most reliable metric for comparing covalent inhibitors because it accounts for both the affinity of the initial recognition event ( KI​ ) and the chemical reactivity of the warhead within that specific active site ( kinact​ ).

Comparative Profiling of Sulfonyl Fluorides

To select the appropriate probe for your assay, it is critical to understand how CMSF compares to other standard sulfonyl fluorides.

InhibitorStructure TypePrimary Target ResiduesAqueous StabilitySteric Profile
CMSF Alkylsulfonyl fluorideSer, Thr, Tyr, Lys, His[2]HighBulky, aliphatic, non-planar
PMSF Arylsulfonyl fluorideSer, CysModerate (t½ ~110 min at pH 7.5)Planar, aromatic
AEBSF Arylsulfonyl fluorideSerVery HighPlanar, hydrophilic amine tail

Self-Validating Experimental Protocols

Protocol 1: Determination of Inactivation Kinetics ( kinact​ and KI​ )

This protocol outlines the continuous assay method for determining the kinetic parameters of CMSF against a purified serine hydrolase.

Rationale: By measuring the time-dependent decay of enzyme activity at multiple inhibitor concentrations, we can extract the true kinetic constants. Self-Validation: A vehicle-only (DMSO) control is mandatory to prove that the loss of activity is due to CMSF covalent modification, not thermal denaturation of the enzyme over the incubation period.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Triton X-100, pH 7.4). The inclusion of a non-ionic detergent prevents non-specific enzyme aggregation.

  • Reagent Preparation: Prepare a 100x stock of CMSF in anhydrous DMSO. Create a dilution series (e.g., 10 µM to 1000 µM).

  • Enzyme Equilibration: Dilute the target enzyme to a concentration that yields a linear product formation over 30 minutes. Pre-warm to 37°C.

  • Incubation & Sampling:

    • Add 1 µL of CMSF dilutions (or pure DMSO for the control) to 99 µL of the enzyme solution.

    • At specific time intervals ( t=0,5,10,15,20,30 minutes), remove a 10 µL aliquot.

  • Activity Measurement: Immediately dilute the 10 µL aliquot into 90 µL of assay buffer containing a saturating concentration of a fluorogenic substrate. Measure the initial velocity ( vi​ ).

  • Data Analysis:

    • Plot the natural log of residual activity ( ln(vi​/v0​) ) against time for each CMSF concentration. The negative slope of each line represents the observed rate constant ( kobs​ ).

    • Plot kobs​ against [CMSF]. Fit the data to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to determine KI​ and kinact​ .

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes to directly interrogate the functional state of enzymes within complex proteomes[4]. CMSF can be used in a competitive ABPP format to map its proteome-wide selectivity.

Rationale: Pre-incubating the proteome with CMSF allows the molecule to covalently block its specific target active sites. A subsequent treatment with a broad-spectrum, fluorescently tagged probe (e.g., Fluorophosphonate-Rhodamine) will label all remaining active sites. Targets of CMSF are identified by the disappearance of their corresponding fluorescent bands. Self-Validation: The broad-spectrum probe must be used at saturating concentrations. If it is sub-saturating, apparent competition might simply be an artifact of probe depletion rather than true active-site blockade.

abpp_workflow step1 1. Proteome Incubation (Vehicle vs. CMSF) step2 2. Broad-Spectrum Probe (e.g., FP-Rhodamine) step1->step2 step3 3. SDS-PAGE Resolution (Denaturing Conditions) step2->step3 step4 4. In-Gel Fluorescence (Target Engagement Analysis) step3->step4

Competitive Activity-Based Protein Profiling (ABPP) workflow for CMSF.

Step-by-Step Methodology:

  • Proteome Extraction: Lyse native cells (e.g., using Dounce homogenization in PBS) and clear the lysate via centrifugation (100,000 x g for 45 min). Adjust the soluble proteome concentration to 2.0 mg/mL.

  • CMSF Competition: Divide the proteome into aliquots. Treat with varying concentrations of CMSF (e.g., 10 µM, 50 µM, 200 µM) or a DMSO control. Incubate for 30 minutes at 37°C.

  • Broad-Spectrum Labeling: Add the broad-spectrum reporter probe (e.g., FP-Rhodamine at 2 µM final concentration) to all samples. Incubate for an additional 30 minutes at room temperature in the dark.

  • Quenching: Terminate the reactions by adding 4x SDS-PAGE loading buffer containing β -mercaptoethanol. Boil the samples at 95°C for 5 minutes.

  • Resolution & Visualization: Resolve the proteins on a 10% SDS-PAGE gel. Do not stain with Coomassie yet; first, scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths for Rhodamine.

  • Interpretation: Identify bands that are present in the DMSO control lane but absent or diminished in the CMSF lanes. These represent the specific enzymes inhibited by CMSF.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Source: Chemical Science, National Center for Biotechnology Information (NCBI). URL:[Link]

  • Speers, A. E., & Cravatt, B. F. (2009). Activity-based protein profiling: A graphical review. Source: Current Protocols in Chemical Biology, National Center for Biotechnology Information (NCBI). URL:[Link]

  • Brulet, J. W., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Source: Journal of the American Chemical Society, National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Cyclohexylmethanesulfonyl Fluoride in Covalent Drug Discovery and SuFEx Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Cyclohexylmethanesulfonyl fluoride (CAS: 4352-31-2 | Formula: C7H13FO2S) Executive Summary & Mechanistic Rationale The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Cyclohexylmethanesulfonyl fluoride (CAS: 4352-31-2 | Formula: C7H13FO2S)

Executive Summary & Mechanistic Rationale

The paradigm of covalent drug discovery has historically been dominated by the targeting of nucleophilic cysteine residues using Michael acceptors (e.g., acrylamides). However, because cysteine is relatively rare in protein binding pockets, expanding the druggable proteome requires electrophiles capable of engaging alternative nucleophiles such as serine, tyrosine, lysine, histidine, and threonine[1].

Cyclohexylmethanesulfonyl fluoride has emerged as a highly versatile small-molecule scaffold and electrophilic warhead[2]. As an aliphatic sulfonyl fluoride, it leverages the unique properties of the sulfur(VI)–fluorine (S(VI)–F) bond. This bond exhibits "Goldilocks reactivity"—it is exceptionally stable to aqueous hydrolysis, oxidation, and reduction, yet undergoes rapid, irreversible cleavage when subjected to proximity-driven nucleophilic attack within a protein binding pocket[3].

Why the Cyclohexyl Scaffold?

While traditional aryl sulfonyl fluorides (like Phenylmethanesulfonyl fluoride, PMSF) are widely used, the integration of a saturated cyclohexyl ring introduces critical sp³ character into the molecule.

  • 3D Spatial Trajectory: The non-planar sp³ ring alters the vector of the sulfonyl fluoride warhead, allowing access to cryptic binding pockets that planar aromatic rings cannot reach.

  • Physicochemical Tuning: The aliphatic nature modulates the electron density at the sulfur center, fine-tuning its hydrolytic stability and reducing off-target promiscuity in whole blood and plasma[4].

  • Solubility and Permeability: The cyclohexyl moiety improves the lipophilicity/solubility balance, enhancing cell permeability for live-cell target engagement.

Quantitative Data: Physicochemical & Reactivity Profiling

To successfully deploy cyclohexylmethanesulfonyl fluoride in a drug discovery campaign, one must understand how its structural features dictate its pharmacological behavior compared to traditional planar analogs.

Property / ParameterCyclohexylmethanesulfonyl fluoridePhenylmethanesulfonyl fluoride (PMSF)Causality / Impact in Drug Design
Structural Geometry Aliphatic, sp³-rich ringPlanar, aromatic sp² ringsp³ character improves 3D spatial coverage, reducing "flatness" and enhancing target specificity.
Inductive Effect Electron-donating (alkyl)Electron-withdrawing (aryl)Alkyl donation stabilizes the S(VI) center, increasing aqueous half-life and preventing premature hydrolysis.
Target Residue Scope Ser, Tyr, Lys, His, ThrSer, Tyr, LysBroadens the scope for non-cysteine Targeted Covalent Inhibitors (TCIs)[1].
Off-Target Promiscuity LowModerate to HighTuned reactivity ensures the warhead only reacts when proximally activated by the target protein's microenvironment[4].

Application Workflow 1: Design and Synthesis of Targeted Covalent Inhibitors (TCIs)

Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry allows for the rapid diversification of the cyclohexylmethanesulfonyl fluoride scaffold. By utilizing the O=SF₄ hub or directly modifying the cyclohexyl ring, medicinal chemists can generate high-throughput libraries for phenotypic screening[5].

G A Cyclohexylmethanesulfonyl Fluoride (Core Scaffold) B SuFEx Click Chemistry (96-well Plate) A->B Nucleophile Addition C Diverse Library Generation (In Situ) B->C Rapid Exchange D High-Throughput Phenotypic Screening C->D Direct Assay E Hit Identification & Lead Optimization D->E Data Analysis

Caption: SuFEx-enabled high-throughput medicinal chemistry workflow.

Protocol: In Situ SuFEx Library Generation and Screening

This protocol is designed as a self-validating system; the inclusion of LC-MS validation ensures that only successfully coupled products are advanced to biological screening.

  • Preparation of Reagents:

    • Dispense 10 mM of cyclohexylmethanesulfonyl fluoride (dissolved in anhydrous DMSO) into a 96-well plate.

    • Prepare a library of silyl-protected phenols or secondary amines (10 mM in DMSO).

  • SuFEx Catalysis (Causality Step):

    • Add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine).

    • Why? The S(VI)-F bond is highly stable. The strong, non-nucleophilic base activates the nucleophile (e.g., deprotonating the phenol) to drive the SuFEx click reaction without hydrolyzing the sulfonyl fluoride[6].

  • Incubation & Validation:

    • Seal the plate and incubate at room temperature for 12 hours.

    • Self-Validation: Perform rapid LC-MS sampling on 5% of the wells. Look for the mass shift corresponding to the loss of the fluoride ion and the addition of the nucleophile.

  • Direct-to-Biology Screening:

    • Because SuFEx reactions are highly bio-orthogonal and generate minimal toxic byproducts, the crude reaction mixtures can be diluted directly into aqueous assay buffers for high-throughput enzymatic or phenotypic screening[5].

Application Workflow 2: Activity-Based Protein Profiling (ABPP)

To validate that the cyclohexylmethanesulfonyl fluoride derivative is engaging its intended target via a covalent mechanism, researchers utilize Activity-Based Protein Profiling (ABPP). This relies on the proximity-driven activation of the warhead.

G A Cyclohexylmethanesulfonyl Fluoride (TCI) B Protein Binding Pocket A->B Reversible Binding C Proximity-Induced Activation B->C Orientation D Nucleophilic Attack (Ser, Tyr, Lys) C->D S(VI)-F Cleavage E Irreversible Covalent Adduct D->E Stable Bond

Caption: Mechanism of proximity-driven covalent labeling by sulfonyl fluorides.

Protocol: Live-Cell Target Engagement Assay

This protocol utilizes a competition-based ABPP format to prove target specificity and map ligandable tyrosines or lysines[3].

  • Probe Design:

    • Synthesize an alkyne-tagged derivative of your cyclohexylmethanesulfonyl fluoride hit. The alkyne serves as a reporter handle for downstream click chemistry (CuAAC).

  • Cellular Treatment (Competition Setup):

    • Culture the target cell line (e.g., HEK293T) to 80% confluency.

    • Control Group: Treat cells with DMSO vehicle.

    • Competitor Group: Pre-treat cells with a 10x excess of the untagged parent compound for 1 hour. Why? This saturates the specific binding pockets, preventing the tagged probe from binding, thereby validating that the labeling is target-specific rather than non-specific electrophilic stress.

    • Probe Group: Add the alkyne-tagged cyclohexylmethanesulfonyl fluoride probe (typically 1–10 µM) to all groups and incubate for 2 hours at 37°C.

  • Lysis and CuAAC Click Chemistry:

    • Wash cells with cold PBS and lyse using RIPA buffer. Quantify protein concentration via BCA assay.

    • React the proteome lysates (1 mg/mL) with a fluorophore-azide (e.g., Rhodamine-azide) or biotin-azide using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC).

    • Reagents: 1 mM CuSO₄, 1 mM TCEP (reducing agent to generate Cu(I) in situ), and 100 µM TBTA (ligand to stabilize Cu(I)).

  • Readout & Analysis:

    • Resolve the proteins via SDS-PAGE.

    • Perform in-gel fluorescence scanning. A successful, specific covalent engagement is indicated by a distinct fluorescent band at the target protein's molecular weight in the Probe Group, which is significantly diminished or absent in the Competitor Group.

References

  • Jones, L. H. (2025). "Advances in sulfonyl exchange chemical biology: expanding druggable target space." Chemical Science. Royal Society of Chemistry. Available at:[Link]

  • Huang, H., & Jones, L. H. (2023). "Covalent drug discovery using sulfur(VI) fluoride exchange warheads." Expert Opinion on Drug Discovery, 18(7), 725-735. Taylor & Francis. Available at:[Link]

  • Doherty, A. E., et al. (2026). "Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery." ChemRxiv. Available at:[Link]

  • Dong, J., et al. (2020). "Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry." Journal of the American Chemical Society. ACS Publications. Available at:[Link]

Sources

Method

Application Note: Cyclohexylmethanesulfonyl Fluoride (CHMSF) for Irreversible Enzyme Inhibition Studies

Executive Summary Cyclohexylmethanesulfonyl fluoride (CHMSF; CAS: 4352-31-2, MW: 180.24 g/mol ) is an advanced, sp3-rich aliphatic sulfonyl fluoride utilized for the irreversible covalent modification of nucleophilic ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexylmethanesulfonyl fluoride (CHMSF; CAS: 4352-31-2, MW: 180.24 g/mol ) is an advanced, sp3-rich aliphatic sulfonyl fluoride utilized for the irreversible covalent modification of nucleophilic amino acids[1]. While its aromatic counterpart, phenylmethanesulfonyl fluoride (PMSF), remains a standard for general protease protection, CHMSF’s non-planar cyclohexyl ring offers distinct spatial geometry. This structural nuance makes CHMSF an exceptional targeted covalent inhibitor (TCI) warhead for probing deep, hydrophobic S1 pockets in specialized serine proteases, lipases, and esterases.

Mechanistic & Structural Rationale

The SuFEx Activation Paradigm

The inhibitory power of CHMSF is grounded in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a highly robust click-chemistry paradigm [2]. Sulfonyl fluorides maintain remarkable aqueous stability and resist spontaneous hydrolysis at neutral pH. However, upon docking into an enzyme's active site, the local microenvironment activates the warhead. A catalytic nucleophile (e.g., Ser, Thr, Tyr, or Lys) attacks the electrophilic S(VI) center. The fluoride ion—an excellent leaving group—is expelled, forging a highly stable, irreversible sulfonate ester bond [3].

Mechanism E Enzyme (Ser-OH) EI Reversible Complex (E·I) E->EI k1 I CHMSF Inhibitor I->EI k1 EI->E k-1 EI_cov Irreversible Complex (E-I*) EI->EI_cov k_inact (-HF)

SuFEx-mediated covalent inhibition mechanism of CHMSF.

Structural Superiority: Why CHMSF over PMSF?

The transition from an sp2-hybridized planar phenyl ring (PMSF) to an sp3-hybridized cyclohexyl chair conformation (CHMSF) significantly increases the molecule's fraction of sp3 carbons ( Fsp3​ ). In modern drug development, higher Fsp3​ correlates with enhanced target selectivity and reduced promiscuity [4]. For enzymes with deep, aliphatic binding clefts—such as human neutrophil elastase (hNE)—the flexible, bulky cyclohexyl group achieves superior van der Waals contacts compared to planar aromatics. This structural complementarity drives a lower dissociation constant ( KI​ ) prior to the irreversible covalent inactivation step ( kinact​ ).

Comparative Physicochemical Properties

To guide experimental design, the properties of CHMSF must be contextualized against other common sulfonyl fluorides.

Table 1: Comparative Properties of Sulfonyl Fluoride Inhibitors

InhibitorStructure TypeTarget ResiduesAqueous Stability (pH 7.4)Primary Application
CHMSF Aliphatic (sp3 ring)Ser, Thr, Tyr, LysModerate (~1-2 hrs)Probing hydrophobic S1 pockets, lipases
PMSF Aromatic (sp2 ring)Ser, Cys (partial)Low (~30-60 mins)General serine protease inhibition
AEBSF Aromatic (Amine-tagged)SerHigh (>5 hrs)Water-soluble lysate protection

Experimental Protocol: Time-Dependent Inhibition (TDI) Assay

To accurately characterize the irreversible inhibition of an enzyme by CHMSF, researchers must determine the kinetic parameters KI​ (reversible binding affinity) and kinact​ (maximum rate of covalent bond formation). The following protocol establishes a self-validating system for kinetic profiling.

Workflow Step1 1. Prepare CHMSF Stock (Anhydrous DMSO/EtOH) Step2 2. Enzyme Pre-incubation (Varying [CHMSF], 0-60 min) Step1->Step2 Step3 3. Aliquot Transfer (Massive Dilution Jump) Step2->Step3 Step4 4. Measure Residual Activity (Substrate Cleavage Assay) Step3->Step4 Step5 5. Kinetic Analysis (Determine k_obs, K_I, k_inact) Step4->Step5

Time-Dependent Inhibition (TDI) assay workflow for kinetic profiling.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Action: Dissolve CHMSF in strictly anhydrous DMSO to create a 100 mM master stock.

  • Causality: Sulfonyl fluorides undergo base-catalyzed hydrolysis in water. Moisture in the DMSO stock will prematurely degrade CHMSF into unreactive cyclohexylmethanesulfonic acid and free fluoride ions, artificially lowering the effective inhibitor concentration and ruining the assay kinetics [5].

Step 2: Enzyme Pre-incubation (The "Inactivation" Phase)

  • Action: Prepare a concentration gradient of CHMSF (e.g., 0.5, 1, 5, 10, 50 µM) in the assay buffer. Initiate the reaction by adding the target enzyme at a concentration at least 10-fold lower than the lowest inhibitor concentration.

  • Self-Validating Control: Always include a Vehicle Control (DMSO equivalent to the highest inhibitor concentration, without CHMSF). Enzymes can naturally denature over a 60-minute incubation at 37°C. Normalizing data against this vehicle control ensures that the measured loss of activity is strictly due to CHMSF-mediated covalent modification, not thermal degradation.

Step 3: Aliquot Transfer (The "Dilution Jump")

  • Action: At specific time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes), withdraw a 5 µL aliquot from the pre-incubation mixture and dilute it 1:100 into a reaction well containing the fluorometric/colorimetric substrate.

  • Causality: To measure the true amount of inactivated enzyme at time t , we must prevent further inactivation during the measurement phase. The massive 1:100 dilution abruptly drops the CHMSF concentration far below its KI​ , effectively freezing the reaction state and allowing observation of solely the residual, uninhibited enzyme [4].

Step 4: Measurement & Data Analysis

  • Action: Measure the initial velocity ( vi​ ) of substrate cleavage for each time point.

  • Calculation:

    • Plot ln(% Residual Activity) versus Time for each CHMSF concentration. The negative slope of these linear fits yields the observed pseudo-first-order rate constant, kobs​ .

    • Plot kobs​ versus [CHMSF] . Fit the data to the hyperbolic equation:

      kobs​=KI​+[I]kinact​×[I]​
    • The resulting kinact​/KI​ ratio ( M−1s−1 ) defines the overall efficiency of the covalent inhibitor.

References

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: MDPI (Molecules) URL:[Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue Source: ACS Chemical Biology URL:[Link]

Sources

Application

Application Note: In Vivo Experimental Design and Target Validation for Cyclohexylmethanesulfonyl Fluoride (CHMSF)

Executive Summary Cyclohexylmethanesulfonyl fluoride (CHMSF) is a highly lipophilic, aliphatic sulfonyl fluoride utilized as an irreversible inhibitor of serine hydrolases and proteases. While its aromatic analog, phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexylmethanesulfonyl fluoride (CHMSF) is a highly lipophilic, aliphatic sulfonyl fluoride utilized as an irreversible inhibitor of serine hydrolases and proteases. While its aromatic analog, phenylmethanesulfonyl fluoride (PMSF), is ubiquitous in in vitro lysate preservation, CHMSF’s unique physicochemical profile—specifically the substitution of a planar phenyl ring with a bulky, aliphatic cyclohexyl moiety—makes it an exceptional tool for in vivo neuropharmacology, lipid metabolism research, and chemoproteomics.

This application note provides a comprehensive, self-validating framework for deploying CHMSF in vivo. By pairing optimized anhydrous formulation strategies with competitive Activity-Based Protein Profiling (ABPP), researchers can accurately quantify target engagement while mitigating the inherent hydrolytic instability of sulfonyl fluoride warheads.

Mechanistic Rationale and Pharmacological Profiling

The Causality of the Warhead

Sulfonyl fluorides are privileged electrophiles in chemical biology because they achieve a rare balance: they are stable enough to circulate systemically, yet reactive enough to covalently modify hyper-nucleophilic residues (primarily Ser, but also context-specific Thr, Tyr, and Lys) within enzyme active sites [1].

The mechanism of action relies on the nucleophilic attack by the catalytic serine hydroxyl group on the electrophilic sulfur atom of CHMSF. This displaces the fluoride leaving group, resulting in a stable, irreversible sulfonyl-enzyme adduct.

Why CHMSF over PMSF or AEBSF?

Experimental choices in probe selection dictate in vivo success.

  • AEBSF is highly water-soluble and stable, making it ideal for aqueous in vitro systems, but its hydrophilicity severely restricts blood-brain barrier (BBB) penetrance[2].

  • PMSF is moderately lipophilic but highly susceptible to base-catalyzed hydrolysis, exhibiting an aqueous half-life of approximately 35 minutes at pH 8.0 [3].

  • CHMSF replaces the aromatic ring with a cyclohexyl group. This increases the partition coefficient (LogP), driving superior lipid membrane and BBB permeability. Furthermore, the lack of an aromatic ring alters its susceptibility to specific hepatic cytochrome P450 (CYP) oxidation, prolonging its functional in vivo half-life compared to PMSF[4].

Table 1: Comparative Physicochemical and Pharmacological Profile
PropertyAEBSFPMSFCHMSF
Structural Core Aminoethyl-phenylPhenyl ringCyclohexyl ring
Aqueous Stability High (Stable for hours)Low (t½ ~35 min at pH 8)Low to Moderate
Lipophilicity (LogP) < 0 (Hydrophilic)~1.5 (Moderate)~2.5 (High)
BBB Penetration PoorModerateExcellent
Primary Application Systemic protease blockGeneral lysate preservationIn vivo neuro-hydrolase block

Experimental Design: A Self-Validating System

To ensure scientific integrity, an in vivo protocol must be self-validating. Administering a drug and observing a phenotypic change is insufficient without proving molecular target engagement. We achieve this using competitive Activity-Based Protein Profiling (ABPP) [5].

The Logic:

  • In Vivo Dosing: CHMSF is administered to the subject, where it navigates to the target tissue and irreversibly sulfonylates active serine hydrolases.

  • Ex Vivo Competition: The tissue is harvested and homogenized. A broad-spectrum fluorescent probe (e.g., Fluorophosphonate-Rhodamine, FP-Rh) is added to the lysate.

  • Validation: The FP-Rh probe will covalently bind to any uninhibited serine hydrolases[6]. Enzymes that were successfully engaged and inhibited by CHMSF in vivo will have their active sites blocked, resulting in a quantifiable loss of fluorescent signal on an SDS-PAGE gel. This inverse readout conclusively proves in vivo target engagement[7].

Step-by-Step Methodologies

Protocol A: Anhydrous Formulation and In Vivo Administration

Causality Check: Because sulfonyl fluorides undergo rapid hydrolysis in water[3], aqueous pre-mixing must be strictly avoided. The formulation must remain anhydrous until the moment of injection.

Materials:

  • CHMSF powder (Store desiccated at -20°C)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Kolliphor® EL (Cremophor) or Tween-80

  • Sterile Saline (0.9% NaCl)

Steps:

  • Stock Preparation: In a low-humidity environment, dissolve CHMSF in 100% anhydrous DMSO to a concentration of 100 mg/mL. Vortex until completely dissolved. Note: This stock can be stored at -20°C for up to 1 month.

  • Vehicle Staging: Prepare a vehicle master mix of 10% Tween-80 and 90% Sterile Saline. Keep at room temperature.

  • Just-in-Time Formulation: Immediately prior to injection (within 2 minutes), spike the CHMSF DMSO stock into the vehicle master mix to achieve a final dosing solution (e.g., 5% DMSO / 9.5% Tween-80 / 85.5% Saline).

  • Administration: Administer to the murine model via Intraperitoneal (IP) injection at 10–30 mg/kg. Record the exact time of dosing to establish accurate PK/PD timelines.

Protocol B: Tissue Processing and Competitive ABPP

Causality Check: Do not use commercial protease inhibitor cocktails (e.g., cOmplete™ or PMSF) during tissue lysis. These will competitively block the FP-Rh probe, resulting in a false-positive indication of CHMSF target engagement.

Steps:

  • Harvesting: Euthanize the animal at predetermined time points (e.g., 1h, 4h, 24h post-dose). Rapidly dissect the target organs (e.g., brain, liver), wash briefly in ice-cold PBS to remove excess blood, and snap-freeze in liquid nitrogen.

  • Lysis: Homogenize the tissue in ice-cold PBS (pH 7.4) using a Dounce homogenizer or bead beater.

  • Fractionation: Centrifuge the homogenate at 100,000 × g for 45 minutes at 4°C to separate the soluble proteome (supernatant) from the membrane proteome (pellet). Resuspend the pellet in PBS.

  • Normalization: Determine protein concentration using a BCA assay and normalize all samples to 1.0 mg/mL.

  • Probe Labeling: Transfer 50 µL of each normalized proteome to a dark microcentrifuge tube. Add 1 µL of 50 µM FP-Rhodamine (final concentration: 1 µM). Incubate at 37°C for 30 minutes in the dark.

  • Resolution: Quench the reaction by adding 4× Laemmli SDS loading buffer (containing 10% BME). Boil at 95°C for 5 minutes.

  • Readout: Resolve 20 µg of protein per lane on a 10% SDS-PAGE gel. Image the gel using a flatbed fluorescence scanner (e.g., Typhoon) at 532 nm excitation / 580 nm emission. Quantify band depletion relative to vehicle-treated controls to determine the percentage of in vivo inhibition.

Workflow Visualization

G A 1. CHMSF Dosing (Anhydrous Formulation) B 2. Target Sulfonylation (In Vivo Target Engagement) A->B Systemic Circulation C 3. Tissue Extraction (Ex Vivo Proteome Lysis) B->C Snap-Freeze & Homogenize D 4. FP-Rh Probe Addition (Competitive Labeling) C->D 1 µM FP-Rh (30 min) E 5. SDS-PAGE Resolution (Fluorescence Readout) D->E In-Gel Fluorescence

Caption: Workflow for in vivo CHMSF administration and ex vivo competitive ABPP validation.

References

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6(5), 2650-2659. URL:[Link]

  • Lu, et al. (2024). "Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design." International Journal of Molecular Sciences, 25(1), 1. URL:[Link]

  • Hatzios, S. K., et al. (2020). "Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases." Cell Chemical Biology. URL:[Link]

Sources

Method

Application Note: Utilizing Cyclohexylmethanesulfonyl Fluoride (CHMSF) for the Targeted Profiling of Specific Protease Families

Executive Summary The selective inhibition and profiling of protease families is a critical bottleneck in chemical biology and drug development. While classical aromatic sulfonyl fluorides like Phenylmethanesulfonyl fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective inhibition and profiling of protease families is a critical bottleneck in chemical biology and drug development. While classical aromatic sulfonyl fluorides like Phenylmethanesulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) are ubiquitous in bulk proteome stabilization, they often lack the structural nuance required to probe specific hydrophobic binding pockets.

Cyclohexylmethanesulfonyl fluoride (CHMSF) is an aliphatic sulfonyl fluoride that replaces the planar aromatic ring of PMSF with an sp3-hybridized cyclohexyl ring. This structural shift alters the molecule's lipophilicity, steric bulk, and binding thermodynamics. By leveraging Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, CHMSF serves as a highly effective, irreversible electrophilic trap for serine and threonine proteases. This guide provides a comprehensive, self-validating methodology for utilizing CHMSF in Activity-Based Protein Profiling (ABPP) and targeted protease inhibition.

Mechanistic Rationale: The SuFEx Advantage

To use CHMSF effectively, one must understand the causality of its binding mechanism. CHMSF operates via Sulfur(VI) Fluoride Exchange (SuFEx) , a highly robust click-chemistry reaction pioneered by K. Barry Sharpless and colleagues .

Unlike sulfonyl chlorides, which are highly reactive and prone to rapid aqueous hydrolysis, sulfonyl fluorides are "privileged warheads." They remain relatively stable in aqueous environments until they are presented with a specific microenvironment—such as the catalytic triad (His-Asp-Ser) of a serine protease.

  • Target Engagement: The aliphatic cyclohexyl ring of CHMSF docks into the hydrophobic S1 specificity pocket of the protease. Because it lacks the planar pi-pi stacking capabilities of PMSF, CHMSF exhibits altered binding kinetics, often favoring lipases and specific aliphatic-accommodating serine hydrolases .

  • Nucleophilic Attack: The deprotonated catalytic serine hydroxyl (Ser-OH) attacks the sulfur(VI) center.

  • Irreversible Modification: The fluoride ion is expelled as a leaving group, resulting in a stable, covalently sulfonated enzyme that is permanently inactivated .

Comparative Profiling of Sulfonyl Fluoride Inhibitors

To optimize experimental design, researchers must select the correct inhibitor based on half-life, solubility, and membrane permeability. The quantitative data below summarizes the distinct operational parameters of common sulfonyl fluorides.

InhibitorStructure TypeMolecular WeightAqueous Half-Life (pH 7.5)Membrane PermeabilityPrimary Targets
PMSF Aromatic Sulfonyl Fluoride174.19 g/mol ~30–60 minModerateSerine/Cysteine Proteases
AEBSF Aromatic Sulfonyl Fluoride239.69 g/mol > 5 hoursLow (Water Soluble)Broad Serine Proteases
CHMSF Aliphatic Sulfonyl Fluoride180.24 g/mol ~10–30 minHigh (Lipophilic)Lipases, Specific Hydrolases

Note: The shorter aqueous half-life of aliphatic sulfonyl fluorides dictates that CHMSF must be added immediately prior to the assay to prevent premature hydrolysis.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification (causality) and a validation checkpoint to ensure data integrity.

Protocol A: Preparation of Anhydrous CHMSF Stocks

Causality: Sulfonyl fluorides are susceptible to hydrolysis. Water molecules can act as competing nucleophiles over time, neutralizing the electrophilic warhead before it reaches the target enzyme. Therefore, stock solutions must be strictly anhydrous.

  • Solvent Selection: Obtain anhydrous Isopropanol or Dimethyl Sulfoxide (DMSO) (≥99.9% purity, stored over molecular sieves).

  • Reconstitution: Dissolve CHMSF powder to a stock concentration of 100 mM.

  • Storage: Aliquot the stock into single-use low-bind microcentrifuge tubes and store at -20°C.

  • Validation Checkpoint: To verify stock integrity before a major proteomics run, spike 1 µL of the CHMSF stock into 99 µL of a standardized trypsin solution. Run a rapid colorimetric assay using BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide). Complete suppression of yellow color generation (absorbance at 405 nm) confirms the warhead is fully active.

Protocol B: In Situ Cell Lysis and Proteome Stabilization

Causality: Cellular disruption releases endogenous proteases from lysosomes, which will rapidly degrade the proteome. CHMSF must be present at the exact moment of lysis to capture these proteases before they cleave target proteins.

  • Buffer Preparation: Prepare a standard lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, pH 7.4). Do not add CHMSF yet.

  • Inhibitor Addition: Immediately before applying the buffer to the cell pellet, spike in CHMSF to a final working concentration of 1.0 mM to 5.0 mM.

  • Homogenization: Resuspend the cell pellet in the CHMSF-spiked buffer and incubate on ice for 30 minutes. The low temperature (4°C) slows down the kinetic rate of endogenous proteolysis, giving the SuFEx reaction time to covalently modify the active sites.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Validation Checkpoint: Take a 10 µL aliquot of the clarified lysate and incubate it with the broad-spectrum fluorogenic substrate Suc-LLVY-AMC. A lack of fluorescence increase over 30 minutes confirms successful active-site saturation by CHMSF.

Protocol C: Activity-Based Protein Profiling (ABPP) Competition Assay

Causality: To identify the specific protease families targeted by CHMSF, a competitive ABPP assay is used. CHMSF is allowed to covalently bind its targets, followed by the addition of a broad-spectrum, fluorescently tagged Activity-Based Probe (e.g., Fluorophosphonate-Rhodamine, FP-Rh). Proteases blocked by CHMSF will not fluoresce, revealing the drug's specific target footprint.

  • Pre-incubation: Divide a naive (uninhibited) cell lysate into two aliquots. Treat Aliquot 1 with 1 mM CHMSF and Aliquot 2 with an equal volume of vehicle (DMSO). Incubate for 45 minutes at room temperature to allow the SuFEx reaction to reach completion.

  • Probe Labeling: Add 1 µM of FP-Rh probe to both aliquots. Incubate for 30 minutes in the dark. Causality: The FP-Rh probe will covalently tag any serine hydrolases that were not inhibited by CHMSF.

  • Reaction Quenching: Stop the reaction by adding 4X Laemmli sample buffer (containing β-mercaptoethanol) and boiling at 95°C for 5 minutes.

  • Resolution & Analysis: Resolve the proteins via SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) to visualize the active proteases.

  • Validation Checkpoint: The vehicle-control lane MUST show strong, diverse fluorescent banding. The loss of specific bands in the CHMSF lane validates the competitive, covalent target engagement of the aliphatic sulfonyl fluoride.

Mandatory Visualization

G Start 1. Biological Sample (Live Cells / Tissue) Lysis 2. Lysis + CHMSF (Anhydrous Stock Added) Start->Lysis Homogenization SuFEx 3. SuFEx Reaction (Covalent Ser-OH Modification) Lysis->SuFEx Nucleophilic Attack ABPP 4. Competitive ABPP (Fluorescent Probe Labeling) SuFEx->ABPP Unreacted Enzyme Capture Analysis 5. SDS-PAGE & LC-MS/MS (Target Identification) ABPP->Analysis Proteomic Profiling

Workflow of CHMSF-mediated SuFEx protease profiling and competitive ABPP.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. URL:[Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. URL:[Link]

  • Brouwer, A. J., Ceylan, T., Jonker, A. M., van der Linden, T., & Liskamp, R. M. J. (2011). Synthesis and biological evaluation of novel irreversible serine protease inhibitors using amino acid based sulfonyl fluorides as an electrophilic trap. Bioorganic & Medicinal Chemistry. URL:[Link]

Application

Application Note: Deploying Cyclohexylmethanesulfonyl Fluoride (CMSF) in High-Throughput Covalent Screening

Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists Content Focus: Covalent Fragment Screening, SuFEx Chemistry, Assay Miniaturization, and Target Engagement Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists Content Focus: Covalent Fragment Screening, SuFEx Chemistry, Assay Miniaturization, and Target Engagement

Executive Summary & Rationale

The paradigm of covalent drug discovery has rapidly expanded beyond cysteine-targeted Michael acceptors. Sulfonyl fluorides have emerged as privileged, "activation-free" electrophiles capable of targeting a broader array of nucleophilic residues—including serine, threonine, tyrosine, lysine, and histidine—via[1].

While Phenylmethanesulfonyl fluoride (PMSF) is a ubiquitous serine protease inhibitor, its planar aromatic structure limits its utility in modern 3D fragment-based drug discovery (FBDD). Cyclohexylmethanesulfonyl fluoride (CMSF) (C₇H₁₃FO₂S, MW: 180.24 g/mol )[2] overcomes these limitations. By replacing the flat phenyl ring with a three-dimensional, sp³-rich cyclohexyl scaffold, CMSF provides access to deeper, aliphatic binding sub-pockets. In our experience, the aliphatic nature of CMSF not only improves aqueous solubility but also dampens the intrinsic electrophilicity of the sulfonyl fluoride group, resulting in superior hydrolytic stability during prolonged High-Throughput Screening (HTS) assays[3].

This application note details the mechanistic advantages of CMSF and provides field-proven, self-validating protocols for integrating CMSF-based probes into HTS workflows.

Mechanistic Insights: The Advantage of Aliphatic SuFEx Warheads

Sulfonyl fluorides are unique because their reactivity is entirely context-dependent. In aqueous buffer, the S(VI)-F bond is remarkably stable. However, when the molecule binds to a protein pocket that provides specific microenvironmental activation—such as a hydrogen bond to the fluorine atom or an adjacent general base to deprotonate the attacking amino acid—the warhead undergoes rapid, irreversible SuFEx with the target residue[4].

Causality in Probe Selection: Aromatic sulfonyl fluorides can suffer from non-specific protein labeling and accelerated hydrolysis due to the electron-withdrawing nature of the aromatic ring. CMSF, being an aliphatic sulfonyl fluoride, requires near-perfect geometric alignment within the active site to react. This "proximity-driven reactivity" drastically reduces the false-positive rate in HTS campaigns. Furthermore, the high fraction of sp³ carbons (Fsp³) in CMSF enhances its drug-likeness and prevents the promiscuous aggregation often seen with flat, hydrophobic fragments[3].

High-Throughput Screening (HTS) Architecture

Modern covalent screening leverages "Direct-to-Biology" (D2B) methodologies. Because SuFEx reactions are highly bio-orthogonal, CMSF-based fragment libraries can be synthesized in microtiter plates and screened directly against recombinant proteins without intermediate purification[5].

HTS_Workflow A Cyclohexylmethanesulfonyl Fluoride (CMSF) B Direct-to-Biology (D2B) Library Synthesis A->B Structural Diversification C High-Throughput Screening (384/1536-well plates) B->C Crude Screening D Intact Protein LC-MS (Target Engagement) C->D E Fluorogenic Assay (Functional Inhibition) C->E F Hit Validation & Residue Mapping D->F Mass Shift (Adduct) E->F Time-Dependent IC50

Fig 1: SuFEx-enabled HTS workflow for CMSF-based covalent fragment libraries.

Self-Validating Experimental Protocols

To ensure data integrity, every HTS protocol must be a self-validating system. The following methodologies incorporate intrinsic controls to rule out assay artifacts.

Protocol A: Intact Protein LC-MS Target Engagement Assay

Objective: Identify CMSF derivatives that covalently modify the target protein via mass shift.

Reagents & Setup:

  • Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Pluronic F-68.

    • Causality: HEPES is strictly required. Tris buffer contains a primary amine that will compete for the sulfonyl fluoride warhead, generating false negatives. Pluronic F-68 prevents fragment aggregation without introducing nucleophilic interference.

  • Protein: 2 µM recombinant target protein.

  • Compounds: 50 µM CMSF library compounds (1% final DMSO).

Step-by-Step Methodology:

  • Preparation: Dispense 19.8 µL of protein solution into a 384-well V-bottom polypropylene plate.

  • Compound Addition: Pin-transfer 200 nL of 5 mM CMSF library compounds (in DMSO) into the assay plate.

  • Incubation: Seal and incubate at 25°C for 2 hours.

  • Quenching (Critical Step): Add 5 µL of 1% Formic Acid to all wells.

    • Causality: Lowering the pH instantly protonates target nucleophiles (e.g., His, Lys, Tyr) and denatures the protein, halting the SuFEx reaction and ensuring the mass shift accurately reflects the 2-hour timepoint.

  • Data Acquisition: Inject 2 µL onto a RapidFire-Q-TOF LC-MS system. Deconvolute intact mass spectra to calculate the percentage of covalent adduct formation.

Self-Validation Controls:

  • Negative Control: Protein + DMSO vehicle (establishes baseline mass).

  • Orthogonal Validation: Pre-incubate the protein with a known, potent reversible inhibitor for 15 minutes prior to adding the CMSF hit. If the mass shift is abolished, the covalent modification is confirmed to be active-site directed, ruling out promiscuous surface labeling.

Protocol B: High-Throughput Kinetic Fluorogenic Assay

Objective: Measure functional inhibition ( kinact​/KI​ ) by CMSF probes.

Step-by-Step Methodology:

  • Enzyme Pre-incubation: Dispense 10 µL of target enzyme (e.g., a serine protease at 1 nM) in assay buffer into a 384-well black, flat-bottom microplate.

  • Compound Addition: Add 100 nL of CMSF compounds (dose-response, 100 µM to 1 nM).

  • Incubation: Incubate for 30 minutes at room temperature.

    • Causality: Covalent inhibition is a two-step, time-dependent process. Pre-incubation allows the initial reversible complex to form and transition into the irreversible covalent bond before the substrate is introduced.

  • Substrate Addition: Add 10 µL of AMC-linked fluorogenic substrate (at Km​ concentration).

  • Kinetic Read: Immediately read fluorescence (Ex 380 nm / Em 460 nm) every 2 minutes for 1 hour.

Self-Validation Controls:

  • PAINS Control: Read the fluorescence of the CMSF compounds without the enzyme. This ensures the compounds are not auto-fluorescent or quenching the AMC fluorophore, which would mimic false-positive inhibition.

Quantitative Profiling & Data Interpretation

When transitioning from traditional aromatic sulfonyl fluorides to CMSF-based scaffolds, researchers must account for shifts in physicochemical properties and baseline reactivity. Table 1 summarizes these critical parameters.

Table 1: Comparative Reactivity Profile of CMSF vs. Standard Aromatic Sulfonyl Fluorides

ParameterPMSF (Aromatic/Planar)CMSF (Aliphatic/3D)Impact on HTS Assays
Fsp³ Fraction 0.141.00Higher aqueous solubility; significantly reduced promiscuous protein binding.
Hydrolytic Half-Life (pH 7.4) ~110 min> 24 hoursLower background degradation; fewer false negatives in long-duration assays.
Primary Target Residues Ser, CysSer, Thr, Tyr, Lys, HisExpands the druggable target space via context-specific SuFEx activation[4].
Steric Profile Flat (sp²)Bulky (sp³)Excellent for targeting deep, aliphatic sub-pockets inaccessible to planar probes.

Sources

Method

Detection of Cyclohexylmethanesulfonyl fluoride-protein adducts

Application Note: Detection and Characterization of Cyclohexylmethanesulfonyl Fluoride-Protein Adducts via LC-MS/MS Introduction & Mechanistic Rationale Cyclohexylmethanesulfonyl fluoride (CHMSF) is a highly reactive, sm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Detection and Characterization of Cyclohexylmethanesulfonyl Fluoride-Protein Adducts via LC-MS/MS

Introduction & Mechanistic Rationale

Cyclohexylmethanesulfonyl fluoride (CHMSF) is a highly reactive, small-molecule aliphatic sulfonyl fluoride[1][2]. Much like its aromatic counterparts, phenylmethanesulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), CHMSF acts as a privileged electrophilic warhead in chemical biology [3]. By leveraging Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, CHMSF covalently modifies nucleophilic amino acid residues. While classically deployed as an irreversible inhibitor of serine proteases (targeting the hyper-reactive active-site serine), advanced chemoproteomic profiling has revealed that sulfonyl fluorides possess "Goldilocks reactivity." They are stable in aqueous physiological environments but undergo proximity-driven reactions with context-specific tyrosine, lysine, threonine, and histidine residues depending on the microenvironment of the protein binding pocket [4].

Detecting CHMSF-protein adducts is critical for mapping target engagement, elucidating off-target liabilities, and confirming the structural orientation of the binding pocket. High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, allowing for the unbiased sequencing of modified peptides and the precise localization of the SuFEx reaction site [5].

Physicochemical Properties & Adduct Mass

When CHMSF reacts with a protein nucleophile, the fluoride leaving group is expelled (loss of HF), resulting in the covalent attachment of the cyclohexylmethanesulfonyl moiety. Accurate mass calculation is the foundational step for LC-MS/MS database searching.

PropertyValue
Chemical Name Cyclohexylmethanesulfonyl fluoride (CHMSF)
Molecular Formula C7H13FO2S[2]
Molecular Weight 180.24 g/mol [2]
Target Nucleophiles Ser (-OH), Tyr (-OH), Lys (-NH2), Thr (-OH), His (-NH)[3]
Leaving Group Fluoride (Loss of HF: 20.01 Da)
Adduct Elemental Composition C7H13O2S
Monoisotopic Mass Shift +161.0636 Da

Experimental Protocol: Chemoproteomic Labeling and LC-MS/MS

Trustworthiness & Self-Validating Design : This protocol incorporates a vehicle-only control (to establish the baseline proteome) and a competitive inhibition control (pre-treatment with PMSF) to differentiate between specific active-site labeling and non-specific surface labeling.

Phase 1: Protein Labeling
  • Lysate Preparation : Lyse cells in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality : Tris or primary amine-containing buffers must be strictly avoided as they can act as competitive nucleophiles in SuFEx chemistry, prematurely quenching the CHMSF probe.

  • Control Aliquoting : Divide the lysate into three 1 mg protein aliquots: Vehicle (DMSO), Competition (1 mM PMSF pre-treatment for 30 min), and Treatment.

  • CHMSF Incubation : Add CHMSF (typically 50–100 µM final concentration from a 100x DMSO stock) to the Treatment aliquot. Incubate at 37°C for 1–2 hours.

    • Causality : The physiological pH (7.4) is strictly maintained because highly basic conditions (pH > 8.5) can catalyze the hydrolysis of the newly formed sulfonyl ester adducts on serine or tyrosine residues, leading to false negatives [6].

  • Quenching : Quench the reaction by adding 10 mM DTT and boiling at 95°C for 5 minutes.

Phase 2: Proteolytic Digestion
  • Denaturation & Reduction : Add Urea to a final concentration of 8 M. Ensure DTT is at 10 mM and incubate at 37°C for 30 minutes to unfold the protein and reduce disulfide bonds.

  • Alkylation : Add 40 mM Iodoacetamide (IAA) and incubate in the dark for 30 minutes.

    • Causality : Alkylating free cysteines prevents disulfide scrambling and non-specific disulfide bridging, ensuring predictable peptide masses.

  • Dilution & Digestion : Dilute the urea concentration to < 2 M using 50 mM ammonium bicarbonate. Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Desalting : Acidify with 1% Trifluoroacetic acid (TFA) and desalt peptides using C18 StageTips.

    • Causality : Removing salts and urea is critical to prevent ion suppression and source contamination during electrospray ionization (ESI).

Phase 3: LC-MS/MS Acquisition & Diagnostic Validation
  • Chromatography : Separate peptides on a reverse-phase C18 column using a 90-minute gradient (Buffer A: 0.1% Formic Acid in water; Buffer B: 0.1% Formic Acid in 80% Acetonitrile).

  • Mass Spectrometry : Acquire data on a high-resolution instrument (e.g., Orbitrap) in Data-Dependent Acquisition (DDA) mode.

    • MS1 Resolution: 70,000 (to resolve the exact +161.0636 Da shift).

    • MS2 Fragmentation: Higher-energy Collisional Dissociation (HCD).

  • Diagnostic Validation (The "Dehydroalanine" Check) :

    • Causality : Sulfonylated serine and threonine residues are prone to gas-phase elimination during HCD fragmentation. When analyzing the MS2 spectra, actively look for a neutral loss resulting in a dehydroalanine (from Ser) or dehydrobutyrine (from Thr) species. This manifests as a peptide mass that is exactly 18.01 Da less than the unmodified parent peptide. The presence of this elimination product is a definitive, self-validating hallmark of a true SuFEx-modified hydroxyl amino acid [7][8].

Phase 4: Data Analysis

Search the raw data against the target proteome database using search engines like MaxQuant or Byonic.

  • Fixed Modification : Carbamidomethylation of Cys (+57.0215 Da).

  • Variable Modification 1 : CHMSF Adduct on S, Y, K, T, H (+161.0636 Da).

  • Variable Modification 2 : Water loss/Dehydroalanine formation on S, T (-18.0106 Da) to account for fragmentation-induced elimination.

Visualizing the Workflows

Workflow A 1. Protein Lysate (HEPES pH 7.4) B 2. CHMSF Labeling (SuFEx Reaction) A->B + CHMSF C 3. Denaturation & Alkylation B->C Urea/DTT/IAA D 4. Tryptic Digestion & C18 Cleanup C->D Trypsin E 5. LC-MS/MS (Orbitrap HCD) D->E Peptide Pool F 6. Data Analysis (+161.06 Da Shift) E->F Database Search

Figure 1: End-to-end chemoproteomic workflow for detecting CHMSF-protein adducts.

Mechanism CHMSF CHMSF Probe (C7H13FO2S) Complex Proximity-Driven Encounter Complex CHMSF->Complex Protein Protein Nucleophile (e.g., Ser-OH, Tyr-OH) Protein->Complex Adduct Covalent Sulfonyl Adduct (+161.06 Da) Complex->Adduct SuFEx Exchange HF Hydrogen Fluoride (Leaving Group) Complex->HF Elimination

Figure 2: SuFEx reaction mechanism between CHMSF and target protein nucleophiles.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.[Link]

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science.[Link]

  • Chavas, T. E. J., Fuchter, M. J., & DiMaggio, P. A. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Chemical Biology.[Link]

  • Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cyclohexylmethanesulfonyl Fluoride (CHMSF) Insolubility

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of aliphatic sulfonyl fluorides.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of aliphatic sulfonyl fluorides. Cyclohexylmethanesulfonyl fluoride (CHMSF) is a potent, irreversible serine protease inhibitor. However, its structural reliance on a highly hydrophobic cyclohexyl ring—coupled with a moisture-sensitive sulfonyl fluoride warhead—creates a thermodynamic "tug-of-war" during experimental setups. This guide synthesizes field-proven methodologies to help you bypass precipitation artifacts, prevent premature hydrolysis, and ensure reproducible enzymatic inhibition.

The Causality of CHMSF Insolubility

To troubleshoot CHMSF, we must first understand its physical chemistry. Like its aromatic cousin Phenylmethanesulfonyl fluoride (PMSF), CHMSF acts by sulfonylating the hydroxyl group of active-site serine residues[1]. However, the fully saturated cyclohexyl group lacks the pi-electron delocalization of a phenyl ring, making CHMSF strictly aliphatic and exceptionally hydrophobic.

When introduced to an aqueous lysis buffer, water molecules form a highly ordered clathrate cage around the cyclohexyl moiety. If the local concentration of CHMSF exceeds its micro-solubility limit, the hydrophobic effect drives the CHMSF molecules to aggregate and precipitate out of solution instantly[2]. Furthermore, the sulfonyl fluoride group is highly susceptible to nucleophilic attack by hydroxide ions ( OH− ), leading to rapid hydrolysis and inactivation, especially at alkaline pH[3].

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does CHMSF instantly form a milky white precipitate when I add it to my cell lysis buffer?

  • Causality: This is a classic case of localized supersaturation. When you pipette a highly concentrated organic stock solution directly into an aqueous buffer, the organic solvent rapidly diffuses into the water. The CHMSF is left behind in a localized micro-environment where its concentration vastly exceeds its aqueous solubility limit, causing immediate precipitation[2].

  • Solution: Never add CHMSF to a static buffer. You must create high shear forces. Place your lysis buffer on a magnetic stirrer at a high RPM and add the CHMSF stock solution dropwise directly into the vortex. Alternatively, reduce the final working concentration (e.g., from 1.0 mM to 0.1 mM)[1].

Q2: What is the absolute best solvent for preparing a CHMSF stock solution?

  • Causality: Water is the enemy of sulfonyl fluorides. Any trace moisture will hydrolyze the warhead into an inactive sulfonate[4]. You must use 100% anhydrous solvents.

  • Solution: Anhydrous isopropanol is the gold standard because it is less hygroscopic than ethanol or methanol, offering superior long-term stability (up to 9 months at 15-25°C for similar sulfonyl fluorides)[1]. Anhydrous DMSO can also be used for higher solubility (up to 100-200 mM), but it absorbs atmospheric moisture rapidly, which will degrade the CHMSF over time[5].

Q3: My protocol requires a lysis buffer at pH 8.5. Will my CHMSF remain active?

  • Causality: No, it will degrade rapidly. The stability of sulfonyl fluorides is inversely proportional to the pH of the environment. At pH 8.0, the half-life of analogous compounds drops to approximately 35 minutes due to base-catalyzed hydrolysis[1]. At pH 8.5, CHMSF will be inactivated even faster.

  • Solution: You must add the CHMSF working solution to your biological sample immediately before homogenization. Do not pre-mix CHMSF into a bulk storage buffer. If your purification involves multiple steps, you must replenish the CHMSF at every step[1].

Q4: Can I warm up my cold lysis buffer to help the precipitated CHMSF dissolve?

  • Causality: While thermodynamics dictate that heating increases solubility, doing so in an aqueous buffer will exponentially accelerate the hydrolysis of the sulfonyl fluoride warhead, rendering it useless[6]. Furthermore, heating a lysis buffer defeats the purpose of cold-temperature protein extraction.

  • Solution: If precipitation occurs, do not heat the aqueous buffer. Instead, ensure your organic stock solution is fully dissolved at room temperature before addition. If precipitation persists in the cold buffer, you must lower the final concentration of CHMSF or switch to a water-soluble analog like AEBSF (Pefabloc SC) if your specific assay permits[7].

Quantitative Data: Solubility & Stability Profiles

To optimize your experimental design, refer to the following physicochemical parameters (extrapolated from validated sulfonyl fluoride analogs)[1].

Solvent / EnvironmentMax SolubilityStability / Half-LifeRecommended Storage
Anhydrous Isopropanol >200 mM>9 months15°C to 25°C (Desiccated)
Anhydrous DMSO ~100 - 200 mM1 - 3 monthsAliquoted at -20°C
Aqueous Buffer (pH 7.0) <0.1 mM~110 minutesDo not store; use immediately
Aqueous Buffer (pH 8.0) <0.1 mM~35 minutesDo not store; use immediately
Aqueous Buffer (pH 8.5+) Insoluble<15 minutesNot recommended
Self-Validating Experimental Protocols
Protocol 1: Preparation of 200 mM Anhydrous CHMSF Stock Solution

Objective: Create a stable, moisture-free concentrated stock.

  • Preparation: Dry a glass vial and a magnetic stir bar in an oven at 60°C for 30 minutes. Allow them to cool in a desiccator.

  • Weighing: Rapidly weigh the required mass of CHMSF powder (e.g., 36.05 mg for 1 mL of 200 mM stock, assuming MW ~180.24 g/mol ). Minimize atmospheric exposure.

  • Solvation: Add 1.0 mL of 100% Anhydrous Isopropanol (HPLC grade, freshly opened or stored over molecular sieves)[5].

  • Dissolution: Seal the vial tightly with a PTFE-lined cap. Vortex vigorously for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2-3 minutes until the solution is optically clear.

  • Validation: Hold the vial against a dark background under a bright light. The solution must be 100% transparent with no light scattering (Tyndall effect).

  • Storage: Store at 15-25°C in a desiccator. Do not refrigerate isopropanol stocks, as cold temperatures may induce crystallization.

Protocol 2: Dropwise Integration into Aqueous Lysis Buffer

Objective: Achieve a final working concentration of 1.0 mM without localized precipitation.

  • Buffer Prep: Chill your aqueous lysis buffer (e.g., 50 mL) to 4°C. Place the beaker on a magnetic stir plate.

  • Agitation: Drop in a stir bar and set the RPM to create a deep, stable vortex (high shear force is critical)[2].

  • Addition: Using a micropipette, draw up 250 µL of the 200 mM CHMSF stock solution.

  • Integration: Dispense the stock solution dropwise (1 drop per second) directly into the center of the vortex. Do not let the drops hit the wall of the beaker.

  • Validation: Observe the buffer. It should remain completely clear. If a transient milky cloud appears but dissipates within 2 seconds, integration is successful. If the cloudiness persists, the solubility limit has been breached.

  • Execution: Immediately add the spiked lysis buffer to your cell pellet or tissue sample to outcompete the rapid aqueous hydrolysis[1].

Workflow & Mechanistic Visualizations

Workflow Start CHMSF Powder Solvent Dissolve in Anhydrous Isopropanol (200 mM) Start->Solvent Stock Optically Clear Stock (Store at 15-25°C) Solvent->Stock Add Add dropwise to Aqueous Buffer under High Shear Vortex Stock->Add Check Persistent Precipitation Observed? Add->Check Yes YES: Localized supersaturation or buffer too cold Check->Yes True No NO: Successful Integration (Use immediately before hydrolysis) Check->No False Fix FIX: Reduce final concentration, increase stirring RPM, or use AEBSF Yes->Fix Fix->Add

Figure 1: Step-by-step troubleshooting workflow for CHMSF stock preparation and buffer integration.

Mechanism CHMSF CHMSF (Active Sulfonyl Fluoride) Hydrolysis Hydrolyzed CHMSF (Inactive Sulfonate) CHMSF->Hydrolysis High pH / H2O Inhibition Covalent Sulfonyl-Enzyme Complex (Irreversible) CHMSF->Inhibition Target Binding Aqueous Aqueous Buffer (OH- Nucleophilic Attack) Aqueous->Hydrolysis Protease Serine Protease (Active Site Ser-OH) Protease->Inhibition

Figure 2: Competing pathways of CHMSF: Target serine protease inhibition vs. aqueous hydrolysis.

References
  • Title: PMSF - ROCHE - Krackeler Scientific Source: krackeler.com URL: [Link]

  • Title: aebsf - Interchim Source: interchim.fr URL: [Link]

  • Title: AEBSF - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Sulfonyl fluorides as privileged warheads in chemical biology - PMC - NIH Source: nih.gov URL: [Link]

Sources

Optimization

Cyclohexylmethanesulfonyl Fluoride (CMSF) Stability: A Technical Guide

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of Cyclohexylmethanesulfonyl Fluoride (CMSF) in aqueous buffe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of Cyclohexylmethanesulfonyl Fluoride (CMSF) in aqueous buffers. As a reactive covalent inhibitor, the stability of CMSF is paramount for reproducible and reliable experimental outcomes. This document is designed for researchers, scientists, and drug development professionals who utilize CMSF and other sulfonyl fluoride-based probes in their work.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, focusing on the underlying causes and providing actionable solutions.

Issue 1: Progressive Loss of Inhibitory Activity During an Experiment

Question: I've noticed that the inhibitory effect of my CMSF solution seems to decrease over the course of a multi-hour experiment at 37°C. What is the likely cause, and how can I fix it?

Answer: A progressive loss of activity is a classic sign of compound degradation in your aqueous experimental buffer. The primary culprit is the hydrolysis of the sulfonyl fluoride (SO₂F) moiety, which is the electrophilic "warhead" responsible for covalently modifying target proteins.[1]

Causality: The sulfonyl fluoride group is susceptible to nucleophilic attack by water or hydroxide ions, a reaction that cleaves the sulfur-fluoride bond and renders the molecule inactive.[2][3] The rate of this hydrolysis is highly dependent on pH and temperature. Alkaline conditions (pH > 7.5) and elevated temperatures (e.g., 37°C) significantly accelerate this degradation.[2][4] For a related compound, Phenylmethylsulfonyl fluoride (PMSF), the half-life in an aqueous solution at 25°C drops from approximately 110 minutes at pH 7.0 to just 35 minutes at pH 8.0, illustrating the dramatic effect of a seemingly small pH change.[2]

Solutions & Protocols:

  • pH Optimization: If your experimental conditions permit, adjust your buffer to a neutral or slightly acidic pH (6.5-7.2) where sulfonyl fluorides exhibit greater stability.[2]

  • "Just-in-Time" Addition: Prepare your aqueous working solution of CMSF immediately before you begin your experiment. Add the CMSF solution to your reaction mixture as the very last step to minimize the time it spends in the aqueous environment before interacting with its target.[2]

  • Conduct a Stability Assessment: To quantify the stability in your specific system, perform a time-course experiment.

Protocol: Experimental Stability Assessment via HPLC

This protocol allows you to determine the half-life of CMSF in your specific experimental buffer.

  • Materials:

    • CMSF solid

    • Anhydrous DMSO (or other suitable organic solvent)

    • Your experimental aqueous buffer

    • HPLC system with a suitable C18 column and UV detector

    • Quenching solution (e.g., Acetonitrile with 0.1% formic acid)

  • Procedure:

    • Prepare a 100 mM stock solution of CMSF in anhydrous DMSO.

    • Spike the CMSF stock solution into your pre-warmed (e.g., 37°C) experimental buffer to achieve your final working concentration (e.g., 100 µM). Vortex immediately.

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the CMSF/buffer mixture.

    • Immediately quench the hydrolysis by diluting the aliquot 1:10 in the cold quenching solution. This acidifies the sample and adds organic solvent, effectively stopping the reaction.

    • Analyze the quenched samples by HPLC, monitoring the peak area of the intact CMSF.

  • Data Analysis:

    • Plot the natural log of the CMSF peak area versus time.

    • The degradation rate constant (k) is the negative of the slope of the linear regression.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k .[5]

This self-validating protocol provides empirical data on CMSF's stability under your exact conditions, allowing you to adjust experimental timelines accordingly.[6]

Issue 2: High Variability and Poor Reproducibility Between Experiments

Question: My results with CMSF are inconsistent from one day to the next, even though I am following the same protocol. What could be causing this?

Answer: High variability often points to issues with the preparation or storage of your CMSF solutions, particularly the concentrated stock solution.

Causality: The sulfonyl fluoride group is not only susceptible to hydrolysis from water in your buffer but also from trace moisture in your organic stock solvent or from atmospheric moisture introduced during handling.[1][7] Improperly stored stock solutions can slowly degrade over time, leading to a lower effective concentration than expected. Furthermore, due to the limited aqueous solubility of many sulfonyl fluorides, incomplete dissolution when preparing the working solution can lead to a lower-than-intended final concentration.[2]

Solutions & Workflow:

  • Stock Solution Best Practices:

    • Solvent: Always use high-purity, anhydrous-grade organic solvents (e.g., DMSO, ethanol) to prepare stock solutions.[8]

    • Storage: Store stock solutions at -80°C for long-term stability.[9]

    • Aliquoting: Dispense the stock solution into single-use aliquots in tightly sealed vials. This crucial step prevents contamination from atmospheric moisture and avoids the damaging effects of repeated freeze-thaw cycles.[9]

  • Working Solution Preparation:

    • When diluting the stock into your aqueous buffer, add the small volume of stock solution into the buffer while vortexing vigorously. This rapid dispersion helps prevent the compound from precipitating out of solution.[2]

The following workflow diagram can help systematically troubleshoot the source of inconsistency.

G cluster_stock Stock Solution Integrity cluster_working Working Solution Preparation Problem Inconsistent Experimental Results CheckStock Step 1: Validate Stock Solution Problem->CheckStock CheckWorking Step 2: Validate Working Solution Prep Problem->CheckWorking StockMoisture Moisture Contamination? CheckStock->StockMoisture Is solvent anhydrous? Are aliquots used? StockDegradation Degradation over Time? CheckStock->StockDegradation How old is the stock? Stored at -80°C? Precipitation Precipitation upon Dilution? CheckWorking->Precipitation Is vortexing vigorous? Is final conc. too high? StockSolution Solution: Prepare fresh stock in anhydrous DMSO, aliquot, and store at -80°C. StockMoisture->StockSolution StockDegradation->StockSolution WorkingSolution Solution: Add stock to buffer while vortexing. Perform a solubility test if needed. Precipitation->WorkingSolution

Caption: Troubleshooting workflow for inconsistent CMSF results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for CMSF in aqueous buffers? The primary degradation pathway is hydrolysis. The electrophilic sulfur atom of the sulfonyl fluoride group is attacked by a hydroxide ion (or a water molecule), which leads to the cleavage of the S-F bond. This reaction forms cyclohexylmethanesulfonic acid and a fluoride ion, both of which are inactive towards the protein target.[1][10]

Caption: Hydrolysis pathway of CMSF in aqueous solution.

Q2: How significantly does pH affect the stability of sulfonyl fluorides? The effect is dramatic. Sulfonyl fluoride hydrolysis is base-catalyzed, and the rate can increase substantially with each pH unit.[5] While specific data for CMSF is not widely published, data from the closely related compound PMSF provides a strong proxy.

Table 1: pH-Dependent Stability of Phenylmethylsulfonyl Fluoride (PMSF) in Aqueous Solution

pH Temperature (°C) Half-Life (t₁/₂) Data Source
7.0 25 ~110 minutes [2]

| 8.0 | 25 | ~35 minutes |[2] |

This data illustrates that increasing the pH from 7.0 to 8.0 causes a more than 3-fold increase in the rate of degradation. This underscores the importance of controlling pH in your experiments.

Q3: What are the definitive best practices for preparing and storing CMSF?

  • Solid Compound: Store solid CMSF powder in a tightly sealed container in a desiccator at -20°C to protect it from moisture and degradation.

  • Stock Solution (e.g., 10-100 mM): Prepare in an anhydrous organic solvent like DMSO or ethanol.[1] Aliquot into single-use volumes in low-retention tubes with secure caps. Store these aliquots at -80°C for long-term stability (months).[9]

  • Aqueous Working Solution: Always prepare fresh for each experiment.[2] Do not store CMSF in aqueous buffers, as it will hydrolyze even when refrigerated or frozen.

Q4: Can I use CMSF in cell-based assays? Yes, sulfonyl fluorides have been successfully used as cell-permeable probes.[4][11] However, the stability issue remains critical. The compound must be stable enough in the cell culture medium to cross the cell membrane and engage its intracellular target. It is highly recommended to perform a stability test in your specific cell culture medium (which is typically buffered around pH 7.4) at 37°C to determine the effective time window for your experiment.

References

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023). PubMed. Retrieved March 14, 2026, from [Link]

  • Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. (2020). PubMed. Retrieved March 14, 2026, from [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026). ResearchGate. Retrieved March 14, 2026, from [Link]

  • How do you handle experiments that repeatedly fail?. (2026). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Effect of phenylmethylsulfonyl fluoride, a protease inhibitor, on enamel surface remineralization. (n.d.). SciELO. Retrieved March 14, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Cyclohexylmethanesulfonyl Fluoride (CMSF)

A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) This section addresses general questions regarding the properties, handling, and mechanism of Cyclohexylmethanesul...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the properties, handling, and mechanism of Cyclohexylmethanesulfonyl fluoride (CMSF).

Q1: What is Cyclohexylmethanesulfonyl fluoride (CMSF) and what is its primary application?

Cyclohexylmethanesulfonyl fluoride (CAS No. 4352-31-2) is a member of the sulfonyl fluoride class of chemical reagents.[4] Like its well-studied analogs PMSF and MSF, it is expected to function as an irreversible inhibitor of serine proteases (e.g., trypsin, chymotrypsin, thrombin) and other serine hydrolases like acetylcholinesterase.[3][5][6] Its primary application in a research setting is to prevent the degradation of proteins of interest by endogenous proteases following cell lysis or during protein purification.[6][7] The cyclohexyl group may confer different specificity or binding properties compared to other sulfonyl fluoride probes.[1]

Q2: What is the mechanism of action for CMSF?

The sulfonyl fluoride moiety is a potent electrophilic "warhead".[1] It reacts covalently with the nucleophilic hydroxyl group of the catalytic serine residue within the active site of a serine protease. This reaction results in the displacement of the fluoride ion and the formation of a highly stable sulfonyl-enzyme bond, leading to irreversible inactivation of the enzyme.[1][6] While serine is the primary target, sulfonyl fluorides can also react with other nucleophilic residues like tyrosine, lysine, cysteine, and histidine, particularly at higher concentrations or pH values.[1][8]

CMSF_Mechanism Fig. 1: Covalent Inactivation by CMSF cluster_0 Enzyme Active Site cluster_1 CMSF Inhibitor Ser_OH Serine-OH (Nucleophile) Sulfonyl_Intermediate Tetrahedral Intermediate Ser_OH->Sulfonyl_Intermediate Nucleophilic Attack CMSF Cyclohexyl-CH₂-SO₂-F (Electrophile) CMSF->Sulfonyl_Intermediate Inactive_Enzyme Inactive Enzyme (Stable Covalent Bond) Sulfonyl_Intermediate->Inactive_Enzyme Fluoride Ion (F⁻) Leaves F_ion F⁻

Caption: Covalent modification of a protein by CMSF.

Q3: What are the critical safety precautions for handling CMSF?

Sulfonyl fluorides as a class are highly toxic and corrosive.[3][9][10] CMSF should be handled with extreme caution in a chemical fume hood.

  • Toxicity: Assumed to be very toxic if inhaled, swallowed, or in contact with skin.[9][11]

  • Corrosivity: Expected to cause severe skin burns and eye damage.[9] It is corrosive to the respiratory tract.

  • Reactivity: Reacts vigorously with water, potentially forming toxic and corrosive hydrogen fluoride (HF) gas.[9][10]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, appropriate protective gloves (e.g., nitrile), and a lab coat.[9][10]

  • Handling: Wash hands thoroughly after handling. Do not breathe dust or vapors.[10]

Q4: How should I prepare and store stock solutions of CMSF?

Like PMSF, CMSF is expected to have very poor solubility and stability in aqueous solutions.[2][8][12]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM to 1 M) in an anhydrous organic solvent.

  • Storage: Store the solid powder under an inert gas (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry, locked poison room.[9][10] Store the organic stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Solvent Suitability for Stock Solution Comments
Anhydrous DMSO Excellent High solubility for many organic compounds. Recommended.
Anhydrous Ethanol Good A common choice for similar inhibitors like PMSF.[2]
Anhydrous Isopropanol Good An alternative to ethanol.[2]
Aqueous Buffers Not Recommended Very low solubility and rapid degradation.[2][8][12]
Table 1: Recommended Solvents for CMSF Stock Solutions.

Q5: How stable is CMSF in my experimental buffer?

The stability of sulfonyl fluorides in aqueous buffers is highly pH and temperature-dependent. PMSF, for example, has a half-life of only ~35 minutes at pH 8 and 25°C.[2] It is reasonable to assume CMSF has a similarly short half-life.

  • Actionable Insight: Always add CMSF to your aqueous experimental buffer immediately before use from a freshly thawed aliquot of the organic stock solution. Do not prepare and store "working solutions" of CMSF in aqueous buffers.[5][12]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: No/Poor Inhibition of Target Protease

Q: I've added CMSF to my cell lysate, but my protein is still being degraded. Why isn't the inhibitor working?

A: Several factors could be at play, primarily related to inhibitor stability, concentration, and target specificity.

  • Cause 1: Inhibitor Inactivation. The most likely culprit is the rapid hydrolysis of CMSF in your aqueous lysis buffer. If you added the inhibitor and then proceeded with a lengthy incubation or lysis protocol, it was likely degraded before it could act on the proteases.[2][5]

  • Cause 2: Insufficient Local Concentration. Due to poor aqueous solubility, CMSF may precipitate out of solution when added to your buffer, preventing it from reaching an effective concentration.[8]

  • Cause 3: Incorrect Target Class. CMSF is a serine protease inhibitor. If your protein degradation is caused by other protease classes like cysteine proteases, metalloproteases, or aspartic proteases, CMSF will be ineffective.[7][8]

  • Cause 4: Steric Hindrance. The bulky cyclohexyl group on CMSF might prevent it from accessing the active site of certain serine proteases, a phenomenon observed with other sulfonyl fluoride inhibitors.[2][13]

Troubleshooting_Workflow start Start: Protein Degradation Observed check_fresh Did you add CMSF to the buffer immediately before use? start->check_fresh add_fresh Action: Prepare fresh lysate. Add CMSF stock directly to sample just before lysis. check_fresh->add_fresh No check_conc Is your final concentration in the 0.1 - 2 mM range? check_fresh->check_conc Yes add_fresh->check_conc increase_conc Action: Increase final concentration (e.g., try 2 mM, 5 mM). Ensure vigorous mixing. check_conc->increase_conc No check_class Is the target protease known to be a serine protease? check_conc->check_class Yes increase_conc->check_class add_cocktail Action: Use a broad-spectrum protease inhibitor cocktail that includes other inhibitor classes. check_class->add_cocktail No / Unsure consider_alt Consider alternative serine protease inhibitors (e.g., Pefabloc SC, AEBSF) with better solubility/stability. check_class->consider_alt Yes end Problem Resolved add_cocktail->end consider_alt->end

Caption: Decision workflow for troubleshooting poor inhibition.

Problem 2: Stock Solution & Buffer Compatibility Issues

Q: My CMSF stock solution turned my clear buffer cloudy upon addition. What happened?

A: This is a classic sign of poor solubility. When you add the concentrated organic stock of the hydrophobic CMSF molecule to an aqueous environment, it can crash out of solution, forming a fine precipitate.[12] This drastically reduces the amount of active, dissolved inhibitor available to act on proteases.

  • Solution 1: Improve Mixing. Add the stock solution dropwise into your buffer while it is being vortexed or stirred vigorously. This rapid dispersion can help keep the inhibitor in solution.

  • Solution 2: Reduce Final Concentration. You may be exceeding the solubility limit. Try using a lower final concentration if your experiment allows.

  • Solution 3: Add Directly to Lysate. Instead of adding CMSF to a large volume of buffer, add the required volume of stock solution directly to your cell pellet or tissue sample immediately before adding the lysis buffer and homogenizing. The detergents and proteins in the lysate can help to solubilize the CMSF.

Problem 3: Concern Over Off-Target Effects

Q: I am performing activity-based protein profiling (ABPP) and am worried about CMSF modifying proteins non-specifically. How can I validate its specificity?

A: This is a valid concern, as the electrophilic sulfonyl fluoride can react with other nucleophilic amino acids besides the active site serine, especially at high concentrations or long incubation times.[1][8]

  • Solution 1: Titrate the Inhibitor. Perform a dose-response experiment to find the lowest possible concentration of CMSF that effectively inhibits your target of interest. This minimizes the risk of off-target reactions.

  • Solution 2: Use a Competition Assay. In a competitive ABPP experiment, pre-incubate your sample with CMSF before adding a broad-spectrum serine hydrolase probe (e.g., a fluorophosphonate-based probe). A decrease in probe labeling for a specific protein indicates it was targeted by CMSF.[14]

  • Solution 3: Include a "Dead" Control. If possible, use a catalytically inactive mutant of your target protein (e.g., with the active site Serine mutated to Alanine). CMSF should not covalently label this mutant, demonstrating that its binding is dependent on the active site nucleophile.

Experimental Protocols

Protocol 1: Preparation of a 100 mM CMSF Stock Solution

  • Safety First: Perform all steps in a certified chemical fume hood while wearing appropriate PPE (gloves, lab coat, safety glasses, face shield).

  • Weighing: Accurately weigh 18.02 mg of Cyclohexylmethanesulfonyl fluoride (MW: 180.24 g/mol ).[4]

  • Solubilization: Add the powder to a sterile microcentrifuge tube. Add 1.0 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Mixing: Vortex thoroughly until the solid is completely dissolved.

  • Aliquoting & Storage: Dispense into small, single-use aliquots (e.g., 20 µL) in sterile tubes. Store immediately at -20°C in a desiccated container.

Protocol 2: General Use for Protease Inhibition in a Cell Lysate

  • Preparation: Place your cell pellet on ice. Prepare your lysis buffer of choice and keep it on ice.

  • Inhibitor Addition: Thaw a single aliquot of your 100 mM CMSF stock solution immediately before use.

  • Lysis: Add the lysis buffer to your cell pellet. Immediately add the CMSF stock solution to the lysate to achieve the desired final concentration (a 1:100 dilution for a final concentration of 1 mM).

    • Example: For 1 mL of lysate, add 10 µL of 100 mM CMSF stock.

  • Homogenization: Immediately vortex or homogenize the sample thoroughly to ensure rapid mixing of the inhibitor and to complete the lysis process.

  • Proceed: Proceed with your downstream application (e.g., clarification by centrifugation, protein quantification) without delay.

References
  • 9 (Accessed Mar. 13, 2026).

  • 10 (Accessed Mar. 13, 2026).

  • (Accessed Mar. 13, 2026).

  • Den-Mat Holdings, LLC. 15 (Accessed Mar. 13, 2026).

  • Synquest Labs. 11 (Accessed Mar. 13, 2026).

  • BenchChem. 1 (Accessed Mar. 13, 2026).

  • CymitQuimica. 4 (Accessed Mar. 13, 2026).

  • Roche. 8 (Accessed Mar. 13, 2026).

  • Odake, S., et al. "Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin.
  • Wikipedia. (Accessed Mar. 13, 2026).

  • Cayman Chemical. 12 (Accessed Mar. 13, 2026).

  • Bitesize Bio. (Accessed Mar. 13, 2026).

  • UBPBio. (Accessed Mar. 13, 2026).

  • AntBio. 6 (Accessed Mar. 13, 2026).

  • Cravatt, B.F., et al. "Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases." Cell Chemical Biology, Stanford Medicine. (Accessed Mar. 13, 2026).
  • Wikipedia. (Accessed Mar. 13, 2026).

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Optimization

Technical Support Center: Cyclohexylmethanesulfonyl Fluoride (CMSF) Quenching Protocols

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In my years of troubleshooting covalent probe assays and mass spectrometry workflows, I frequently encounter researchers struggli...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In my years of troubleshooting covalent probe assays and mass spectrometry workflows, I frequently encounter researchers struggling with irreproducible labeling, high background noise, or degraded samples. When working with aliphatic sulfonyl fluorides like Cyclohexylmethanesulfonyl fluoride (CMSF), 90% of these issues stem from a single root cause: an inadequate or misunderstood quenching protocol.

CMSF is a highly versatile covalent probe and protease inhibitor. Like its aromatic counterpart PMSF, it operates via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, reacting with context-specific nucleophilic residues (Ser, Thr, Tyr, Lys, His) to form stable linkages[1]. Quenching is not merely about "stopping" a reaction; it is about state-locking the biochemical environment.

Below, you will find mechanistic insights, troubleshooting FAQs, and self-validating protocols designed to ensure absolute control over your CMSF experiments.

Mechanistic Insights: The Causality of Quenching

To quench CMSF effectively, you must manipulate the fundamental causality of the SuFEx reaction. Sulfonyl fluorides possess a highly stable S–F bond that remains relatively inert until it enters an activating binding site or encounters a deprotonated nucleophile[2].

Therefore, quenching relies on one of two causal mechanisms:

  • State Alteration (Acidic Quenching): Dropping the pH below the pKa of the target nucleophiles (e.g., the ϵ -amino group of Lysine). Protonation eliminates their nucleophilicity, instantly arresting the SuFEx exchange[2].

  • Physical Disruption (Solvent Quenching): Using organic solvents to strip the hydration shell, denature the protein, and physically separate the probe from the target[3].

Mechanism CMSF CMSF Probe (Sulfonyl Fluoride) Adduct Covalent Adduct (SuFEx Ligation) CMSF->Adduct Reaction Target Target Protein (Unprotonated Nucleophile) Target->Adduct Nucleophilic Attack Protonated Protonated Protein (Non-nucleophilic) Target->Protonated State Change Acid Acidic Quench (TFA) Lowers pH < 3 Acid->Target Protonation Protonated->Adduct Reaction Blocked

Mechanistic pathways of CMSF target labeling and the causal effects of acidic quenching.

Quantitative Data: Quenching Agent Selection

Selecting the right quenching agent depends entirely on your downstream analytical method. Use the table below to match the chemical mechanism to your workflow.

Quenching AgentMechanism of ActionFinal ConcentrationOptimal pH RangeDownstream Compatibility
Trifluoroacetic Acid (TFA) Protonates nucleophiles0.5% - 1.0% (v/v)< 3.0LC-MS, HPLC
Tris-HCl Competitive nucleophile100 - 500 mM8.0 - 8.5SDS-PAGE, Western Blot
Acetonitrile / Water (60:40) Protein precipitation90% (v/v)N/AMetabolic Stability Assays
Troubleshooting FAQs

Q: My LC-MS data shows continuous off-target labeling even after adding Tris buffer. Why is the quench failing? A: Tris is a primary amine and acts as a competitive nucleophile, but SuFEx reactions are highly dependent on the microenvironment[1]. If the CMSF concentration is high, Tris may not scavenge it fast enough before it reacts with hyper-reactive protein nucleophiles. Solution: Switch to an acidic quench using 1% Trifluoroacetic Acid (TFA). Lowering the pH below 3 protonates all available primary amines and imidazoles, instantly arresting the SuFEx exchange[2].

Q: I am performing a metabolic stability assay with CMSF. How do I quench the reaction without using harsh acids that might degrade my metabolites? A: For metabolic stability assays involving sulfonyl fluorides, solvent-based quenching is the gold standard[3]. Solution: Quench a 100 µL assay aliquot with 900 µL of a cold 60:40 Acetonitrile/Water mixture. This disrupts the hydration shell required for the SuFEx reaction and denatures the metabolizing enzymes without altering the pH[3].

Q: Does CMSF hydrolyze in aqueous buffers, and can I just use "time" as a quenching method? A: No. While sulfonyl fluorides are significantly more stable in water than sulfonyl chlorides due to the thermodynamic stability of the S-F bond[4], they still undergo slow base-catalyzed hydrolysis[1]. Relying on spontaneous hydrolysis is not a self-validating system because the local concentration of CMSF remains high enough to cause artifactual labeling during sample processing. Always use an active quenching step.

Self-Validating Experimental Protocols

A protocol is only trustworthy if it proves its own efficacy. Both protocols below integrate a Zero-Timepoint Control (ZTC) . By adding the quenching agent before the CMSF probe in the ZTC, you create a baseline. If downstream analysis detects any covalent adducts in the ZTC, your quench has failed, and the reagent concentrations must be adjusted.

Workflow Ctrl Zero-Time Control (Quench BEFORE Probe) Incubate CMSF Incubation (Target Labeling) Ctrl->Incubate Validates Analyze Downstream Analysis (LC-MS / HPLC) Ctrl->Analyze Baseline reference Quench Active Quenching (TFA or Solvent) Incubate->Quench Time-course Quench->Analyze Process

Self-validating experimental workflow for CMSF labeling, quenching, and downstream analysis.

Protocol A: Acidic Quenching for Intact Protein LC-MS Analysis

Causality Focus: This protocol uses TFA to rapidly drop the pH, protonating the target protein's nucleophilic residues and deactivating them[2].

  • Prepare the Quench Solution: Prepare a 10% (v/v) Trifluoroacetic Acid (TFA) stock in LC-MS grade water.

  • Establish the Zero-Timepoint Control (ZTC):

    • Aliquot 10 µL of the target protein solution into a microcentrifuge tube.

    • Add 1 µL of 10% TFA first and mix thoroughly.

    • Add the CMSF probe to the desired final concentration.

  • Execute the Labeling Time-Course:

    • Initiate the main reaction by adding CMSF to the bulk protein sample.

    • At predetermined intervals (e.g., 2, 10, 30, 60 mins), extract a 10 µL aliquot[2].

  • Active Quenching:

    • Immediately inject the 10 µL aliquot into a tube containing 1 µL of 10% TFA.

    • Vortex instantly for 3 seconds. The final TFA concentration of ~1% drops the pH < 3.0.

  • Downstream Processing: Analyze via LC-MS. The acidic environment is directly compatible with standard reverse-phase chromatography.

Protocol B: Solvent Precipitation for Metabolic Stability Assays

Causality Focus: Solvent precipitation strips the hydration shell from the proteins, denaturing them and physically separating the CMSF from the enzymes without relying on pH shifts[3].

  • Prepare the Quench Solution: Mix HPLC-grade Acetonitrile and Water in a 60:40 (v/v) ratio. Chill on ice[3].

  • Establish the ZTC:

    • Add 900 µL of the cold 60:40 Acetonitrile/Water mixture to a tube.

    • Add the biological matrix (e.g., microsomes), followed immediately by CMSF.

  • Execute the Assay:

    • Incubate CMSF with the biological matrix at 37°C.

    • Extract 100 µL aliquots at 20-minute intervals[3].

  • Active Quenching:

    • Dispense the 100 µL aliquot directly into 900 µL of the cold Acetonitrile/Water quench solution[3].

  • Protein Clearance: Centrifuge the quenched samples at 7000 rpm for 5 minutes to pellet the denatured proteins[3].

  • Downstream Processing: Filter the supernatant through a 0.22 µm nylon membrane and analyze via HPLC[3].

References
  • Title: Sulfonyl fluorides as privileged warheads in chemical biology Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate Source: Journal of the American Chemical Society (PMC) URL: [Link]

  • Title: Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: Pharmaceuticals (PMC) URL: [Link]

  • Title: An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

  • Title: Synthetic Routes to Arylsulfonyl Fluorides Source: Molecules (MDPI) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Batch-to-Batch Variability of Cyclohexylmethanesulfonyl Fluoride (CHMSF)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing inconsistent experimental outcomes when utilizing Cyclohexylmethanesulfonyl fluoride (CHMSF)....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing inconsistent experimental outcomes when utilizing Cyclohexylmethanesulfonyl fluoride (CHMSF). Whether you are deploying CHMSF as a privileged covalent warhead for serine protease inhibition[1] or as a versatile scaffold in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[2], batch-to-batch variability can severely compromise your data integrity.

This guide is engineered to move beyond superficial fixes. We will dissect the chemical causality behind these inconsistencies, provide self-validating troubleshooting protocols, and establish a robust framework to ensure absolute reproducibility in your laboratory workflows.

Root Cause Analysis: The Causality of Variability

To permanently resolve batch variability, we must first understand the molecular vulnerabilities of the sulfonyl fluoride (R-SO₂F) functional group. While the S-F bond is celebrated for its thermodynamic stability and resistance to reduction compared to traditional sulfonyl chlorides (S-Cl)[3], it is not entirely inert.

The primary drivers of batch-to-batch variability are:

  • Latent Hydrolytic Degradation: The S-F bond is susceptible to slow hydrolysis in the presence of trace moisture, especially under mildly basic conditions[4]. This insidious process converts the active CHMSF into an inactive cyclohexylmethanesulfonic acid byproduct. Because this degradation does not cause a drastic visual change in the reagent powder, it often goes unnoticed until an experiment fails.

  • Synthetic Impurities (The "Phantom Mass" Effect): Lower-grade commercial batches may contain residual unreacted sulfonyl chlorides or premature hydrolysis products from the manufacturing process. When you weigh out 10 mg of a degraded batch, you are introducing a significant molar deficiency of the active warhead, leading to incomplete SuFEx coupling or partial protease inhibition[5].

  • Hygroscopic Storage Failures: Repeatedly opening a cold stock bottle in a humid laboratory introduces condensation. Over multiple freeze-thaw cycles, this trace water acts as a nucleophile, progressively degrading the batch.

Troubleshooting Guides & FAQs

Q1: Why is my SuFEx coupling yield highly inconsistent across different batches of CHMSF? A: SuFEx reactions often rely on basic catalysts (such as DBU or BEMP) to activate the target nucleophile[2]. If your CHMSF batch has partially hydrolyzed, it contains cyclohexylmethanesulfonic acid. This acidic byproduct directly neutralizes your basic catalyst. The causality is clear: the reaction fails not because the S-F bond is unreactive, but because the catalytic microenvironment has been quenched by batch impurities. Solution: Always verify batch purity and increase catalyst loading slightly if trace acid is suspected.

Q2: Why am I seeing variable protease inhibition (e.g., degradation of my target protein) despite adding the standard concentration of CHMSF to my lysis buffer? A: CHMSF, similar to PMSF or AEBSF, irreversibly modifies the active site serine of proteases[1]. However, in aqueous lysis buffers (especially those at pH > 7.5), the half-life of the S-F bond is limited[6]. If you are using a partially degraded batch, the effective molarity of the active inhibitor drops below the threshold required to outcompete rapid proteolysis. Solution: Add CHMSF immediately before lysis, and never store it in aqueous solutions.

Q3: How should I store CHMSF to guarantee long-term stability? A: Never store CHMSF in protic solvents (water, methanol, ethanol). It must be prepared as a concentrated stock in strictly anhydrous DMSO or DMF, aliquoted into single-use tubes, and stored at -20°C. This prevents the introduction of atmospheric moisture during repeated sampling.

Standardized Experimental Protocols

To establish a self-validating system , you must implement rigorous Quality Control (QC) before using a new batch, followed by standardized storage procedures.

Protocol A: Self-Validating Quality Control via ¹⁹F-NMR

Purpose: To quantitatively confirm the molarity of the active S-F warhead.

  • Preparation: In a nitrogen-flushed environment, dissolve 10 mg of the new CHMSF batch in 0.5 mL of anhydrous CDCl₃ or DMSO-d₆.

  • Internal Standard Addition: Add exactly 5.0 µL of a high-purity internal standard (e.g., Fluorobenzene, ¹⁹F chemical shift approx. -113 ppm). Causality: The internal standard validates the assay by allowing you to calculate absolute purity rather than just relative peak integration.

  • Acquisition: Acquire the ¹⁹F-NMR spectrum. Look for the characteristic sulfonyl fluoride peak (typically a distinct signal between +50 to +60 ppm).

  • Validation: Calculate the ratio of the CHMSF peak integral to the internal standard integral. If the calculated purity is < 95%, reject the batch or subject it to recrystallization.

Protocol B: Preparation of Anhydrous Single-Use Stocks

Purpose: To eliminate freeze-thaw degradation and moisture contamination.

  • Solvent Preparation: Dry HPLC-grade DMSO over activated 3Å molecular sieves for at least 48 hours prior to use.

  • Dissolution: Dissolve the validated CHMSF powder in the anhydrous DMSO to create a 100 mM master stock.

  • Aliquoting: Working rapidly (preferably in a glovebox or under a dry nitrogen stream), dispense 50 µL aliquots into sterile, moisture-free microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store at -20°C. Thaw a single tube immediately before your experiment and discard any unused portion.

Quantitative Data: Degradation Kinetics

Understanding the half-life of sulfonyl fluorides in various environments is critical for experimental design. The table below summarizes the kinetic stability of the S-F bond.

Solvent / Buffer SystemTemperatureApparent Half-Life (t½)Primary Degradation Product
Anhydrous DMSO (Molecular Sieves)-20°C> 12 monthsNone (Stable)
Anhydrous DMSO25°C> 6 monthsNone (Stable)
Aqueous Lysis Buffer (pH 7.4)25°C~ 5 - 10 hoursSulfonic Acid (Inactive)
Aqueous Buffer (pH 9.0)25°C< 30 minutesSulfonic Acid (Inactive)
Methanol / Ethanol25°C~ 2 - 3 daysSulfonate Ester (Off-target)

Visualizations

The following diagrams map the mechanistic pathways and the standardized workflows required to eliminate variability.

MechanisticPathway CHMSF Cyclohexylmethanesulfonyl Fluoride (Active) Nucleophile Target Nucleophile (Serine / Tyrosine) CHMSF->Nucleophile Productive Pathway Moisture Trace Moisture / High pH (H2O / OH-) CHMSF->Moisture Degradation Pathway Adduct Covalent Sulfonate Adduct (Successful Inhibition/SuFEx) Nucleophile->Adduct S-F Exchange Inactive Sulfonic Acid Byproduct (Inactive S-OH) Moisture->Inactive Hydrolysis

Mechanistic divergence of CHMSF: Productive SuFEx targeting vs. undesired hydrolytic degradation.

QCWorkflow Receive Receive New CHMSF Batch NMR 19F-NMR / LC-MS Purity Check Receive->NMR Decision Purity > 95%? NMR->Decision Reject Reject / Recrystallize Decision->Reject No Aliquots Prepare Anhydrous Stock (e.g., in DMSO) Decision->Aliquots Yes Store Store at -20°C (Single-use Aliquots) Aliquots->Store

Standardized quality control and aliquoting workflow to eliminate CHMSF batch-to-batch variability.

References

  • Sulfonyl fluorides as privileged warheads in chemical biology Source: RSC Publishing URL:[Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: PMC - NIH URL:[Link]

  • Sulfur fluoride exchange Source: PMC - NIH URL:[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: RSC Publishing URL:[Link]

  • Protease Inhibitors: Ways to Choose Them and Use Them Source: Biocompare URL:[Link]

Sources

Optimization

Technical Support Center: Purity Assessment of Cyclohexylmethanesulfonyl Fluoride

Introduction Welcome to the technical support guide for assessing the purity of Cyclohexylmethanesulfonyl fluoride (CMSF). As a versatile building block and a reactive probe in chemical biology and drug discovery, the pu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for assessing the purity of Cyclohexylmethanesulfonyl fluoride (CMSF). As a versatile building block and a reactive probe in chemical biology and drug discovery, the purity of your CMSF sample is paramount to the reliability and reproducibility of your experimental outcomes. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to accurately determine the purity of CMSF, troubleshoot common issues, and interpret analytical data with confidence. Our approach is grounded in established analytical principles to ensure scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial steps before starting a purity analysis of a new batch of Cyclohexylmethanesulfonyl fluoride?

A1: Before embarking on any quantitative analysis, a qualitative assessment is crucial. First, review the supplier's Certificate of Analysis (CoA) to understand the specified purity and the analytical methods used. Note the reported physical properties such as appearance (e.g., colorless oil, white crystalline solid) and compare them with your sample. Any discrepancy warrants further investigation. Secondly, a simple solubility test in your intended reaction solvent can provide initial clues about gross impurities. Finally, a preliminary Thin Layer Chromatography (TLC) analysis can offer a rapid, qualitative snapshot of the number of components in your sample.[1]

Q2: What are the most likely impurities in a Cyclohexylmethanesulfonyl fluoride sample?

A2: Impurities can arise from the synthetic route or degradation. Common impurities include:

  • Starting Materials: Unreacted starting materials from the synthesis, such as the corresponding sulfonyl chloride or sulfonic acid.[2][3]

  • Hydrolysis Product: The corresponding cyclohexylmethanesulfonic acid is the most common degradation product, formed by reaction with ambient moisture. Sulfonyl fluorides are generally more stable than other sulfonyl halides, but hydrolysis can still occur.[4][5][6][7]

  • Residual Solvents: Solvents used in the synthesis and purification process (e.g., acetonitrile, dichloromethane) may be present.[8]

  • By-products: Side-products from the specific synthetic pathway used to prepare the Cyclohexylmethanesulfonyl fluoride.

Q3: Which analytical technique provides the most definitive assessment of purity?

A3: A multi-technique approach is always recommended for a comprehensive purity assessment. However, for a definitive structural confirmation and purity estimation, Nuclear Magnetic Resonance (NMR) spectroscopy , particularly a combination of ¹H, ¹³C, and ¹⁹F NMR, is unparalleled. ¹⁹F NMR is especially powerful as the fluorine atom in the sulfonyl fluoride group provides a unique and sensitive spectral handle with a wide chemical shift range, making it easy to identify and quantify the target compound and any fluorine-containing impurities.[9][10][11][12] For quantitative analysis of non-volatile impurities, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a highly effective and widely used method.[13]

Troubleshooting and In-depth Analytical Guides

This section provides detailed troubleshooting guides and protocols for the most effective analytical techniques for assessing Cyclohexylmethanesulfonyl fluoride purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for both structural elucidation and quantitative analysis (qNMR).

Troubleshooting Common NMR Issues
  • Q: My ¹H NMR spectrum shows broad peaks. What could be the cause?

    • A: Broad peaks can indicate several issues. Firstly, the sample may contain paramagnetic impurities. Secondly, if the concentration is too high, it can lead to viscosity-related broadening. Try diluting your sample. Finally, chemical exchange processes, such as slow hydrolysis, can also lead to peak broadening. Acquiring the spectrum at a different temperature can help to clarify this.

  • Q: I see an unexpected peak in my ¹⁹F NMR spectrum. How do I identify it?

    • A: An unexpected peak in the ¹⁹F NMR spectrum likely corresponds to a fluorine-containing impurity. The chemical shift of the peak can provide clues to its identity.[10] For instance, the hydrolysis product, cyclohexylmethanesulfonic acid, will not have a ¹⁹F signal. However, if a different fluorinating agent was used in excess during synthesis, you might see its signal. To identify the impurity, consider spiking your sample with a small amount of a suspected impurity and see if the peak intensity increases. For definitive identification, 2D NMR experiments (e.g., ¹H-¹⁹F HMBC) or LC-MS would be necessary.

  • Q: How can I use NMR for quantitative purity assessment (qNMR)?

    • A: For qNMR, you need to add a known amount of an internal standard to your sample. The internal standard should be a high-purity compound with a simple spectrum that does not overlap with your analyte signals. For ¹H NMR, common standards include maleic acid or 1,3,5-trimethoxybenzene. For ¹⁹F NMR, a fluorinated compound with a known purity and a distinct chemical shift, such as trifluorotoluene, can be used. The purity of your sample is then calculated by comparing the integral of a specific analyte peak to the integral of a known peak from the internal standard. For accurate quantification, ensure a sufficient relaxation delay (D1) is used in your NMR acquisition parameters (typically 5 times the longest T1 relaxation time).

Experimental Protocol: Quantitative ¹⁹F NMR
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the Cyclohexylmethanesulfonyl fluoride sample into an NMR tube.

    • Accurately weigh and add a known mass (e.g., 5-10 mg) of a suitable internal standard (e.g., trifluorotoluene) to the same NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) and dissolve the sample completely.

  • NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum with proton decoupling.

    • Ensure the spectral width is sufficient to cover the signals of both the analyte and the internal standard.

    • Set the relaxation delay (D1) to at least 30 seconds to allow for full relaxation of the nuclei, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signal corresponding to the -SO₂F group of Cyclohexylmethanesulfonyl fluoride and the signal of the internal standard (e.g., the -CF₃ group of trifluorotoluene).

    • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std

    Where:

    • I = Integral value

    • N = Number of fluorine atoms for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Data Presentation: Expected NMR Shifts
NucleusFunctional GroupExpected Chemical Shift (ppm)Multiplicity
¹H -CH₂-SO₂F~3.2 - 3.5Triplet (coupled to adjacent CH)
Cyclohexyl-H~1.0 - 2.0Multiplets
¹³C -CH₂-SO₂F~55 - 65Triplet (due to ¹JCF coupling)
Cyclohexyl-C~25 - 40-
¹⁹F -SO₂F+40 to +70 (relative to CFCl₃)Triplet (coupled to adjacent CH₂)

Note: Exact chemical shifts can vary depending on the solvent and concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for separating and quantifying non-volatile impurities.

Troubleshooting Common HPLC Issues
  • Q: My Cyclohexylmethanesulfonyl fluoride peak is tailing. What should I do?

    • A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For a non-polar compound like Cyclohexylmethanesulfonyl fluoride, a C18 column is a good starting point.[14] If you observe tailing, it could be due to interaction with residual silanol groups on the silica support. Try adding a small amount of a competitive agent like triethylamine (TEA) to the mobile phase (e.g., 0.1%) to block these active sites. Alternatively, using a column with end-capping or a different stationary phase (e.g., a fluorinated phase) could resolve the issue.[14]

  • Q: I am not seeing any peaks on my UV chromatogram. Why?

    • A: Cyclohexylmethanesulfonyl fluoride lacks a strong chromophore, meaning it has very weak UV absorbance. Therefore, a standard UV detector may not be sensitive enough. For such compounds, a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD) is a more suitable detection method. LC-MS is particularly powerful as it provides both retention time and mass-to-charge ratio, aiding in impurity identification.[15]

  • Q: How do I identify the impurity peaks in my chromatogram?

    • A: If you are using an LC-MS system, the mass-to-charge ratio of the impurity peaks can often lead to their identification.[16] For example, the hydrolysis product, cyclohexylmethanesulfonic acid, would have a molecular weight of 164.23 g/mol . You can also inject standards of suspected impurities to see if their retention times match any of the unknown peaks in your sample chromatogram.

Experimental Protocol: HPLC-MS for Purity Assessment
  • Instrumentation and Columns:

    • HPLC system coupled with a Mass Spectrometer (e.g., single quadrupole or Q-TOF).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • A typical gradient could be: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Sample Preparation:

    • Prepare a stock solution of your Cyclohexylmethanesulfonyl fluoride sample in acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute this stock solution to a final concentration of ~10-50 µg/mL with the initial mobile phase composition.

  • MS Parameters:

    • Use Electrospray Ionization (ESI) in negative ion mode to detect the deprotonated molecule of potential acidic impurities like the sulfonic acid. For the parent compound, positive ion mode might be more suitable, looking for adducts like [M+Na]⁺ or [M+NH₄]⁺.[1]

    • Set the mass range to scan from m/z 100 to 500.

  • Data Analysis:

    • Integrate the peak area of the Cyclohexylmethanesulfonyl fluoride and all impurity peaks.

    • Calculate the purity using the area percent method:

    Purity (%) = (Area_sample / Total Area of all peaks) * 100

    Note: The area percent method assumes that all compounds have a similar response factor in the detector. For more accurate quantification, an external standard calibration curve should be constructed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for analyzing volatile impurities, such as residual solvents.

Troubleshooting Common GC-MS Issues
  • Q: My Cyclohexylmethanesulfonyl fluoride peak is not sharp, or it's not eluting at all.

    • A: Sulfonyl fluorides can be thermally labile and may decompose in the hot GC inlet. Ensure your inlet temperature is not excessively high. A lower inlet temperature (e.g., 200-220 °C) might be necessary. Also, ensure the use of a deactivated liner to minimize active sites that can cause degradation.

  • Q: How can I confirm the identity of a peak I suspect to be a residual solvent?

    • A: The mass spectrum of the peak can be compared to a standard library of mass spectra (e.g., NIST). A good match in both the mass spectrum and the retention time with a known standard provides high confidence in the identification.

Experimental Protocol: GC-MS for Residual Solvent Analysis
  • Instrumentation:

    • Gas chromatograph with a mass selective detector.

    • A mid-polarity capillary column (e.g., DB-624 or equivalent) is suitable for separating a wide range of common solvents.

  • GC Parameters:

    • Inlet Temperature: 220 °C

    • Oven Program: Start at 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Sample Preparation:

    • Dissolve a known amount of your Cyclohexylmethanesulfonyl fluoride sample in a high-purity solvent that is not expected to be present as an impurity (e.g., DMSO).

  • Data Analysis:

    • Identify residual solvent peaks by comparing their retention times and mass spectra to known standards and library data.

    • Quantify the amount of each solvent using an external or internal standard method.

Workflow and Decision Making

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a Cyclohexylmethanesulfonyl fluoride sample.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Primary Purity Determination cluster_2 Impurity Identification & Quantification cluster_3 Final Reporting Start Receive Cyclohexylmethanesulfonyl fluoride Sample CoA_Review Review CoA and Physical Properties Start->CoA_Review TLC Preliminary TLC Analysis CoA_Review->TLC NMR_Analysis ¹H, ¹³C, and ¹⁹F NMR Spectroscopy TLC->NMR_Analysis HPLC_MS_Analysis HPLC-MS Analysis NMR_Analysis->HPLC_MS_Analysis If non-volatile impurities are suspected Purity_Check Purity > 95%? NMR_Analysis->Purity_Check HPLC_MS_Analysis->Purity_Check qNMR Quantitative NMR (qNMR) with Internal Standard Report Generate Purity Report qNMR->Report GC_MS_Analysis GC-MS for Residual Solvents GC_MS_Analysis->Report Purity_Check->qNMR No Purity_Check->GC_MS_Analysis Yes, but solvent peaks are present Purity_Check->Report Yes, and no significant solvent peaks

Purity Assessment Workflow for Cyclohexylmethanesulfonyl fluoride.

References

  • Barata-Vallejo, S., & Postigo, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molbank, 2021(3), M1245. [Link]

  • Willis, M. C., et al. (2017). One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. Organic & Biomolecular Chemistry, 15(3), 545-548. [Link]

  • Lupinacci, N. F., & Boyd, S. D. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Journal of the American Society for Mass Spectrometry, 29(12), 2411–2421. [Link]

  • Choi, Y. S. (1994). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluorinated Systems. Portland State University. [Link]

  • Wilson, J. T., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1145–1155. [Link]

  • Zhang, C., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry, 5(1), 169–178. [Link]

  • Vasylenko, T., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry, 87(15), 9836–9847. [Link]

  • Vasylenko, T., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • SpectraBase. (n.d.). p-Toluenesulfonyl fluoride - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • Wang, Y., et al. (2024). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography–Microwave Plasma Torch Ionization Mass Spectrometry. Analytical Chemistry, 96(14), 5664–5668. [Link]

  • Vasylenko, T., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Li, Z., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences, 115(44), 11207–11212. [Link]

  • NIOSH. (2016). NMAM 6012: Sulfuryl Fluoride. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography–Tandem Mass Spectrometry. Environmental Science & Technology, 57(10), 4129–4138. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Dolan, J. W. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 15(3), 132–139. [Link]

  • PubChem. (n.d.). Cyclohexylmethanesulfonyl fluoride. Retrieved from [Link]

  • Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(10), 1345–1348. [Link]

  • International Atomic Energy Agency. (2012). Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole. Retrieved from [Link]

  • Simal-García, J., et al. (2023). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. The Journal of Organic Chemistry, 88(10), 6549–6560. [Link]

  • Niculescu-Gugiu, I., et al. (2012). Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. ResearchGate. [Link]

  • Wolska, L., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PMC. [Link]

  • An, G., et al. (2023). Mechanistic investigations a¹H NMR spectra for the reaction between 1b... ResearchGate. [Link]

  • Wang, Y., et al. (2024). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry. PubMed. [Link]

  • Stepanovs, D., et al. (2022). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters, 24(37), 6809–6814. [Link]

  • U.S. Environmental Protection Agency. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]

  • Li, S., et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 61(12), 151611. [Link]

  • Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Science, 14(5), 1267–1272. [Link]

  • Wigh, A. D., et al. (2021). Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. ResearchGate. [Link]

  • Lee, S., et al. (2014). Development and validation of an analytical method for quantification of sulfuryl fluoride residues in agricultural products using gas chromatography with electron capture detection. Food Science and Biotechnology, 23(6), 1833–1838. [Link]

  • Chen, J., et al. (2025). Method for Synthesis of Enol Ester Functionalized Sulfonyl Fluorides. ACS Publications. [Link]

  • Gorduysus, M., et al. (2013). Fluoride concentration from dental sealants: a randomized clinical trial. PubMed. [Link]

  • Butler, S. J., et al. (2011). Quantitative determination of fluoride in pure water using luminescent europium complexes. Chemical Communications, 47(30), 8578–8580. [Link]

  • Jaradat, M., et al. (2022). Silver diamine fluoride effectiveness in arresting initial approximal caries lesions in adults: A triple-blinded, randomized controlled clinical trial. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

Cyclohexylmethanesulfonyl Fluoride (CHMSF) vs. Traditional Sulfonyl Fluoride Inhibitors: A Mechanistic and Performance Guide

For decades, sulfonyl fluorides (SFs) have served as the privileged warheads for serine protease inhibition in chemical biology and proteomics. However, the ubiquitous standards—Phenylmethanesulfonyl fluoride (PMSF) and...

Author: BenchChem Technical Support Team. Date: March 2026

For decades, sulfonyl fluorides (SFs) have served as the privileged warheads for serine protease inhibition in chemical biology and proteomics. However, the ubiquitous standards—Phenylmethanesulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)—harbor severe chemical liabilities that compromise experimental integrity. This guide provides an objective, mechanistic comparison of traditional SFs against the next-generation aliphatic alternative: Cyclohexylmethanesulfonyl fluoride (CHMSF) .

The Chemical Causality of Inhibitor Failure

To optimize a proteomic workflow, one must understand the structural chemistry that dictates inhibitor behavior. The failures of PMSF and AEBSF are not random; they are hardcoded into their molecular structures.

PMSF and the E1cB Elimination Trap

PMSF is a benzylic sulfonyl fluoride . Its fatal flaw lies in the protons on the methylene carbon adjacent to the sulfonyl group. Because of the neighboring aromatic phenyl ring, the resulting carbanion is highly resonance-stabilized, making these alpha-protons highly acidic. In neutral or basic aqueous buffers (pH 7.0–8.0), hydroxide ions easily abstract these protons, triggering a rapid E1cB (Elimination Unimolecular conjugate Base) mechanism . This forms a highly reactive sulfene intermediate that instantly hydrolyzes into inert phenylmethanesulfonic acid. Consequently, PMSF has a fleeting half-life (35 minutes at pH 8.0), necessitating tedious re-spiking during prolonged protocols.

AEBSF and the Proteomic Adduct Artifact

AEBSF was developed to solve PMSF's instability. As an aryl sulfonyl fluoride , its sulfonyl group is attached directly to the benzene ring. Lacking alpha-protons entirely, AEBSF cannot undergo E1cB elimination, rendering it highly stable in water. However, this stability comes at a severe cost. The electron-withdrawing aromatic ring makes the sulfur center hyper-electrophilic. AEBSF promiscuously modifies off-target tyrosine, lysine, histidine, and N-terminal residues, depositing a +183.0354 Da mass adduct per reaction . In LC-MS/MS and 2D gel electrophoresis, these artifactual isoform profiles mask low-abundance native peptides and ruin spectral library matching.

The CHMSF Solution: Aliphatic Structural Grounding

CHMSF is an aliphatic sulfonyl fluoride . By replacing the aromatic phenyl ring of PMSF with a fully saturated cyclohexyl ring, the resonance stabilization of the alpha-carbanion is completely abolished . This drastically increases the pKa of the alpha-protons, erecting a massive kinetic barrier that shuts down the E1cB elimination pathway. Furthermore, the aliphatic nature tunes the electrophilicity of the sulfur center, preventing the promiscuous off-target reactivity seen in AEBSF. CHMSF remains inert until it enters the active site of a serine protease, where the specific hydrogen-bonding network of the catalytic triad activates the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.

Quantitative Performance Comparison

FeaturePMSF (Phenylmethanesulfonyl fluoride)AEBSF (Pefabloc® SC)CHMSF (Cyclohexylmethanesulfonyl fluoride)
Structural Class Benzylic Sulfonyl FluorideAryl Sulfonyl FluorideAliphatic Sulfonyl Fluoride
Aqueous Half-Life (pH 7.5) ~55 minutesHighly Stable (>48 hours)Highly Stable (>48 hours)
Degradation Mechanism Rapid E1cB Elimination (Sulfene)Slow HydrolysisHighly resistant (E1cB blocked)
Off-Target Reactivity LowHigh (Tyr, Lys, His, N-terminus)Low (Strict SuFEx reactivity)
Mass Spec Artifacts Minimal (if washed)Severe (+183.0354 Da adducts)Minimal (Clean isoform profiles)
Optimal Application Short-term, routine lysisLong-term inhibition (Non-MS)High-resolution proteomics & LC-MS/MS

Mechanistic Pathways & Logical Relationships

G cluster_PMSF PMSF Pathway (Benzylic) cluster_CHMSF CHMSF Pathway (Aliphatic) A PMSF B Alpha-Deprotonation (Base) A->B C Sulfene Intermediate (Reactive) B->C D Hydrolysis (Inactive Acid) C->D E CHMSF F E1cB Pathway Blocked (High pKa) E->F G Stable Active Warhead F->G

Figure 1: Mechanistic divergence of PMSF (E1cB degradation) vs. CHMSF (Aliphatic stability).

Workflow N1 1. Cell Lysis (Protease Release) N2 2. Add CHMSF (0.1 - 1.0 mM) N1->N2 N3 3. Incubation (Targeted Serine Inhibition) N2->N3 N4 4. Tryptic Digestion (No Off-Target Adducts) N3->N4 N5 5. LC-MS/MS Analysis (Clean Isoform Profiles) N4->N5

Figure 2: Optimized proteomic sample preparation workflow utilizing CHMSF.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, allowing researchers to internally verify the causality of their experimental outcomes.

Protocol 1: Aqueous Stability Profiling (HPLC/NMR)

Objective: Verify the resistance of CHMSF to E1cB hydrolysis compared to PMSF prior to precious sample lysis.

  • Preparation: Prepare a 100 mM stock of CHMSF and PMSF in anhydrous DMSO.

  • Buffer Spiking: Spike each inhibitor to a final concentration of 1 mM into 50 mM Tris-HCl (pH 8.0) at 25°C. Self-Validation Step: Include 1 mM 4-fluorobenzoic acid as an inert internal standard.

  • Time-Course Sampling: Extract 100 µL aliquots at 0, 30, 60, 120, and 240 minutes. Quench immediately with 0.1% TFA to halt any base-catalyzed hydrolysis.

  • Analysis: Run samples via Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient).

  • Causality Check: Normalize the SF peak area to the internal standard. PMSF will show an exponential decay (half-life ~35 min), while CHMSF will maintain >95% peak area at 240 minutes, validating its aliphatic stability.

Protocol 2: Artifact-Free Proteomic Sample Preparation

Objective: Prepare total cell lysates for LC-MS/MS while preventing both proteolytic degradation and artifactual mass adducts.

  • Lysis Buffer Formulation: Prepare RIPA buffer (or equivalent) without primary amines. Add CHMSF to a final concentration of 1 mM immediately before use.

  • Self-Validation Control Setup: Split the biological sample into three parallel aliquots:

    • Aliquot A: CHMSF treated (1 mM)

    • Aliquot B: AEBSF treated (1 mM) - Positive control for artifacts

    • Aliquot C: No inhibitor - Negative control for degradation

  • Homogenization & Clearance: Lyse cells on ice for 30 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant.

  • Digestion: Perform standard reduction (DTT), alkylation (IAA), and overnight tryptic digestion.

  • LC-MS/MS Analysis: Run the digested peptides through a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Validation: During database searching, set a variable modification for +183.0354 Da on Ser, Tyr, and Lys. The presence of these peaks in Aliquot B (AEBSF) and their strict absence in Aliquot A (CHMSF) self-validates that CHMSF successfully prevented off-target electrophilic attacks while maintaining sample integrity.

References

  • Title: Sulfonyl fluorides as privileged warheads in chemical biology Source: RSC Publishing (Chemical Communications) URL: [Link]

  • Title: Artifactual Isoform Profile Modification Following Treatment of Human Plasma or Serum with Protease Inhibitor Source: Taylor & Francis (Biomarkers) URL: [Link]

  • Title: FSO2 Radical-Initiated Tandem Addition Reaction: A Facile Access to Multifunctional Aliphatic Sulfonyl Fluorides Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: AEBSF - Mechanism of Action and Off-Target Effects Source: Wikipedia URL: [Link]

Comparative

Specificity profiling of Cyclohexylmethanesulfonyl fluoride against a protease panel

[label="Kinetic Measurement", fillcolor="#FF Logical relationship of S1 pocket specificity between PMSF and CMSF. Quantitative Data: Specificity & Stability Profiling The following tables summarize the comparative perfor...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Kinetic Measurement", fillcolor="#FF

Logical relationship of S1 pocket specificity between PMSF and CMSF.

Quantitative Data: Specificity & Stability Profiling

The following tables summarize the comparative performance of CMSF, PMSF, and AEBSF. Data reflects the half-maximal inhibitory concentration ( IC50​ ) after a 30-minute pre-incubation, highlighting the divergent specificity profiles driven by S1 pocket architecture.

Table 1: Protease Panel Inhibition Profiling ( IC50​ in µM)
Target ProteasePreferred S1 ResiduePMSFAEBSFCMSF
α -Chymotrypsin Aromatic (Phe, Tyr)1.2 15.445.8
Trypsin Basic (Arg, Lys)12.50.8 28.3
Human Neutrophil Elastase Aliphatic (Val, Ala)85.0112.53.4
Papain (Cysteine Protease)Broad150.0210.0185.0*

*Note: Inhibition of cysteine proteases by sulfonyl fluorides is reversible and can be rescued by the addition of reducing agents (e.g., DTT).

Table 2: Aqueous Stability & Solvent Requirements
InhibitorAqueous Half-Life (pH 7.5, 25°C)Primary Stock Solvent Requirement
PMSF ~55 minAnhydrous Isopropanol or Ethanol
AEBSF >500 minAqueous Buffer (ddH₂O)
CMSF ~320 minAnhydrous Isopropanol

Experimental Protocol: Self-Validating Inhibition Assay

A robust biochemical assay must internally validate its own dynamic range and rule out artifactual inhibition (e.g., inner-filter effects or solvent-induced denaturation). The following step-by-step methodology ensures a self-validating system for profiling sulfonyl fluoride inhibitors.

Step 1: Reagent Preparation & Solvent Control
  • CMSF & PMSF: Dissolve in anhydrous isopropanol to a 100 mM stock concentration[1].

    • Causality: Anhydrous conditions prevent premature hydrolysis of the sulfonyl fluoride bond prior to introduction into the aqueous assay buffer.

  • AEBSF: Dissolve in ddH₂O to a 100 mM stock.

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.5.

Step 2: Dynamic Range Validation (Controls)
  • Vmax​ Control (100% Activity): Assay buffer + Protease + Vehicle (1% Isopropanol).

    • Causality: This accounts for any solvent-induced loss of enzyme activity, ensuring the baseline 100% activity is accurate.

  • V0​ Control (0% Activity / Baseline): Assay buffer + Substrate (No Protease).

    • Causality: This validates that the substrate does not auto-hydrolyze and establishes the true background fluorescence of the system.

Step 3: Pre-Incubation Workflow
  • Dilute proteases to a working concentration of 10 nM in the assay buffer.

  • Add inhibitors (CMSF, PMSF, AEBSF) in a 10-point logarithmic titration series (0.1 µM to 10 mM).

  • Incubate the protease-inhibitor mixture for exactly 30 minutes at 25°C.

    • Causality: Covalent inhibitors require time to achieve steady-state inactivation. A fixed time-point ensures comparable IC50​ calculations based on kinact​/KI​ ratios.

Step 4: Substrate Cleavage & Kinetic Readout
  • Initiate the reaction by adding 50 µM of the appropriate AMC-conjugated fluorogenic substrate (e.g., Suc-AAPF-AMC for Chymotrypsin, MeOSuc-AAPV-AMC for Elastase).

  • Continuously monitor fluorescence (Excitation: 380 nm / Emission: 460 nm) for 15 minutes using a microplate reader.

  • Calculate the initial velocity ( vi​ ) from the linear slope of the progress curve to determine residual activity.

Workflow S1 1. Reagent Preparation (Anhydrous Solvents) S2 2. Dynamic Range Validation (Vmax & V0 Controls) S1->S2 S3 3. Inhibitor Pre-incubation (30 min, 25°C) S2->S3 S4 4. Fluorogenic Substrate Addition S3->S4 S5 5. Kinetic Readout (Continuous Fluorescence) S4->S5

Self-validating experimental workflow for protease inhibition kinetics.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.[Link]

  • Fahrney, D. E., & Gold, A. M. (1963). Sulfonyl Fluorides as Inhibitors of Esterases. I. Rates of Reaction with Acetylcholinesterase, α-Chymotrypsin, and Trypsin. Journal of the American Chemical Society, 85(7), 997-1000.[Link]

  • Gold, A. M., & Fahrney, D. (1964). Sulfonyl Fluorides as Inhibitors of Esterases. II. Formation and Reactions of Phenylmethanesulfonyl α-Chymotrypsin. Biochemistry, 3(6), 783-791.[Link]

Sources

Validation

Is Cyclohexylmethanesulfonyl fluoride a more potent inhibitor than PMSF?

Cyclohexylmethanesulfonyl Fluoride (CMSF) vs. PMSF: A Comparative Guide to Protease Inhibition Potency Executive Summary Is Cyclohexylmethanesulfonyl fluoride (CMSF) a more potent inhibitor than Phenylmethanesulfonyl flu...

Author: BenchChem Technical Support Team. Date: March 2026

Cyclohexylmethanesulfonyl Fluoride (CMSF) vs. PMSF: A Comparative Guide to Protease Inhibition Potency

Executive Summary

Is Cyclohexylmethanesulfonyl fluoride (CMSF) a more potent inhibitor than Phenylmethanesulfonyl fluoride (PMSF)? The objective answer is no, not universally . While PMSF remains the gold-standard, broad-spectrum serine protease inhibitor[1], CMSF (CAS 4352-31-2) is a specialized aliphatic analog[2]. Potency in covalent inhibitors is driven by two factors: the binding affinity to the enzyme's S1 pocket ( Ki​ ) and the rate of covalent inactivation ( kinact​ ). Because CMSF substitutes the planar, aromatic phenyl ring of PMSF with a bulky, aliphatic cyclohexyl ring, its potency is highly enzyme-dependent. It exhibits reduced efficacy against chymotrypsin-like proteases but offers unique advantages for enzymes with large aliphatic S1 pockets or as a specialized Sulfur(VI) Fluoride Exchange (SuFEx) warhead[3],[4].

Section 1: Structural and Mechanistic Causality

To understand why PMSF and CMSF perform differently, we must examine the causality behind their target engagement. Serine proteases (e.g., chymotrypsin, trypsin, elastase) cleave peptide bonds using a catalytic triad (Ser-His-Asp). Sulfonyl fluorides act as irreversible inhibitors by acting as electrophilic traps for the active-site serine[3].

  • PMSF (Phenylmethanesulfonyl fluoride): The phenyl ring perfectly mimics the aromatic side chains of Tyrosine or Phenylalanine. It slides into the deep, hydrophobic S1 pocket of chymotrypsin, stabilized by π−π stacking interactions. This precise alignment positions the electrophilic sulfonyl fluoride for rapid nucleophilic attack by the active-site Serine-195, resulting in highly potent inactivation[5].

  • CMSF (Cyclohexylmethanesulfonyl fluoride): The cyclohexyl ring is fully saturated (aliphatic) and adopts a 3D "chair" conformation. This increases the steric bulk and lipophilicity (LogP) of the molecule. Without π -electrons, CMSF cannot engage in π−π stacking. Consequently, for chymotrypsin, CMSF is sterically hindered and misaligned, resulting in a lower kinact​/Ki​ ratio compared to PMSF. However, for proteases with broader, aliphatic-preferring S1 pockets (e.g., certain elastases or specialized lipases), the aliphatic sulfonyl fluoride scaffold can yield superior, targeted inhibition[4].

G A Serine Protease (Active State) B S1 Pocket Binding (Phenyl vs. Cyclohexyl) A->B Inhibitor Entry C Nucleophilic Attack (Ser-195 OH on S(VI)) B->C Alignment D Fluoride Leaving Group (HF Release) C->D Transition State E Irreversible Covalent Sulfonylation D->E Inactivation

Covalent inactivation of serine proteases by sulfonyl fluorides.

Section 2: Quantitative Data & Pharmacological Profile

The physical properties of the warhead dictate its behavior in aqueous assay conditions. Below is a comparative breakdown of the two inhibitors.

PropertyPMSFCMSF (Cyclohexylmethanesulfonyl fluoride)
CAS Number 329-98-64352-31-2
Molecular Weight 174.19 g/mol 180.24 g/mol
S1 Pocket Preference Aromatic (Phe, Tyr, Trp)Aliphatic / Bulky Hydrophobic
Primary Targets Chymotrypsin, Trypsin, ThrombinSpecialized SuFEx probes, Aliphatic hydrolases
Aqueous Half-Life ~110 minutes (at pH 7.0, 25°C)Estimated >120 minutes (higher lipophilicity)
Steric Conformation Planar (2D)Chair conformation (3D bulky)

Section 3: Experimental Validation - Self-Validating Kinetic Assay

To objectively determine whether CMSF is more potent than PMSF for a specific target protease, researchers must calculate the second-order rate constant of inactivation ( kinact​/Ki​ ). Below is a self-validating fluorogenic assay protocol designed to prevent false positives from compound aggregation or baseline drift.

Workflow Step1 1. Reagent Prep (PMSF vs CMSF in DMSO) Step2 2. Enzyme Incubation (Chymotrypsin/Elastase) Step1->Step2 Step3 3. Substrate Addition (Fluorogenic Peptide) Step2->Step3 Step4 4. Kinetic Readout (Ex/Em: 380/460 nm) Step3->Step4 Step5 5. Data Analysis (Calculate IC50 / k_inact) Step4->Step5

Fluorogenic assay workflow for comparing protease inhibitor kinetics.

Protocol: Comparative Inactivation Kinetics

Rationale: This protocol uses continuous fluorogenic monitoring. By including a vehicle-only control (100% activity) and a no-enzyme control (0% baseline), the system self-validates the intrinsic stability of the substrate and the viability of the enzyme.

Materials:

  • Target Enzyme: Bovine α -Chymotrypsin (10 nM final).

  • Substrate: Suc-AAPF-AMC (Fluorogenic, 50 μ M final).

  • Inhibitors: PMSF and CMSF (Titrated from 1 μ M to 100 μ M).

  • Buffer: 50 mM Tris-HCl, pH 7.8, 100 mM NaCl, 0.01% Tween-20. (Causality: Tween-20 prevents the highly lipophilic CMSF from forming colloidal aggregates, which can cause false-positive promiscuous inhibition).

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve PMSF and CMSF in 100% anhydrous DMSO to create 10 mM stock solutions. (Causality: Sulfonyl fluorides hydrolyze in water; anhydrous DMSO ensures the warhead remains intact until the assay begins).

  • Baseline Establishment: Add 90 μ L of assay buffer containing the enzyme to a 96-well black microplate. Read baseline fluorescence (Ex: 380 nm / Em: 460 nm) for 2 minutes to ensure no auto-fluorescence from the buffer or plate.

  • Inhibitor Incubation: Add 5 μ L of the inhibitor dilutions (or pure DMSO for the uninhibited control) to the wells. Incubate at 25°C for exactly 15 minutes. (Causality: Because sulfonyl fluorides are irreversible inhibitors, this pre-incubation allows the covalent bond to form before substrate competition occurs).

  • Reaction Initiation: Rapidly inject 5 μ L of the Suc-AAPF-AMC substrate to all wells.

  • Kinetic Readout: Monitor the linear increase in fluorescence over 10 minutes. Calculate the initial velocity ( V0​ ) for each well.

  • Data Analysis: Plot residual activity ( Vi​/V0​ ) against inhibitor concentration. Use non-linear regression to determine the IC50​ . For rigorous kinetic comparison, calculate kobs​ at various concentrations to derive the exact kinact​ and Ki​ values.

Conclusion

CMSF is not a direct, higher-potency replacement for PMSF in routine cell lysis or chymotrypsin inhibition. Instead, it is a structurally distinct aliphatic sulfonyl fluoride. Researchers should select PMSF for standard serine protease inhibition, and reserve CMSF for SuFEx chemical biology applications or when targeting enzymes with explicitly aliphatic S1 binding pockets[1].

References

  • [2] Cyclohexylmethanesulfonyl fluoride | C7H13FO2S | CID 54592560, PubChem (National Institutes of Health).[Link]

  • [3] Synthesis and biological evaluation of novel irreversible serine protease inhibitors using amino acid based sulfonyl fluorides as an electrophilic trap, PubMed (National Library of Medicine).[Link]

  • [4] Sulfonyl fluorides as privileged warheads in chemical biology, RSC Publishing (Chemical Science).[Link]

  • [1] Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry, RSC Publishing (RSC Chemical Biology).[Link]

  • [5] Copper-Promoted Conjugate Addition of Carboxylic Acids to Ethenesulfonyl Fluoride (ESF) for Constructing Aliphatic Sulfonyl Fluorides, PMC (National Institutes of Health).[Link]

Sources

Comparative

In Vitro Validation of Cyclohexylmethanesulfonyl Fluoride (CHMSF) Target Engagement: A Comparative Guide

As covalent drug discovery expands beyond traditional cysteine-reactive warheads, sulfonyl fluorides (SFs) have emerged as privileged electrophiles capable of targeting a diverse array of nucleophilic residues[1]. Cycloh...

Author: BenchChem Technical Support Team. Date: March 2026

As covalent drug discovery expands beyond traditional cysteine-reactive warheads, sulfonyl fluorides (SFs) have emerged as privileged electrophiles capable of targeting a diverse array of nucleophilic residues[1]. Cyclohexylmethanesulfonyl fluoride (CHMSF, C7H13FO2S)[2] is a highly versatile small-molecule scaffold utilizing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to achieve irreversible target engagement[3].

For researchers and drug development professionals, validating the target engagement of novel SF probes like CHMSF requires rigorous, self-validating in vitro methodologies. This guide objectively compares CHMSF against legacy alternatives and provides field-proven protocols to definitively quantify its covalent interactions.

Mechanism of Action: The SuFEx Advantage

Unlike reversible inhibitors that rely solely on thermodynamic equilibrium, CHMSF drives target engagement through a two-step process: initial non-covalent recognition (the Michaelis complex) followed by a proximity-driven SuFEx reaction[4].

The Causality of Structural Design: Historically, Phenylmethanesulfonyl fluoride (PMSF) has been the standard SF used in biochemistry[5]. However, the planar aromatic ring of PMSF offers limited steric tunability and suffers from rapid aqueous hydrolysis. By substituting the phenyl ring with a non-planar, aliphatic cyclohexyl group, CHMSF alters the hydrophobicity and steric bulk of the warhead. This structural shift modifies the residence time of the compound within the hydrophobic S1 pockets of target hydrolases, offering an alternative selectivity profile while maintaining the hard electrophilic character required to react with catalytic serine, tyrosine, or lysine residues[1].

G A Target Enzyme (Active Ser/Tyr/Lys) C Non-Covalent Michaelis Complex A->C B CHMSF (Sulfonyl Fluoride) B->C D Transition State (SuFEx Reaction) C->D Nucleophilic Attack E Covalent Adduct (Sulfonate Ester) D->E Fluoride Elimination

SuFEx-mediated covalent target engagement pathway of CHMSF.

Comparative Performance: CHMSF vs. Legacy Alternatives

When designing an assay, selecting the right SF probe is critical. The table below synthesizes the physicochemical and performance metrics of CHMSF compared to the widely used alternatives PMSF[5] and AEBSF[6].

ParameterCHMSFPMSFAEBSF
Molecular Weight 180.24 g/mol [7]174.19 g/mol 239.69 g/mol [6]
Structural Core Aliphatic (Cyclohexyl)Aromatic (Phenyl)Substituted Aromatic
Primary Target Residues Ser, Thr, Tyr, Lys[3]Ser[5]Ser (Off-targets: Tyr, Lys)[6]
Aqueous Stability (pH 7.5) ModerateLow (t1/2 ~30-60 min)High (t1/2 > 5 hours)
Covalent Adduct Mass Shift +161.24 Da+155.02 Da+183.04 Da[6]
Primary Application Selective covalent probe scaffoldBroad-spectrum lysis additiveStable lysis additive

In Vitro Validation Workflows

To prove that CHMSF successfully and selectively engages its target, we must employ orthogonal validation workflows. We utilize Competitive Activity-Based Protein Profiling (ABPP) to assess native engagement in complex proteomes, and Intact Protein Mass Spectrometry to definitively prove the covalent stoichiometry.

Workflow S1 1. Proteome Extraction (Native Lysis Buffer) S2 2. Pre-incubation (Vehicle vs. CHMSF) S1->S2 S3 3. Probe Labeling (FP-Rhodamine) S2->S3 S4 4. SDS-PAGE Separation S3->S4 S5 5. In-Gel Fluorescence Scanning S4->S5

Competitive ABPP workflow for validating CHMSF target engagement.

Detailed Experimental Protocols

Protocol A: Competitive ABPP for Serine Hydrolase Engagement

This protocol utilizes a broad-spectrum fluorophosphonate (FP-rhodamine) probe to compete with CHMSF.

  • Causality of Experimental Choice: We utilize a native lysis buffer devoid of strong denaturants (like SDS or Urea) because SuFEx chemistry requires the target enzyme to be in its natively folded state. The nucleophilicity of the active-site serine is dependent on the intact catalytic triad; denaturation abolishes this reactivity, rendering the assay useless.

  • Self-Validating System: The inclusion of a vehicle-only control is a critical self-validating step. If the vehicle lane fails to show robust fluorescent labeling by the FP-rhodamine probe, it indicates that the proteome has lost its catalytic activity during extraction, invalidating any negative results in the CHMSF-treated lanes.

Step-by-Step Methodology:

  • Proteome Preparation: Lyse cells in native buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40). Clarify by centrifugation at 14,000 x g for 15 min. Adjust protein concentration to 1-2 mg/mL.

  • Inhibitor Pre-incubation: Aliquot the proteome into two tubes. To Tube 1, add DMSO (Vehicle Control). To Tube 2, add CHMSF (e.g., 50 µM final concentration). Incubate at 37°C for 30 minutes.

  • Probe Labeling: Add FP-rhodamine (1 µM final concentration) to both tubes. Incubate in the dark at room temperature for 30 minutes.

  • Quenching & Separation: Quench the reactions by adding 4X Laemmli sample buffer (containing β-mercaptoethanol) and boil at 95°C for 5 minutes. Resolve proteins via SDS-PAGE.

  • Detection: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths for rhodamine. Successful target engagement by CHMSF is indicated by a dose-dependent disappearance of specific fluorescent bands compared to the vehicle control.

Protocol B: Intact Protein LC-MS Validation

While ABPP proves active-site engagement, intact mass spectrometry is required to prove the exact nature of the covalent adduct.

  • Causality of Experimental Choice: Desalting is critical before LC-MS injection to remove unreacted CHMSF. Because electrospray ionization (ESI) processes can artificially force non-covalent complexes to react in the droplet phase, failing to remove excess probe will result in false-positive adduct formation, compromising the trustworthiness of the engagement data.

Step-by-Step Methodology:

  • Recombinant Protein Incubation: Incubate 10 µM of purified recombinant target enzyme with 100 µM CHMSF in a compatible buffer (e.g., 20 mM HEPES pH 7.4) for 1 hour at room temperature.

  • Desalting (Self-Validating Step): Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to strictly isolate the protein fraction from unreacted CHMSF.

  • LC-MS Analysis: Inject the desalted sample onto a C4 reverse-phase column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF). Run a rapid gradient (e.g., 5-95% Acetonitrile with 0.1% Formic Acid).

  • Deconvolution: Deconvolute the raw multiply-charged spectra to zero-charge intact mass.

  • Data Interpretation: Look for a mass shift of exactly +161.24 Da . This corresponds to the addition of the cyclohexylmethanesulfonyl group (C7H13O2S) following the elimination of the fluoride leaving group (19.00 Da)[7]. A single +161.24 Da peak confirms a highly selective, 1:1 stoichiometric covalent engagement.

References

  • [2] PubChemLite - Cyclohexylmethanesulfonyl fluoride (C7H13FO2S). uni.lu. 2

  • [7] Cyclohexylmethanesulfonyl fluoride | CymitQuimica. cymitquimica.com. 7

  • [5] A Comparative Guide to Serine Protease Inhibitors: 2-Phenoxyethane-1-sulfonyl Fluoride vs. PMSF. benchchem.com. 5

  • [6] AEBSF. wikipedia.org. 6

  • [4] SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. pnas.org. 4

  • [1] Advances in sulfonyl exchange chemical biology: expanding druggable target space. rsc.org. 1

  • [3] Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. mdpi.com. 3

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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